LDN193189 Tetrahydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;tetrahydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6.4ClH/c1-2-4-24-22(3-1)21(9-10-27-24)23-16-29-31-17-19(15-28-25(23)31)18-5-7-20(8-6-18)30-13-11-26-12-14-30;;;;/h1-10,15-17,26H,11-14H2;4*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHXPFHFIMRKDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3.Cl.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26Cl4N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Mechanism of Action of LDN193189 Tetrahydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
LDN193189 Tetrahydrochloride is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. A derivative of Dorsomorphin, LDN193189 exhibits significantly greater specificity for BMP type I receptors, making it a critical tool for dissecting the physiological and pathological roles of BMP signaling.[1] This document provides a comprehensive technical overview of the mechanism of action of LDN193189, including its primary targets, the signaling cascades it modulates, quantitative efficacy data, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Inhibition of BMP Type I Receptors
LDN193189 exerts its inhibitory effects by targeting the ATP-binding pocket of the intracellular kinase domain of BMP type I receptors, also known as Activin receptor-like kinases (ALKs).[2] By competitively blocking ATP binding, it prevents the phosphorylation and subsequent activation of these receptors, thereby halting downstream signaling.
The primary targets of LDN193189 are ALK1, ALK2, ALK3, and ALK6.[3] It displays high potency against these receptors, with inhibitory concentrations in the low nanomolar range.[4][5] Notably, LDN193189 demonstrates significant selectivity for BMP receptors over other members of the TGF-β superfamily, such as ALK4, ALK5, and ALK7, as well as a wide range of other kinases.[5][6] This selectivity makes it a more precise tool for studying BMP-specific signaling pathways compared to its parent compound, Dorsomorphin.[7]
Quantitative Data: Inhibitory Potency and Selectivity
The inhibitory activity of LDN193189 has been quantified in various assays, including cell-free kinase assays and cell-based transcriptional activity assays. The half-maximal inhibitory concentrations (IC50) highlight its potency and selectivity.
| Target Receptor | Assay Type | IC50 (nM) | Reference |
| ALK1 | Kinase Assay | 0.8 | [4][8] |
| ALK2 | Kinase Assay | 0.8 | [4][8] |
| ALK3 | Kinase Assay | 5.3 | [4][8] |
| ALK6 | Kinase Assay | 16.7 | [4][8] |
| ALK2 | Transcriptional Activity (C2C12 cells) | 5 | [1][4][5][9] |
| ALK3 | Transcriptional Activity (C2C12 cells) | 30 | [1][4][5][9] |
| ALK4 | Kinase Assay | 101 | [4] |
| ALK5 | Kinase Assay | >500 | [5] |
| ALK7 | Kinase Assay | >500 | [5] |
| ActRIIA | Kinase Assay | 210 | [4] |
Table 1: IC50 values of LDN193189 against various receptors.
LDN193189 exhibits over 200-fold selectivity for BMP signaling over TGF-β signaling pathways.[4] Kinome-wide screening has further confirmed its high selectivity, with minimal off-target effects on a broad panel of human kinases at concentrations effective for BMP pathway inhibition.[10]
Modulation of Signaling Pathways
LDN193189 effectively blocks both the canonical (Smad-dependent) and non-canonical (Smad-independent) BMP signaling pathways.
Canonical Smad Pathway
The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of type I and type II receptors. This leads to the phosphorylation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8.[6] These phosphorylated R-Smads form a complex with the common mediator Smad (Co-Smad), Smad4, and translocate to the nucleus to regulate the transcription of target genes.[6] LDN193189 potently inhibits the initial step of this cascade by preventing the phosphorylation of Smad1/5/8.[1][5]
Non-Canonical Pathways
In addition to the Smad-dependent pathway, BMP signaling can also activate non-canonical, Smad-independent pathways, including the p38 mitogen-activated protein kinase (MAPK) and Akt signaling cascades.[7][11] These pathways are also initiated by the activation of BMP type I receptors. LDN193189 has been demonstrated to inhibit BMP-induced phosphorylation and activation of both p38 MAPK and Akt in various cell types, including C2C12 myoblasts.[1][7]
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protein-kinase-c.com [protein-kinase-c.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. LDN193189 | DM-3189 | ALK2 and ALK3 inhibitor | TargetMol [targetmol.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Development and optimization of a cell-based assay for the selection of synthetic compounds that potentiate bone morphogenetic protein-2 activity - PMC [pmc.ncbi.nlm.nih.gov]
LDN193189 Tetrahydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
LDN193189 Tetrahydrochloride is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. A derivative of Dorsomorphin, it exhibits high affinity for BMP type I receptors, particularly Activin receptor-like kinase-2 (ALK2) and ALK3.[1][2][3] This targeted inhibition modulates downstream signaling cascades, including both the canonical Smad and non-canonical p38 MAPK, Akt, and ERK pathways.[4][5][6] Its selectivity and potency make it a valuable tool for investigating BMP's role in various biological processes, from embryonic development and tissue homeostasis to diseases like fibrodysplasia ossificans progressiva and cancer.[4][5][7] This document provides a comprehensive overview of LDN193189, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols.
Core Mechanism of Action
LDN193189 functions as an ATP-competitive inhibitor of the kinase domain of BMP type I receptors.[4] By binding to this domain, it prevents the transphosphorylation and subsequent activation of the receptor by BMP type II receptors upon ligand binding. This blockade is the initial step in halting the downstream signal transduction.
The primary targets of LDN193189 are the BMP type I receptors ALK1, ALK2, ALK3, and ALK6.[8][9] Inhibition of these receptors prevents the phosphorylation of the key intracellular effectors, Smad1, Smad5, and Smad8.[3][10] Consequently, the formation of the Smad1/5/8-Smad4 complex and its translocation to the nucleus to regulate target gene expression are blocked.
Beyond the canonical Smad pathway, LDN193189 also affects non-Smad signaling pathways that are activated by BMPs.[4][5][6] Studies have demonstrated that LDN193189 can inhibit the BMP-induced phosphorylation of p38 MAPK, Akt, and ERK1/2 in a dose-dependent manner.[1][4]
Quantitative Inhibitory Activity
The inhibitory potency of LDN193189 has been quantified in various assays. The half-maximal inhibitory concentration (IC50) values highlight its selectivity for BMP type I receptors over other TGF-β superfamily receptors.
| Target Receptor | Assay Type | IC50 Value (nM) | Reference |
| ALK1 | Kinase Assay | 0.8 | [7][8] |
| ALK2 | Kinase Assay | 0.8 | [7][8] |
| ALK3 | Kinase Assay | 5.3 | [7][8] |
| ALK6 | Kinase Assay | 16.7 | [7][8] |
| ALK2 | Transcriptional Activity (C2C12 cells) | 5 | [1][2][3][11] |
| ALK3 | Transcriptional Activity (C2C12 cells) | 30 | [1][2][3][11] |
| ALK4 | Kinase Assay | 101 | [8] |
| ALK5 | Kinase Assay | >500 | [3] |
| ALK7 | Kinase Assay | >500 | [3] |
| ActRIIA | Kinase Assay | 210 | [8] |
| BMP4-mediated Smad1/5/8 activation | Cell-based Assay | 5 | [8][12] |
Signaling Pathway Diagrams
The following diagrams illustrate the mechanism of action of LDN193189 within the BMP signaling cascade.
Caption: Mechanism of LDN193189 in the BMP signaling pathway.
Experimental Protocols
Cell Culture and Treatment for Phosphorylation Analysis
This protocol is adapted from studies using the C2C12 murine myoblast cell line, a common model for studying BMP signaling.[4]
Materials:
-
C2C12 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin
-
Recombinant BMP2 ligand
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Cell lysis buffer
-
Phosphatase and protease inhibitors
Procedure:
-
Cell Seeding: Plate C2C12 cells in appropriate culture plates and grow to 80-90% confluency in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Serum Starvation: Prior to treatment, serum-starve the cells by replacing the growth medium with DMEM containing 0.5% FBS for at least 4 hours.
-
Inhibitor Pre-treatment: Prepare a stock solution of LDN193189 in DMSO.[13] Dilute the stock solution in serum-free DMEM to the desired final concentrations (e.g., 0.1, 0.5, 1, 5 µM). Pre-treat the cells with the LDN193189-containing medium or a vehicle control (DMSO) for 30 minutes.[4]
-
BMP Stimulation: Add recombinant BMP2 to the culture medium to a final concentration of 5 nM.[4]
-
Incubation: Incubate the cells for the desired time points (e.g., 15, 30, 60 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells with lysis buffer supplemented with phosphatase and protease inhibitors.
-
Protein Quantification and Analysis: Determine the protein concentration of the lysates. Analyze the phosphorylation status of Smad1/5/8, p38, Akt, and ERK1/2 by Western blotting using phospho-specific antibodies.
Caption: Workflow for analyzing protein phosphorylation.
Alkaline Phosphatase Activity Assay
This assay measures the osteogenic differentiation of C2C12 cells in response to BMP signaling, which is inhibited by LDN193189.[8][12]
Materials:
-
C2C12 cells
-
DMEM with 2% FBS
-
BMP ligands (e.g., BMP4)
-
This compound
-
96-well plates
-
Tris-buffered saline with 1% Triton X-100
-
p-nitrophenylphosphate (pNPP) reagent
Procedure:
-
Cell Seeding: Seed C2C12 cells into 96-well plates at a density of 2,000 cells per well in DMEM supplemented with 2% FBS.[8][12]
-
Treatment: Treat the cells in quadruplicate with BMP ligands and various concentrations of LDN193189 or a vehicle control.
-
Cell Lysis: After 6 days, collect the cells in 50 µL of Tris-buffered saline with 1% Triton X-100.[8][12]
-
Enzyme Reaction: Add the cell lysates to a new 96-well plate containing pNPP reagent.
-
Measurement: Incubate for 1 hour and measure the alkaline phosphatase activity by reading the absorbance at 405 nm.[8][12]
-
Viability Assay (Optional): In parallel wells, measure cell viability using a suitable assay (e.g., Cell Titer Aqueous One) to normalize the alkaline phosphatase activity to cell number.[8]
In Vivo Applications
LDN193189 has been utilized in various animal models to study the effects of BMP inhibition. For example, in mouse models of fibrodysplasia ossificans progressiva, LDN193189 has been shown to reduce ectopic ossification.[5] In tumor-bearing mice, it has been observed to attenuate tumor growth and reduce bone formation within the tumors.[8] Administration is typically via intraperitoneal (i.p.) injection.[8]
Solubility and Storage
This compound is soluble in water and DMSO.[13][14] For long-term storage, it is recommended to store the solid powder at -20°C, protected from light.[5][13] Stock solutions in DMSO can also be stored at -20°C and are reported to be stable for several months.[1][13]
Conclusion
This compound is a highly potent and selective inhibitor of BMP type I receptors, making it an indispensable tool for research in developmental biology, disease pathology, and drug discovery. Its ability to block both Smad and non-Smad signaling pathways provides a powerful means to dissect the complex roles of BMP signaling in cellular processes. The protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their experimental designs.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cellagentech.com [cellagentech.com]
- 4. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellgs.com [cellgs.com]
- 6. researchgate.net [researchgate.net]
- 7. LDN193189 GMP | LDN193189 (DM-3189) | ALK2/3 Inhibitor | Small Molecules | Captivate Bio [captivatebio.com]
- 8. selleckchem.com [selleckchem.com]
- 9. stemcell.com [stemcell.com]
- 10. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. LDN193189 | DM-3189 | ALK2 and ALK3 inhibitor | TargetMol [targetmol.com]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. apexbt.com [apexbt.com]
LDN193189: A Technical Guide to a Potent and Selective ALK2 and ALK3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDN193189 is a small molecule inhibitor that has become an invaluable tool in the study of Bone Morphogenetic Protein (BMP) signaling. It is a derivative of Dorsomorphin, but exhibits greater specificity and is typically used at concentrations approximately 100-fold lower.[1][2] LDN193189 functions as a potent and selective antagonist of the BMP type I receptors, specifically Activin receptor-like kinase-2 (ALK2) and ALK3.[3][4][5] Its ability to selectively block these receptors allows for precise investigation into the canonical and non-canonical BMP signaling pathways, which are crucial in embryogenesis, tissue homeostasis, and various disease states, including Fibrodysplasia Ossificans Progressiva (FOP), certain cancers, and vascular disorders.[6][7][8]
Mechanism of Action: Inhibiting the BMP Signaling Cascade
The Bone Morphogenetic Protein (BMP) signaling pathway is initiated when a BMP ligand binds to a complex of type I and type II serine/threonine kinase receptors on the cell surface.[9][10] This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor, in turn, phosphorylates downstream effector proteins, primarily the Receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8.[9][11]
These phosphorylated R-Smads then form a complex with the common mediator Smad4 (Co-Smad), which translocates to the nucleus to regulate the transcription of target genes.[9][12] In addition to this canonical Smad pathway, BMP receptors can also activate non-canonical, Smad-independent pathways, including the p38 mitogen-activated protein kinase (MAPK) and Akt signaling cascades.[3][6][7]
LDN193189 exerts its inhibitory function by acting as an ATP-competitive antagonist of the ALK2 and ALK3 kinase domains.[13] By occupying the ATP-binding pocket, it prevents the receptor from phosphorylating and activating the downstream Smad1/5/8 proteins, effectively halting the canonical signaling cascade.[6][14] Studies have demonstrated that LDN193189 inhibits not only the BMP-induced phosphorylation of Smad1/5/8 but also the activation of the non-canonical p38 and Akt pathways in various cell models.[3][6][15]
References
- 1. stemcell.com [stemcell.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. LDN-193189 | Selective ALK inhibitor | CAS NO.:1062368-24-4 | GlpBio [glpbio.cn]
- 6. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellgs.com [cellgs.com]
- 8. BMP type I receptor inhibition reduces heterotopic ossification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bone morphogenetic protein signaling: the pathway and its regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BMP Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Development of a potent and ALK2 selective bone morphogenetic protein receptor (BMP) inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Guide: The Inhibitory Effect of LDN193189 on Smad1/5/8 Phosphorylation
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism and effect of LDN193189 on the canonical Bone Morphogenetic Protein (BMP) signaling pathway. LDN193189 is a potent, small-molecule inhibitor of BMP type I receptors, which plays a critical role in preventing the phosphorylation of downstream effector proteins Smad1, Smad5, and Smad8 (Smad1/5/8). This document details the molecular mechanism of inhibition, presents quantitative data on its efficacy, provides detailed experimental protocols for assessing its activity, and includes visual diagrams of the signaling cascade and experimental workflows.
Introduction to BMP Signaling and Smad1/5/8
The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial regulator of a multitude of cellular processes, including embryogenesis, tissue homeostasis, cell differentiation, and apoptosis.[1] BMPs belong to the Transforming Growth Factor-beta (TGF-β) superfamily of ligands.[2] The canonical BMP signaling cascade is initiated when a BMP ligand binds to a heteromeric complex of type I and type II serine/threonine kinase receptors on the cell surface.[1] This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8.[2]
Once phosphorylated, Smad1/5/8 proteins form a complex with the common mediator Smad (Co-Smad), Smad4. This entire complex translocates into the nucleus, where it acts as a transcription factor to regulate the expression of BMP target genes.[2] The phosphorylation of Smad1/5/8 is the pivotal activation step in this pathway, and its inhibition is a key strategy for modulating BMP signaling in research and therapeutic contexts.
LDN193189: Mechanism of Action
LDN193189 is a derivative of Dorsomorphin and is recognized as a highly potent and selective inhibitor of BMP type I receptors.[3] Its primary targets are Activin receptor-like kinase-1 (ALK1), ALK2, ALK3, and ALK6.[4] The mechanism of inhibition involves the competitive binding of LDN193189 to the ATP-binding site within the kinase domain of the type I receptors.[1][2] This action prevents the receptor from phosphorylating its downstream Smad1/5/8 substrates, effectively blocking the entire signaling cascade.[2][3] Due to its high potency and selectivity over TGF-β/Activin pathway receptors like ALK4, ALK5, and ALK7, LDN193189 is a valuable tool for dissecting BMP-specific cellular functions.[5]
Quantitative Data on LDN193189 Efficacy
The potency of LDN193189 is demonstrated by its low nanomolar half-maximal inhibitory concentrations (IC₅₀) against various BMP type I receptors. This high affinity translates to effective inhibition of Smad1/5/8 phosphorylation at nanomolar concentrations in cell-based assays.
Table 1: IC₅₀ Values of LDN193189 for BMP Type I Receptors
| Target Receptor | IC₅₀ (Kinase Assay) | Reference(s) |
| ALK1 | 0.8 nM | [4][6] |
| ALK2 | 0.8 nM / 5 nM | [4][6][7] |
| ALK3 | 5.3 nM / 30 nM | [6][7][8] |
| ALK6 | 16.7 nM | [4][6] |
Table 2: Effective Concentrations of LDN193189 for Inhibiting Smad1/5/8 Phosphorylation in Cell-Based Assays
| Cell Line | BMP Ligand (Concentration) | LDN193189 Concentration | Observed Effect | Reference(s) |
| C2C12 | BMP2 (5 nM) | 0.5 µM (500 nM) | Almost complete abolishment of p-Smad1/5/8. | [1] |
| C2C12 | BMP6 (1 nM) | 0.5 µM (500 nM) | Efficient inhibition of p-Smad1/5/8. | [1] |
| C2C12 | BMP4 | 5 nM (IC₅₀) | 50% inhibition of Smad1/5/8 activation. | [5][6] |
| MPNST (ST88-14) | Endogenous | 0.01 µM (10 nM) | Nearly complete inhibition of p-Smad1/5/8 at 1 hr. | [9] |
| Endothelial Cells | BMP9 (0.1-20 ng/ml) | 100 nM | Effective inhibition of p-Smad1/5/8. | [10] |
Experimental Protocols
The most common method to quantify the effect of LDN193189 on Smad1/5/8 phosphorylation is Western blotting. Below is a detailed protocol adapted from established methodologies.[1][11][12]
Workflow for Western Blot Analysis
Detailed Protocol: Western Blotting for Phospho-Smad1/5/8
A. Cell Culture and Treatment:
-
Seeding: Seed C2C12 cells (or other relevant cell lines) in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. Culture in DMEM with 10% FBS.
-
Serum Starvation: The next day, aspirate the growth medium and wash cells with PBS. Replace with low-serum medium (e.g., DMEM with 1% FBS) and incubate for 5 hours to reduce basal signaling activity.[11]
-
Inhibitor Pre-treatment: Prepare stock solutions of LDN193189 in DMSO. Dilute to the desired final concentrations (e.g., 0.01 to 1 µM) in the serum-free medium. Add the inhibitor to the cells and incubate for 30 minutes at 37°C.[1] Include a vehicle-only (DMSO) control.
-
Ligand Stimulation: Add the BMP ligand (e.g., 5 nM BMP2) directly to the medium and incubate for the desired time, typically 30-60 minutes at 37°C.[1]
B. Protein Extraction and Quantification:
-
Lysis: Place plates on ice, aspirate the medium, and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (total protein lysate) to a new tube.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
C. SDS-PAGE and Immunoblotting:
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
Electrophoresis: Load samples onto a 10% SDS-polyacrylamide gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody: Incubate the membrane overnight at 4°C with the primary antibody diluted in the blocking buffer.
-
Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated anti-rabbit or anti-mouse secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phospho-Smad1/5/8 signal to the total Smad1 signal or a loading control.
Conclusion
LDN193189 is a cornerstone tool for the study of BMP signaling. Its high potency and selectivity for BMP type I receptors allow for the precise inhibition of Smad1/5/8 phosphorylation. This technical guide summarizes its mechanism, provides quantitative measures of its efficacy, and details a robust protocol for its application in a laboratory setting. For researchers in developmental biology, cancer, and tissue engineering, LDN193189 remains an indispensable small molecule for modulating BMP-dependent cellular responses.
References
- 1. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. LDN193189 | DM-3189 | ALK2 and ALK3 inhibitor | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
- 11. dash.harvard.edu [dash.harvard.edu]
- 12. Activation of BMP-Smad1/5/8 Signaling Promotes Survival of Retinal Ganglion Cells after Damage In Vivo | PLOS One [journals.plos.org]
LDN193189: A Technical Guide to its Role as a Potent Inhibitor of the Bone Morphogenetic Protein Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of LDN193189, a small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. We will explore its mechanism of action, specificity, and its effects on downstream signaling cascades. This document summarizes key quantitative data, provides detailed experimental protocols for its characterization, and includes visualizations of the relevant biological pathways and experimental workflows.
Introduction to the BMP Pathway and LDN193189
The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial cellular communication system and a member of the Transforming Growth Factor-β (TGF-β) superfamily.[1][2][3] This pathway is integral to a wide array of biological processes, including embryonic development, tissue homeostasis, and cellular differentiation.[1][3][4] BMPs, the ligands of this pathway, initiate signaling by binding to a complex of type I and type II serine/threonine kinase receptors on the cell surface.[2][4][5]
LDN193189 is a potent and selective small molecule inhibitor of the BMP signaling pathway.[6][7][8][9][10][11][12] It is a derivative of dorsomorphin (B1670891) but exhibits greater specificity and is typically used at much lower concentrations.[10][12][13] Its ability to selectively block BMP signaling has made it an invaluable tool for studying the physiological roles of this pathway and for investigating its involvement in various diseases.[9][13][14][15]
Mechanism of Action of LDN193189
The BMP signaling cascade is initiated when a BMP ligand binds to and brings together a type I and a type II receptor.[5] This leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor.[4][5] The activated type I receptor then propagates the signal through two main branches: the canonical Smad-dependent pathway and the non-canonical Smad-independent pathways.[1][2][3][5]
-
Canonical (Smad-dependent) Pathway: The activated type I receptor phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8.[2][5] These phosphorylated R-Smads then form a complex with the common-mediator Smad (Co-Smad), Smad4. This complex translocates to the nucleus to regulate the transcription of target genes.[2]
-
Non-canonical (Smad-independent) Pathways: In addition to the Smad pathway, activated BMP receptors can also signal through other pathways, including the p38 mitogen-activated protein kinase (MAPK) and Akt pathways.[1][7][16][17]
LDN193189 exerts its inhibitory effect by targeting the ATP-binding site within the kinase domain of BMP type I receptors, primarily ALK1, ALK2, ALK3, and ALK6.[6][16][18] By blocking the kinase activity of these receptors, LDN193189 prevents the phosphorylation and subsequent activation of downstream signaling molecules, including Smad1/5/8 and components of the non-canonical pathways.[11][13][16]
Quantitative Data
The potency and selectivity of LDN193189 have been quantified through various assays. The following tables summarize the key inhibitory concentration (IC50) values.
Table 1: In Vitro Kinase Assay IC50 Values for LDN193189
| Target Kinase | IC50 (nM) | Reference(s) |
| ALK1 | 0.8 | [6][10][12][19] |
| ALK2 | 0.8 | [6][10][12][19] |
| ALK3 | 5.3 | [6][10][12][19] |
| ALK6 | 16.7 | [6][10][12][19] |
Table 2: Cellular Assay IC50 Values for LDN193189
| Target/Assay | Cell Line | IC50 (nM) | Reference(s) |
| ALK2 Transcriptional Activity | C2C12 | 5 | [6][7][8][9][11][20] |
| ALK3 Transcriptional Activity | C2C12 | 30 | [6][7][8][9][11][20] |
| BMP4-mediated Smad1/5/8 Activation | - | 5 | [6][20] |
LDN193189 demonstrates significant selectivity for BMP signaling over TGF-β signaling, with a reported selectivity of over 200-fold.[6][20]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of LDN193189.
In Vitro Kinase Assay
This protocol outlines a general procedure to determine the IC50 of LDN193189 against BMP type I receptors.
Materials:
-
Recombinant human ALK1, ALK2, ALK3, or ALK6 kinase domain
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP (Adenosine triphosphate)
-
LDN193189
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit or similar
-
96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare Serial Dilutions of LDN193189: Create a series of concentrations of LDN193189 in the kinase assay buffer.
-
Reaction Setup: In a multi-well plate, add the kinase, the substrate, and the various concentrations of LDN193189 or vehicle control (DMSO).
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop Reaction and Detect Signal: Stop the reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ system. The luminescence signal is proportional to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the LDN193189 concentration. Use a sigmoidal dose-response curve to calculate the IC50 value.
Cellular Reporter Assay (Luciferase Assay)
This protocol measures the effect of LDN193189 on BMP-induced gene transcription in a cellular context.
Materials:
-
A suitable cell line (e.g., C2C12 or HEK293)
-
BMP-responsive luciferase reporter plasmid (containing BMP response elements)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
BMP ligand (e.g., BMP4)
-
LDN193189
-
Dual-luciferase reporter assay system
-
Luminometer
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Transfection: Co-transfect the cells with the BMP-responsive firefly luciferase reporter and the Renilla luciferase control plasmid.
-
Inhibitor Treatment: After transfection, treat the cells with various concentrations of LDN193189 or vehicle control.
-
Ligand Stimulation: Stimulate the cells with a BMP ligand to activate the signaling pathway.
-
Incubation: Incubate for a period sufficient to allow for gene expression (e.g., 16-24 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the LDN193189 concentration to determine the IC50.
Western Blot for Phospho-Smad1/5/8
This protocol is for detecting the level of phosphorylated Smad1/5/8, a direct downstream target of the BMP type I receptors.
Materials:
-
Cell line responsive to BMP (e.g., C2C12)
-
BMP ligand
-
LDN193189
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad1/5/8 and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with LDN193189 for a specified time before stimulating with a BMP ligand for a short period (e.g., 30-60 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Smad1/5/8.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for a loading control to ensure equal protein loading.
Conclusion
LDN193189 is a highly potent and selective inhibitor of the BMP signaling pathway, acting on the type I receptors ALK1, ALK2, ALK3, and ALK6. Its well-characterized mechanism of action and specificity make it an essential tool for researchers in developmental biology, stem cell research, and for those investigating pathologies associated with dysregulated BMP signaling, such as fibrodysplasia ossificans progressiva and certain cancers.[8][9][10][21] The experimental protocols provided herein offer a robust framework for the continued investigation and application of LDN193189 in a research setting.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. researchgate.net [researchgate.net]
- 3. Bone Morphogenetic Protein (BMP) signaling in development and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. stemcell.com [stemcell.com]
- 11. cellagentech.com [cellagentech.com]
- 12. stemcell.com [stemcell.com]
- 13. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Bone Morphogenetic Protein Signaling Inhibitor, LDN193189, Converts Ischemia-Induced Multipotent Stem Cells into Neural Stem/Progenitor Cell-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Small Molecules Dorsomorphin and LDN-193189 Inhibit Myostatin/GDF8 Signaling and Promote Functional Myoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. LDN 193189 dihydrochloride | BMP and Other Activin Receptor Inhibitors: R&D Systems [rndsystems.com]
- 21. cdn.stemcell.com [cdn.stemcell.com]
LDN193189 Tetrahydrochloride: A Technical Guide for Stem Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of LDN193189 Tetrahydrochloride, a potent small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It details the molecule's mechanism of action, presents its applications in stem cell differentiation with quantitative data, and offers detailed experimental protocols for its use in research settings.
Introduction
LDN193189 is a highly potent and selective small molecule inhibitor of BMP signaling.[1][2][3] As a derivative of Dorsomorphin, LDN193189 offers greater specificity and is typically used at concentrations 100-fold lower than its parent compound.[1][4][5] Its primary application in stem cell biology is to direct the differentiation of pluripotent stem cells (PSCs), most notably towards neural lineages, by blocking signaling pathways that promote alternative cell fates.[1][4][6][7] The tetrahydrochloride salt form is commonly used to enhance solubility for cell culture applications.[8]
Mechanism of Action
LDN193189 exerts its function by inhibiting the kinase activity of BMP type I receptors. This blockade prevents the downstream phosphorylation and activation of SMAD proteins, which are key transcription factors in the canonical BMP pathway.
Key Inhibitory Targets: LDN193189 selectively inhibits the Activin receptor-like kinase (ALK) family of type I receptors. It potently targets ALK1, ALK2, ALK3, and ALK6, while having minimal effect on TGF-β receptors like ALK4, ALK5, and ALK7.[2][8][9] This specificity makes it a precise tool for dissecting BMP-specific signaling events. The inhibition of these receptors prevents the phosphorylation of the canonical downstream effectors SMAD1, SMAD5, and SMAD8.[2][8][9][10] In addition to the canonical SMAD pathway, LDN193189 has been shown to inhibit BMP-induced non-SMAD pathways, including the p38 MAPK and Akt signaling cascades.[10][11]
References
- 1. stemcell.com [stemcell.com]
- 2. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual SMAD inhibition as a versatile platform in human pluripotent stem cell–based regenerative medicine and disease modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LDN193189 GMP | LDN193189 (DM-3189) | ALK2/3 Inhibitor | Small Molecules | Captivate Bio [captivatebio.com]
- 8. selleckchem.com [selleckchem.com]
- 9. reprocell.com [reprocell.com]
- 10. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Discovery and History of LDN193189: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
LDN193189 is a potent and highly selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. A derivative of Dorsomorphin, it has emerged as a critical tool in dissecting the physiological and pathological roles of BMP signaling. This document provides a comprehensive overview of the discovery, mechanism of action, and experimental history of LDN193189, presenting key quantitative data, detailed experimental protocols, and visual representations of its biological context and experimental application.
Introduction: The Need for a Selective BMP Inhibitor
The Bone Morphogenetic Protein (BMP) family, members of the Transforming Growth Factor-β (TGF-β) superfamily, are crucial signaling molecules in embryonic development, tissue homeostasis, and various disease processes.[1][2][3] Dysregulation of BMP signaling is implicated in a range of disorders, including cancer and genetic diseases like Fibrodysplasia Ossificans Progressiva (FOP).[4][5] The development of selective inhibitors for this pathway was therefore of significant interest to the research community.
The initial discovery of Dorsomorphin as a BMP inhibitor opened the door to targeted research, however, it also showed off-target effects, notably on AMP-activated protein kinase (AMPK).[1] This led to a structure-activity relationship study of Dorsomorphin analogues to identify more selective and potent compounds.[2] LDN193189 emerged from these efforts as a highly selective inhibitor of BMP type I receptors.[1][2][6]
Mechanism of Action: Targeting the BMP Type I Receptors
LDN193189 exerts its inhibitory effects by targeting the ATP-binding pocket of the intracellular kinase domain of BMP type I receptors, specifically the Activin receptor-like kinases (ALK) 1, 2, 3, and 6.[7][8][9] By inhibiting these receptors, LDN193189 effectively blocks the downstream phosphorylation of SMAD proteins (SMAD1, SMAD5, and SMAD8), which are the canonical transducers of BMP signaling.[6][10] The inhibition of SMAD phosphorylation prevents their translocation to the nucleus and subsequent regulation of target gene expression.
Beyond the canonical SMAD pathway, LDN193189 has also been shown to inhibit BMP-induced non-SMAD signaling pathways, including the p38 MAPK, ERK1/2, and Akt pathways.[2][3][4][11] This comprehensive blockade of BMP-mediated signaling makes LDN193189 a powerful tool for studying the full spectrum of BMP's biological functions.
Quantitative Data: Inhibitory Activity of LDN193189
The potency and selectivity of LDN193189 have been quantified through various in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Receptor | IC50 Value (nM) |
| ALK1 (ACVRL1) | 0.8[7][10] |
| ALK2 (ACVR1) | 0.8[7][10], 5[5][11] |
| ALK3 (BMPR1A) | 5.3[7][10], 30[5][11] |
| ALK6 (BMPR1B) | 16.7[7][10] |
LDN193189 exhibits significantly higher selectivity for BMP signaling over TGF-β signaling (over 200-fold).[12][13]
Experimental Protocols: Key Assays for Evaluating LDN193189 Activity
The following protocols are representative of the key experiments used to characterize the activity of LDN193189.
In Vitro Inhibition of BMP-induced SMAD Phosphorylation in C2C12 Cells
This assay is a standard method to assess the inhibition of the canonical BMP signaling pathway.
-
Cell Line: Murine C2C12 myoblast cell line.
-
Protocol:
-
Seed C2C12 cells in appropriate culture plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat the cells with varying concentrations of LDN193189 (e.g., 0.5 µM) or vehicle (DMSO) for 30 minutes.[2]
-
Stimulate the cells with a BMP ligand, such as BMP2 (5 nM), BMP4, or BMP6 (1 nM), for 30-60 minutes.[2]
-
Lyse the cells and collect protein extracts.
-
Perform Western blotting using antibodies specific for phosphorylated SMAD1/5/8 and total SMAD1/5/8 to determine the extent of inhibition.
-
Alkaline Phosphatase (ALP) Activity Assay in C2C12 Cells
This assay measures a downstream functional consequence of BMP signaling activation, which is the induction of osteogenic differentiation.
-
Cell Line: Murine C2C12 myoblast cell line.
-
Protocol:
-
Seed C2C12 cells in 96-well plates at a density of 2,000 cells per well in DMEM supplemented with 2% FBS.[10]
-
Treat the cells with a BMP ligand and varying concentrations of LDN193189 or vehicle.
-
Culture the cells for 6 days.[10]
-
Lyse the cells in a Tris-buffered saline solution containing 1% Triton X-100.[10]
-
Add p-nitrophenylphosphate (pNPP) reagent to the lysates.
-
Measure the absorbance at 405 nm to quantify ALP activity.[10]
-
Visualizations: Signaling Pathways and Experimental Workflows
BMP Signaling Pathway and Inhibition by LDN193189
Caption: LDN193189 inhibits BMP Type I receptors, blocking SMAD phosphorylation.
Experimental Workflow for In Vitro Inhibition Assay
Caption: Workflow for assessing LDN193189's inhibition of SMAD phosphorylation.
Conclusion
LDN193189 has proven to be an invaluable research tool for the specific and potent inhibition of the BMP signaling pathway. Its discovery has enabled significant advancements in our understanding of the diverse roles of BMP signaling in health and disease. The detailed data and protocols presented in this guide are intended to support researchers in the effective utilization of this important small molecule inhibitor.
References
- 1. Small Molecules Dorsomorphin and LDN-193189 Inhibit Myostatin/GDF8 Signaling and Promote Functional Myoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cellgs.com [cellgs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. stemcell.com [stemcell.com]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. selleckchem.com [selleckchem.com]
- 11. apexbt.com [apexbt.com]
- 12. LDN 193189 dihydrochloride | BMP and Other Activin Receptor Inhibitors: R&D Systems [rndsystems.com]
- 13. LDN 193189 dihydrochloride | BMP and Other Activin Receptors | Tocris Bioscience [tocris.com]
An In-depth Technical Guide to LDN193189 Tetrahydrochloride: A Potent and Selective BMP Signaling Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LDN193189 Tetrahydrochloride is a highly potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors, primarily targeting Activin Receptor-Like Kinase 2 (ALK2) and ALK3. Its ability to specifically modulate the BMP signaling pathway has made it an invaluable tool in a wide range of research areas, including developmental biology, oncology, and the study of genetic disorders such as Fibrodysplasia Ossificans Progressiva (FOP). This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental protocols related to this compound.
Chemical Structure and Identification
This compound is the salt form of the parent compound, a derivative of dorsomorphin. The tetrahydrochloride salt enhances its solubility in aqueous solutions, facilitating its use in a variety of experimental settings.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;tetrahydrochloride[1] |
| Molecular Formula | C₂₅H₂₆Cl₄N₆[1] |
| CAS Number | 2310134-98-4[1] |
| Molecular Weight | 552.33 g/mol [2] |
| InChI | InChI=1S/C25H22N6.4ClH/c1-2-4-24-22(3-1)21(9-10-27-24)23-16-29-31-17-19(15-28-25(23)31)18-5-7-20(8-6-18)30-13-11-26-12-14-30;;;;/h1-10,15-17,26H,11-14H2;4*1H[1] |
| SMILES | C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3.Cl.Cl.Cl.Cl |
| Synonyms | DM-3189 Tetrahydrochloride[3] |
Physicochemical and Pharmacological Properties
A thorough understanding of the physicochemical and pharmacological properties of this compound is crucial for its effective application in research.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Physical Appearance | Light yellow to yellow solid |
| Purity | >95% (as determined by LCMS) |
| Solubility | Soluble in Water (≥27.6 mg/mL) and DMSO (≥16.4 mg/mL). Insoluble in Ethanol.[3] |
| Storage | Store powder at -20°C for up to 2 years. Store solutions at -80°C for up to 1 year.[4] |
| Stability | Stable for at least 2 years as a powder when stored at -20°C. |
Table 3: Pharmacological Properties of LDN193189
| Target | IC₅₀ (nM) | Assay Type |
| ALK1 | 0.8 | In vitro kinase assay |
| ALK2 | 0.8 - 5 | In vitro kinase assay[3] |
| ALK3 | 5.3 - 30 | In vitro kinase assay[3] |
| ALK6 | 16.7 | In vitro kinase assay |
| ALK4 | ≥500 | In vitro kinase assay[3] |
| ALK5 | ≥500 | In vitro kinase assay[3] |
| ALK7 | ≥500 | In vitro kinase assay[3] |
Mechanism of Action and Signaling Pathway
LDN193189 exerts its biological effects by inhibiting the canonical BMP signaling pathway. BMP ligands initiate this cascade by binding to a heterotetrameric complex of type I and type II serine/threonine kinase receptors. This binding leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.
LDN193189 acts as an ATP-competitive inhibitor of the type I BMP receptors ALK2 and ALK3, preventing the phosphorylation of SMAD1/5/8 and thereby blocking downstream signaling. In addition to the canonical Smad pathway, LDN193189 has also been shown to inhibit non-canonical, BMP-induced signaling pathways, including the p38 MAPK, ERK1/2, and Akt pathways.[4]
Experimental Protocols
The following are representative protocols for assessing the activity of this compound in vitro.
In-Cell Western Assay for Phosphorylated SMAD1/5/8
This high-throughput assay quantifies the inhibition of BMP-induced SMAD1/5/8 phosphorylation in a cellular context.
Methodology:
-
Cell Culture: Seed C2C12 cells in a 96-well plate and grow to confluence.
-
Serum Starvation: Replace growth medium with low-serum (e.g., 1% FBS) medium and incubate overnight.
-
Inhibitor Treatment: Add varying concentrations of this compound or a vehicle control to the wells and incubate for 30-60 minutes.
-
BMP Stimulation: Add a BMP ligand (e.g., BMP4 at 10-50 ng/mL) to the wells and incubate for 30-60 minutes.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde followed by permeabilization with Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate with a primary antibody specific for phosphorylated SMAD1/5/8.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Detection: Quantify the fluorescence signal using an appropriate plate reader or imaging system.
Alkaline Phosphatase (ALP) Activity Assay in C2C12 Cells
This assay measures the osteogenic differentiation of C2C12 cells in response to BMP signaling, which is inhibited by LDN193189.
Methodology:
-
Cell Seeding: Plate C2C12 cells in a 96-well plate at a low density.
-
Treatment: The following day, replace the medium with differentiation medium (low serum) containing a BMP ligand (e.g., BMP2 at 50-100 ng/mL) and varying concentrations of this compound.
-
Culture: Culture the cells for 3 to 6 days, replacing the medium with fresh treatment medium every 2-3 days.
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., Triton X-100 based).
-
ALP Reaction: Add a substrate for alkaline phosphatase, such as p-nitrophenyl phosphate (B84403) (pNPP), to the cell lysates.
-
Measurement: Incubate at 37°C and measure the absorbance at 405 nm. The absorbance is proportional to the ALP activity.
Conclusion
This compound is a cornerstone tool for the study of BMP signaling. Its high potency and selectivity for ALK2 and ALK3 allow for precise interrogation of the roles of this pathway in a multitude of biological processes. The data and protocols presented in this guide are intended to provide researchers with the foundational knowledge required to effectively utilize this powerful inhibitor in their experimental designs. As research into the complexities of BMP signaling continues, the utility of this compound in uncovering novel therapeutic strategies is poised to expand.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Bone morphogenetic protein receptor signal transduction in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
Understanding BMP Signaling and its Inhibition with LDN193189: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Bone Morphogenetic Protein (BMP) signaling pathway and the utility of LDN193189 as a potent and selective small molecule inhibitor. This document details the mechanism of action, summarizes key quantitative data, provides exemplary experimental protocols, and visualizes the core concepts through detailed diagrams.
The Bone Morphogenetic Protein (BMP) Signaling Pathway
The BMP signaling pathway is a crucial cellular communication system and a member of the Transforming Growth Factor-β (TGF-β) superfamily.[1][2] It plays a pivotal role in a multitude of biological processes, including embryonic development, tissue homeostasis, and cellular differentiation.[1][3]
Mechanism of Action:
BMP signaling is initiated when a dimeric BMP ligand binds to a heterotetrameric complex of two Type I and two Type II serine/threonine kinase receptors on the cell surface.[3][4][5] This binding event leads to the transphosphorylation and activation of the Type I receptor by the constitutively active Type II receptor.[5]
Canonical (Smad-dependent) Pathway: The activated Type I receptor then phosphorylates receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8.[2][4][6] These phosphorylated R-Smads form a complex with a common-mediator Smad (Co-Smad), Smad4.[2][6] This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes.[1][2]
Non-Canonical (Smad-independent) Pathways: Beyond the canonical Smad pathway, BMP receptors can also activate other signaling cascades, including the p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinase (ERK), and Akt pathways.[1][7][8] These non-canonical pathways are crucial for a full spectrum of BMP-mediated cellular responses.
LDN193189: A Potent BMP Pathway Inhibitor
LDN193189 is a small molecule inhibitor that is a derivative of Dorsomorphin.[9][10] It exhibits high potency and selectivity for the Type I BMP receptors, specifically ALK1, ALK2, ALK3, and ALK6.[9] By binding to the ATP-binding site in the kinase domain of these receptors, LDN193189 effectively blocks their kinase activity.[7] This inhibition prevents the phosphorylation of downstream effectors, thereby blocking both the canonical Smad and non-canonical p38 and Akt signaling pathways.[7][11]
Quantitative Data
LDN193189 has been extensively characterized, and its inhibitory activity against various kinases has been quantified. The following tables summarize the key IC50 values for LDN193189 against BMP pathway-related kinases.
| Target Kinase | IC50 (nM) | Reference(s) |
| ALK1 (ACVRL1) | 0.8 | [9][12][13] |
| ALK2 (ACVR1) | 0.8, 5 | [9][11][12][13][14] |
| ALK3 (BMPR1A) | 5.3, 30 | [9][11][12][13][14] |
| ALK6 (BMPR1B) | 16.7 | [9][12][13] |
| ALK4 (ACVR1B) | 101, >500 | [15][16] |
| ALK5 (TGFBR1) | >500 | [16] |
| ALK7 (ACVR1C) | >500 | [16] |
| ActRIIA | 210 | [15] |
Table 1: In Vitro Kinase Inhibitory Activity of LDN193189.
| Cellular Assay | Ligand | IC50 (nM) | Cell Line | Reference(s) |
| Smad1/5/8 Phosphorylation | BMP4 | 5 | C2C12 | [12][13] |
| Transcriptional Activity (ALK2) | - | 5 | C2C12 | [11][12] |
| Transcriptional Activity (ALK3) | - | 30 | C2C12 | [11][12] |
Table 2: Cellular Inhibitory Activity of LDN193189.
Experimental Protocols
This section provides detailed methodologies for key experiments frequently employed to study the effects of LDN193189 on BMP signaling.
Cell Culture and Treatment
The C2C12 cell line, a mouse myoblast cell line, is a common model system for studying BMP-induced osteoblast differentiation.[7]
-
Cell Culture: C2C12 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Serum Starvation: Prior to stimulation, cells are typically serum-starved for 4-6 hours in DMEM containing 0.5% FBS to reduce basal signaling activity.
-
LDN193189 Treatment: A stock solution of LDN193189 is prepared in dimethyl sulfoxide (B87167) (DMSO).[11] Cells are pre-incubated with the desired concentration of LDN193189 (or vehicle control, e.g., 0.1% DMSO) for 30-60 minutes before the addition of a BMP ligand (e.g., BMP2, BMP4, or BMP6).[7][11]
-
BMP Stimulation: Following pre-incubation with the inhibitor, cells are stimulated with a specific concentration of a BMP ligand for a designated period, depending on the downstream readout (e.g., 60 minutes for phosphorylation studies).[7]
Western Blotting for Phospho-Smad1/5/8
Western blotting is a standard technique to assess the phosphorylation status of key signaling proteins.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[7]
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[7] The membrane is then incubated with a primary antibody specific for phosphorylated Smad1/5/8 (e.g., Cell Signaling Technology #9511) overnight at 4°C.[7]
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Loading Control: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH.[7]
Alkaline Phosphatase (ALP) Activity Assay
ALP is an early marker of osteoblast differentiation and its activity is commonly measured to assess the biological effect of BMP signaling and its inhibition.[12]
-
Cell Seeding and Treatment: C2C12 cells are seeded in 96-well plates and treated with BMP ligand and/or LDN193189 for an extended period (e.g., 3-6 days).[12]
-
Cell Lysis: The culture medium is removed, and cells are lysed with a buffer containing a non-ionic detergent (e.g., 1% Triton X-100 in Tris-buffered saline).[12]
-
ALP Assay: The cell lysate is incubated with p-nitrophenyl phosphate (B84403) (pNPP), a colorimetric substrate for ALP. The enzymatic reaction is stopped, and the absorbance is measured at 405 nm.[12]
-
Normalization: ALP activity is often normalized to the total protein content or cell number in parallel wells to account for differences in cell proliferation.[12]
Conclusion
LDN193189 serves as an invaluable tool for researchers studying the multifaceted roles of BMP signaling. Its high potency and selectivity allow for the precise dissection of BMP-dependent cellular processes. This guide provides a foundational understanding of the BMP pathway, the mechanism of LDN193189, and practical experimental approaches to facilitate further research and drug development in fields where BMP signaling is a critical regulator.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. researchgate.net [researchgate.net]
- 3. Bone Morphogenetic Protein (BMP) signaling in development and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developmental Signals - Bone Morphogenetic Protein - Embryology [embryology.med.unsw.edu.au]
- 5. academic.oup.com [academic.oup.com]
- 6. Insights into Bone Morphogenetic Protein—(BMP-) Signaling in Ocular Lens Biology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellgs.com [cellgs.com]
- 9. stemcell.com [stemcell.com]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. apexbt.com [apexbt.com]
- 12. selleckchem.com [selleckchem.com]
- 13. LDN193189 | DM-3189 | ALK2 and ALK3 inhibitor | TargetMol [targetmol.com]
- 14. axonmedchem.com [axonmedchem.com]
- 15. Small Molecules Dorsomorphin and LDN-193189 Inhibit Myostatin/GDF8 Signaling and Promote Functional Myoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cellagentech.com [cellagentech.com]
Methodological & Application
Application Notes and Protocols for LDN193189 Tetrahydrochloride in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: LDN193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2] It is a derivative of Dorsomorphin and exhibits high affinity for BMP type I receptors, specifically ALK1, ALK2, ALK3, and ALK6, with greater specificity for BMP receptors over TGF-β receptors.[3][4] By inhibiting these receptors, LDN193189 effectively blocks the phosphorylation of downstream mediators Smad1, Smad5, and Smad8, thereby attenuating BMP-induced gene transcription.[4][5][6] These application notes provide a comprehensive guide for utilizing LDN193189 Tetrahydrochloride in cell culture experiments, including its mechanism of action, protocols for use, and relevant quantitative data.
Mechanism of Action
LDN193189 exerts its inhibitory effect by targeting the ATP-binding pocket of the kinase domain of BMP type I receptors. This prevents the phosphorylation and activation of these receptors by upstream BMP ligands. The inhibition of ALK1, ALK2, ALK3, and ALK6 disrupts the canonical Smad signaling pathway (Smad1/5/8) and can also affect non-Smad pathways such as the p38 MAPK, ERK1/2, and Akt signaling cascades.[1][7] The high selectivity of LDN193189 for BMP receptors over other signaling pathways, including TGF-β, makes it a valuable tool for dissecting the specific roles of BMP signaling in various biological processes.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of LDN193189 against various kinases and provides typical working concentrations used in cell culture experiments.
| Target | IC50 (nM) | Cell Line | Assay Type | Working Concentration | Incubation Time | Reference |
| ALK1 | 0.8 | - | Kinase Assay | - | - | [3] |
| ALK2 | 0.8, 5 | - | Kinase Assay | - | - | [3][5] |
| ALK3 | 5.3, 30 | - | Kinase Assay | - | - | [3][5] |
| ALK6 | 16.7 | - | Kinase Assay | - | - | [3] |
| ALK4 | 101 | C2C12 | Kinase Assay | - | - | [5] |
| ActRIIA | 210 | C2C12 | Kinase Assay | - | - | [5] |
| BMP4-mediated Smad1/5/8 activation | 5 | - | - | - | - | [5] |
| - | - | EOC216 | Growth Inhibition | 0.1-10 µM | 2-10 days | [5] |
| - | - | OVAC429 | Growth Inhibition | - | - | [5] |
| - | - | BMSC | Chondrogenic Induction | 0.1-1000 nM | 14 days | [4] |
Experimental Protocols
Reagent Preparation: this compound Stock Solution
This compound is soluble in both water and DMSO.[3] However, for cell culture applications, preparing a concentrated stock solution in sterile DMSO is a common practice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. For example, to make a 10 mM stock from a product with a molecular weight of 479.4 g/mol , you would dissolve 4.794 mg in 1 mL of DMSO.[3]
-
Vortex the solution until the powder is completely dissolved. Gentle warming at 37°C for 2-5 minutes can aid in solubilization if a precipitate is observed.[8]
-
Aliquot the stock solution into smaller, working volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage, protected from light.[3][9] Stock solutions in DMSO are generally stable for several months.[7][8]
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[3][10]
General Cell Culture Protocol for LDN193189 Treatment
This protocol provides a general guideline for treating adherent cells with LDN193189. The optimal conditions, including cell density, drug concentration, and incubation time, should be determined empirically for each cell type and experimental setup.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of Working Solution: On the day of treatment, thaw an aliquot of the LDN193189 stock solution. Prepare the desired final concentrations of LDN193189 by diluting the stock solution into fresh, pre-warmed complete cell culture medium. For example, to achieve a final concentration of 100 nM from a 10 mM stock, perform a 1:100,000 dilution. It is recommended to perform serial dilutions to ensure accuracy.
-
Treatment:
-
Aspirate the old medium from the cell culture wells.
-
Wash the cells gently with sterile PBS.
-
Add the appropriate volume of the medium containing the desired concentration of LDN193189 to each well.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of LDN193189 used.
-
-
Incubation: Return the plate to the incubator and incubate for the desired period (e.g., 24, 48, or 72 hours). The incubation time will depend on the specific assay and research question.
-
Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream analyses, such as:
-
Western Blotting: To assess the phosphorylation status of Smad1/5/8, p38, or Akt.
-
RT-qPCR: To analyze the expression of BMP target genes.
-
Cell Viability/Proliferation Assays: (e.g., MTT, CellTiter-Glo) to determine the effect on cell growth.
-
Differentiation Assays: To evaluate changes in cell fate.
-
Visualizations
Signaling Pathway of LDN193189 Inhibition
Caption: LDN193189 inhibits BMP Type I receptors, blocking Smad and non-Smad signaling.
Experimental Workflow for LDN193189 Cell Culture Treatment
Caption: A typical workflow for treating cultured cells with LDN193189.
References
- 1. cellgs.com [cellgs.com]
- 2. stemcell.com [stemcell.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. reagentsdirect.com [reagentsdirect.com]
- 7. apexbt.com [apexbt.com]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cdn.stemcell.com [cdn.stemcell.com]
Application Notes and Protocols for In Vivo Administration of LDN193189 Tetrahydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDN193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors ALK1, ALK2, ALK3, and ALK6.[1][2][3][4] It is a derivative of dorsomorphin (B1670891) but exhibits greater specificity and is typically used at lower concentrations.[3][5] LDN193189 effectively blocks the downstream signaling cascade mediated by Smad1/5/8 phosphorylation.[1][5][6] These application notes provide a comprehensive overview of the in vivo administration of LDN193189 Tetrahydrochloride, including established protocols, quantitative data from preclinical studies, and a visualization of the targeted signaling pathway. This document is intended to guide researchers in designing and executing in vivo experiments utilizing this compound.
Mechanism of Action
LDN193189 primarily functions by inhibiting the kinase activity of BMP type I receptors, particularly ALK2 and ALK3.[1][2][7] BMPs, upon binding to their receptors, induce the formation of a receptor complex, leading to the phosphorylation and activation of Smad1, Smad5, and Smad8.[6] These activated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in various cellular processes, including cell differentiation, proliferation, and apoptosis. By inhibiting ALK2/3, LDN193189 effectively blocks the phosphorylation of Smad1/5/8, thereby inhibiting the canonical BMP signaling pathway.[1][5][6] It has been shown to have over 200-fold selectivity for BMP signaling over TGF-β signaling.[7]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo studies involving the administration of LDN193189.
Table 1: In Vivo Efficacy Studies of LDN193189
| Disease Model | Animal Model | Dosage | Route of Administration | Treatment Duration | Key Findings | Reference |
| Diffuse Intrinsic Pontine Glioma (DIPG) | Immunodeficient mice with orthotopic xenografts of H3.3K27M, ACVR1R206H mutant HSJD-DIPG-007 cells | 25 mg/kg | Oral | 28 days | Extended survival compared to vehicle controls.[8][9] | [Carvalho et al., 2019][8][9] |
| Fibrodysplasia Ossificans Progressiva (FOP) | Conditional caALK2-transgenic mice | 3 mg/kg | Intraperitoneal (i.p.) | From postnatal day 7 (P7) to P15 or longer | Diminished ectopic bone formation and preserved joint spaces.[2][10] | [Yu et al., 2008][10] |
| Prostate Cancer | PCa-118b tumor-bearing mice | ≤3 mg/kg | Intraperitoneal (i.p.) | Not specified | Attenuated tumor growth and reduced bone formation in tumors.[2] | [Selleck Chemicals][2] |
| Atherosclerosis | LDL receptor-deficient (LDLR-/-) mice | Not specified | Not specified | Not specified | Potently inhibited the development of atheroma, associated vascular inflammation, osteogenic activity, and calcification.[2] | [Selleck Chemicals][2] |
Table 2: Pharmacokinetic Properties of LDN193189
| Parameter | Value | Species | Dosage and Route | Reference |
| Bioavailability | Orally bioavailable | Mice | Not specified | [Carvalho et al., 2019][8][9] |
| Brain Penetration | Good | Mice | Not specified | [Carvalho et al., 2019][8][9] |
| Half-life (t½) | 1.6 h | Mice | 3 mg/kg, single i.p. dose | [Merck Millipore][11] |
| Area Under the Curve (AUC∞) | 1000 ng·h/mL | Mice | 3 mg/kg, single i.p. dose | [Merck Millipore][11] |
| Clearance in Liver Microsomes (CLint) | 16.9 mL/min/mg protein | Not specified | Not specified | [Merck Millipore][11] |
Experimental Protocols
Protocol 1: Oral Administration of LDN193189 in a DIPG Mouse Model
This protocol is based on the study by Carvalho et al. (2019).[8][9]
1. Animal Model:
-
Immunodeficient mice (e.g., NSG mice).
-
Orthotopic xenografts of human H3.3K27M, ACVR1R206H mutant DIPG cells (e.g., HSJD-DIPG-007).
2. Preparation of LDN193189 Solution:
-
This compound can be formulated for oral administration. The specific vehicle used should be optimized for solubility and animal tolerance (e.g., 0.5% methylcellulose (B11928114) in water).
-
Prepare a stock solution of LDN193189 in a suitable solvent (e.g., DMSO) and then dilute it with the final vehicle to the desired concentration. Ensure the final concentration of the initial solvent is low and well-tolerated by the animals.
3. Administration Protocol:
-
Dosage: 25 mg/kg body weight.
-
Route: Oral gavage.
-
Frequency: Once daily.
-
Duration: 28 consecutive days.
4. Monitoring and Analysis:
-
Monitor animal health and body weight regularly.
-
Assess tumor growth using non-invasive imaging techniques (e.g., MRI) if available.
-
At the end of the treatment period, or when humane endpoints are reached, euthanize the animals.
-
Collect brain tissue for histological and immunohistochemical analysis to assess tumor burden and target engagement (e.g., p-Smad1/5/8 levels).
Protocol 2: Intraperitoneal Administration of LDN193189 in an FOP Mouse Model
This protocol is based on the study by Yu et al. (2008).[10]
1. Animal Model:
-
Conditional constitutively active ALK2 (caALK2) transgenic mice.
-
Induce caALK2 expression, for example, by injecting an adenovirus expressing Cre recombinase (Ad.Cre) at postnatal day 7 (P7).
2. Preparation of LDN193189 Solution:
-
Dissolve this compound in a sterile, biocompatible vehicle suitable for intraperitoneal injection (e.g., saline or a solution containing a solubilizing agent like cyclodextrin). The final formulation should be sterile-filtered.
3. Administration Protocol:
-
Dosage: 3 mg/kg body weight.
-
Route: Intraperitoneal (i.p.) injection.
-
Frequency: Once daily.
-
Duration: Start treatment concurrently with or shortly after the induction of caALK2 expression and continue for the desired experimental period (e.g., until postnatal day 15 or longer).
4. Monitoring and Analysis:
-
Monitor the animals for signs of heterotopic ossification, such as reduced mobility or palpable hard lumps.
-
Perform radiographic imaging (e.g., X-ray) at regular intervals to visualize and quantify ectopic bone formation.
-
At the end of the study, collect tissues for histological analysis (e.g., Alizarin red and Alcian blue staining) to assess bone and cartilage formation.
Visualizations
Signaling Pathway of LDN193189 Inhibition
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. stemcell.com [stemcell.com]
- 4. stemcell.com [stemcell.com]
- 5. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LDN 193189 dihydrochloride | BMP and Other Activin Receptors | Tocris Bioscience [tocris.com]
- 8. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BMP type I receptor inhibition reduces heterotopic ossification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
Application Notes: LDN193189 Tetrahydrochloride for Neural Induction of Human Pluripotent Stem Cells
References
- 1. stemcell.com [stemcell.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neural induction – Dual SMAD inhibition - StemBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Neural induction – Dual SMAD inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Robust Differentiation of Human iPSCs into Lineage-Specific Neurons and Glial Cells Utilizing Dual-SMAD Inhibition [sigmaaldrich.com]
- 7. Neural lineage differentiation of human pluripotent stem cells: Advances in disease modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A protocol for the differentiation of human embryonic stem cells into midbrain dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differentiation of human induced pluripotent stem cells into cortical neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for neurogenin-2-mediated induction of human stem cell-derived neural progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LDN193189 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDN193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors, primarily targeting Activin Receptor-Like Kinase 2 (ALK2) and ALK3.[1][2][3] The BMP signaling pathway, a crucial component of the Transforming Growth Factor-β (TGF-β) superfamily, is integral to a myriad of cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of this pathway has been implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. LDN193189 serves as a valuable tool for investigating the role of BMP signaling in cancer biology and for assessing the therapeutic potential of its inhibition.
Mechanism of Action
LDN193189 competitively binds to the ATP-binding pocket of the ALK2 and ALK3 kinase domains, preventing the phosphorylation of downstream mediators, SMAD1, SMAD5, and SMAD8. This blockade of SMAD phosphorylation inhibits the translocation of the SMAD complex to the nucleus, thereby repressing the transcription of BMP target genes. These target genes are often involved in cell cycle progression, apoptosis, and epithelial-mesenchymal transition (EMT).[4]
Data Presentation
Inhibitory Activity of LDN193189
| Target | IC50 (nM) | Assay Type | Reference |
| ALK1 | 0.8 | Kinase Assay | [5] |
| ALK2 | 0.8 - 5 | Kinase Assay | [1][2][5][6] |
| ALK3 | 5.3 - 30 | Kinase Assay | [1][2][5][6] |
| ALK6 | 16.7 | Kinase Assay | [5] |
Effects of LDN193189 on Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Concentration | Reference |
| Ovarian Cancer Cells | Ovarian Cancer | Prevents proliferation | Not specified | [5] |
| Prostate Cancer Cells | Prostate Cancer | Inhibits tumor growth | Not specified | [5] |
| Breast Cancer Cells | Breast Cancer | Inhibits tumor growth | Not specified | [5] |
| Diffuse Intrinsic Pontine Glioma (DIPG) Cells | Brain Cancer | Attenuated viability | Not specified | [4] |
| Non-Small Cell Lung Cancer (NSCLC) | Lung Cancer | Potential therapeutic agent | Not specified | [7] |
Note: While LDN193189 has shown anti-proliferative and tumor growth inhibitory effects in several cancer types, one study has reported a pro-metastatic effect in a mouse model of breast cancer. This highlights the context-dependent nature of BMP signaling in cancer and warrants careful consideration in therapeutic development.
Mandatory Visualizations
Signaling Pathways
Caption: LDN193189 inhibits the BMP signaling pathway.
Experimental Workflows
Caption: Workflow for a cell viability assay with LDN193189.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of LDN193189 on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
LDN193189 (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of LDN193189 in complete culture medium. A typical concentration range to test is 0.01 to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest LDN193189 concentration.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared LDN193189 dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the LDN193189 concentration to determine the IC50 value.
Western Blot for Phospho-SMAD1/5/8
Objective: To assess the inhibitory effect of LDN193189 on BMP-induced SMAD1/5/8 phosphorylation.
Materials:
-
Cancer cell line of interest
-
Serum-free culture medium
-
LDN193189
-
BMP ligand (e.g., BMP2, BMP4)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of LDN193189 or vehicle control for 1-2 hours.
-
Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP4) for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-SMAD1/5/8) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total SMAD1 and a loading control (e.g., β-actin) to ensure equal protein loading.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of LDN193189 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest (prepared in a suitable medium, e.g., with Matrigel)
-
LDN193189
-
Vehicle control
-
Calipers
-
Surgical tools
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer LDN193189 (e.g., via intraperitoneal injection or oral gavage) or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily for 21 days).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis: Plot the average tumor volume over time for each group to assess the anti-tumor efficacy of LDN193189.
Clinical Trials
As of the latest available information, there are no dedicated clinical trials specifically investigating LDN193189 for the treatment of cancer. Further preclinical studies are required to establish a strong rationale for its clinical development.
Conclusion
LDN193189 is a critical research tool for dissecting the complex role of the BMP signaling pathway in cancer. The provided protocols and data offer a foundation for researchers to explore the therapeutic potential of targeting this pathway. However, the paradoxical roles of BMP signaling in different cancer contexts necessitate careful and thorough investigation before clinical translation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Frontiers | Bone Morphogenetic Protein Signaling in Cancer; Some Topics in the Recent 10 Years [frontiersin.org]
- 5. stemcell.com [stemcell.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cellgs.com [cellgs.com]
LDN193189 Tetrahydrochloride: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDN193189 Tetrahydrochloride is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors. It primarily targets Activin receptor-like kinase 2 (ALK2) and ALK3, thereby blocking BMP-mediated signaling pathways. This document provides detailed application notes and protocols for the in vitro use of LDN193189, including recommended working concentrations, experimental procedures, and an overview of the targeted signaling pathways.
Mechanism of Action
LDN193189 exerts its inhibitory effects by competing with ATP for the kinase domain of BMP type I receptors, specifically ALK1, ALK2, ALK3, and ALK6.[1][2] This inhibition prevents the phosphorylation and activation of downstream signaling mediators, primarily the Smad1/5/8 proteins.[1][3][4] Additionally, LDN193189 has been shown to inhibit non-Smad pathways, including the p38 MAPK, ERK1/2, and Akt signaling cascades that can be induced by BMPs.[3][5] The high selectivity of LDN193189 for BMP signaling over TGF-β and other pathways makes it a valuable tool for studying the specific roles of BMPs in various biological processes.[1]
Data Presentation
In Vitro Inhibitory Concentrations (IC50)
The following table summarizes the half-maximal inhibitory concentrations (IC50) of LDN193189 against various BMP type I receptors and in cell-based assays.
| Target | Assay Type | IC50 Value | Cell Line | Reference |
| ALK1 | Kinase Assay | 0.8 nM | - | [1] |
| ALK2 | Kinase Assay | 0.8 nM | - | [1] |
| ALK3 | Kinase Assay | 5.3 nM | - | [1] |
| ALK6 | Kinase Assay | 16.7 nM | - | [1] |
| ALK2 | Transcriptional Activity | 5 nM | C2C12 | [1][6][7][8] |
| ALK3 | Transcriptional Activity | 30 nM | C2C12 | [1][6][7][8] |
| BMP4-mediated Smad1/5/8 activation | - | 5 nM | - | [1][6] |
| SMAD1/5/8 phosphorylation | - | 4.9 nM | - | [4] |
Recommended Working Concentrations in Cell Culture
The optimal working concentration of LDN193189 can vary depending on the cell type, assay duration, and the specific BMP ligand being studied. The following table provides a range of concentrations reported in the literature for various applications.
| Application | Cell Type | Concentration Range | Incubation Time | Reference |
| Inhibition of BMP-induced Smad phosphorylation | C2C12 | 5 nM - 1 µM | 30 - 60 min | [5] |
| Inhibition of alkaline phosphatase activity | C2C12 | 5 nM - 100 nM | 6 days | [1][6] |
| Neural induction of hPSCs | hPSCs | 100 nM - 250 nM | 7 days | [9] |
| Differentiation of hPSCs to nociceptive sensory neurons | hPSCs | 100 nM | Varies | |
| Inhibition of breast cancer cell migration and invasion | MDA-MB-231 | Not specified | Not specified | [10] |
| Inhibition of atherogenesis in endothelial cells | Human Aortic Endothelial Cells | Not specified | Not specified | [1][6] |
Experimental Protocols
Preparation of LDN193189 Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade[4][11]
-
Sterile microcentrifuge tubes
Procedure:
-
This compound is soluble in DMSO.[4][11] To prepare a 10 mM stock solution, dissolve the appropriate amount of powder in DMSO. For example, to make 1 ml of a 10 mM stock solution from a product with a molecular weight of 551.4 g/mol (anhydrous), dissolve 0.5514 mg in 1 ml of DMSO.
-
Gently vortex or sonicate to ensure complete dissolution. If precipitation is observed, warming the solution to 37°C for 2-5 minutes may aid in solubilization.[11][12]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 6 months.[11][12]
Note on Solubility: While the dihydrochloride (B599025) salt is reported to be soluble in water up to 50 mM, the tetrahydrochloride form's aqueous solubility is more limited. For most cell culture applications, preparing a concentrated stock in DMSO is recommended. Ensure the final concentration of DMSO in the cell culture medium is below 0.1% to avoid solvent-induced toxicity.
In Vitro Inhibition of BMP-Induced Alkaline Phosphatase Activity in C2C12 Cells
This protocol is adapted from a common method to assess the bioactivity of BMP inhibitors.
Materials:
-
C2C12 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Recombinant human BMP4
-
This compound stock solution
-
96-well cell culture plates
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate
-
Tris-buffered saline (TBS) with 1% Triton X-100
-
Plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Seed C2C12 cells into a 96-well plate at a density of 2,000 cells per well in DMEM supplemented with 10% FBS. Allow cells to attach overnight.
-
The next day, replace the medium with DMEM containing 2% FBS.
-
Prepare a serial dilution of LDN193189 in the low-serum medium. Also, prepare a solution of BMP4 at the desired concentration (e.g., 10-50 ng/mL).
-
Treat the cells with the desired concentrations of LDN193189 for 1 hour before adding the BMP4 ligand. Include appropriate controls: vehicle control (DMSO), BMP4 only, and LDN193189 only.
-
Incubate the plate for 3 to 6 days at 37°C in a humidified incubator with 5% CO2.[1][6]
-
After the incubation period, wash the cells with PBS.
-
Lyse the cells by adding 50 µL of TBS with 1% Triton X-100 to each well and incubating for 10 minutes at room temperature with gentle shaking.[1][6]
-
Transfer the cell lysates to a new 96-well plate.
-
Add 100 µL of pNPP substrate solution to each well and incubate at 37°C for 15-60 minutes, or until a yellow color develops.
-
Measure the absorbance at 405 nm using a plate reader. The absorbance is directly proportional to the alkaline phosphatase activity.
-
(Optional) In a parallel plate, assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo) to ensure that the observed effects are not due to cytotoxicity.
Signaling Pathways and Workflows
BMP Signaling Pathway Inhibition by LDN193189
Caption: LDN193189 inhibits BMP signaling by blocking ALK2/3.
General Experimental Workflow for In Vitro Studies
Caption: A typical workflow for studying LDN193189 effects in vitro.
References
- 1. selleckchem.com [selleckchem.com]
- 2. stemcell.com [stemcell.com]
- 3. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The Bone Morphogenetic Protein Signaling Inhibitor LDN-193189 Enhances Metastasis Development in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. apexbt.com [apexbt.com]
Application Notes: Preparation of LDN193189 Tetrahydrochloride Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
LDN193189 is a highly potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors, primarily targeting ALK2 and ALK3.[1][2] Its function is crucial in studying cellular differentiation, developmental biology, and disease models like fibrodysplasia ossificans progressiva.[3] Accurate and consistent experimental results depend on the correct preparation, handling, and storage of LDN193189 stock solutions. These application notes provide a detailed protocol for preparing LDN193189 Tetrahydrochloride stock solutions, including its chemical properties, solubility, and storage conditions, to ensure reliable application in research settings.
Chemical and Physical Properties
This compound is typically supplied as a light yellow to yellow solid.[1] It is essential to refer to the batch-specific information provided on the Certificate of Analysis.
| Property | Value | Reference |
| Chemical Name | 4-[6-[4-(1-piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]-quinoline tetrahydrochloride | [1][4] |
| Synonyms | DM-3189 Tetrahydrochloride | [1] |
| Molecular Formula | C₂₅H₂₆Cl₄N₆ | [1] |
| Molecular Weight | 552.33 g/mol | [1] |
| CAS Number | 2310134-98-4 | [1] |
| Purity | Typically ≥98% | [5] |
| Appearance | Light yellow to yellow solid | [1] |
Mechanism of Action: BMP Signaling Inhibition
LDN193189 functions by preventing the phosphorylation of SMAD1, SMAD5, and SMAD8, which are downstream effectors of the BMP signaling pathway.[3] It selectively inhibits the kinase activity of BMP type I receptors ALK2 (IC₅₀ = 5 nM) and ALK3 (IC₅₀ = 30 nM), with weaker effects on other receptors like ALK4, ALK5, and ALK7.[1] This blockade effectively halts the canonical BMP signaling cascade.
Stock Solution Preparation Protocol
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile water (H₂O)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath/sonicator
-
Calibrated pipettes and sterile tips
This compound should be considered hazardous until further information is available.[5] Always consult the Safety Data Sheet (SDS) before handling. Use appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the powder in a chemical fume hood to avoid inhalation.
The solubility of LDN193189 can be influenced by the specific salt form and the solvent quality. Using fresh, anhydrous DMSO is recommended as hygroscopic (water-absorbing) DMSO can significantly reduce solubility.[1][6] Sonication and gentle warming (to 37°C) can aid dissolution.[3][7]
| Solvent | Maximum Solubility (this compound) | Notes |
| H₂O | 33.33 mg/mL (approx. 60.34 mM) | Requires sonication.[1] |
| DMSO | 4.17 mg/mL (approx. 7.55 mM) | Requires sonication.[1] Use fresh, anhydrous DMSO. |
-
Equilibrate: Allow the vial of LDN193189 powder to warm to room temperature before opening to prevent condensation.
-
Calculate Volume: Use the following formula to determine the required volume of DMSO:
-
Volume (mL) = [Mass (mg) / Molecular Weight (mg/mmol)] / Concentration (mmol/mL)
-
Example for 1 mg of powder to make a 5 mM solution:
-
Volume (mL) = [1 mg / 552.33 mg/mmol] / 0.005 mmol/mL = 0.362 mL
-
-
Dissolve: Carefully add the calculated volume of anhydrous DMSO to the vial containing the powder.
-
Mix Thoroughly: Cap the vial tightly and vortex for 1-2 minutes.
-
Facilitate Dissolution: If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.[1] Gentle warming to 37°C for a few minutes can also be applied if necessary.[3]
-
Confirm Clarity: Visually inspect the solution to ensure no particulates are present. The solution should be clear.
-
Aliquot: Dispense the stock solution into single-use, light-protected polypropylene tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[8]
The following table provides solvent volumes for preparing common stock concentrations from standard vial sizes.
| Target Concentration | Mass of this compound | Volume of Solvent to Add |
| 1 mM | 1 mg | 1.811 mL |
| 5 mM | 1 mg | 0.362 mL |
| 1 mM | 5 mg | 9.053 mL |
| 5 mM | 5 mg | 1.811 mL |
Storage and Stability
Proper storage is critical to maintain the activity of the compound.
| Form | Storage Temperature | Duration | Conditions |
| Powder | 4°C | Long-term | Sealed, away from moisture and light.[1][7] |
| Stock Solution in Solvent | -20°C or -80°C | 6 months (-20°C) to 1 year (-80°C) | Aliquoted, sealed, protected from light.[1] Avoid repeated freeze-thaw cycles.[7] |
| Aqueous Solution | 2-8°C | ≤ 24 hours | Not recommended for long-term storage.[5] |
Application Workflow
For biological experiments, the concentrated stock solution must be diluted to a final working concentration in an appropriate aqueous buffer or cell culture medium. This should be done immediately before use.[8] It is crucial to ensure the final concentration of the organic solvent (e.g., DMSO) is not toxic to the cells, typically below 0.1%.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. apexbt.com [apexbt.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.stemcell.com [cdn.stemcell.com]
Application Notes and Protocols: LDN193189 in Combination with Other Small Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction:
LDN193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3] It is a derivative of Dorsomorphin and functions by inhibiting the kinase activity of BMP type I receptors ALK1, ALK2, ALK3, and ALK6, which in turn affects the downstream phosphorylation of Smad1/5/8.[1][2][4] Due to its critical role in regulating cell fate decisions, LDN193189 is widely used in stem cell biology, particularly for directed differentiation protocols.[3][5] Its efficacy is often enhanced when used in combination with other small molecules that target complementary signaling pathways. This document provides detailed application notes and protocols for using LDN193189 in combination with other key small molecules to direct the differentiation of pluripotent stem cells (PSCs) into various lineages.
Data Presentation
Quantitative Data Summary
The following tables summarize the key quantitative data for LDN193189 and its common small molecule partners.
Table 1: Inhibitory Concentrations (IC50) of LDN193189
| Target Receptor | IC50 Value (nM) | Pathway | Reference |
| ALK1 | 0.8 | BMP | [1][2][3] |
| ALK2 | 0.8 | BMP | [1][2][3] |
| ALK3 | 5.3 | BMP | [1][2][3] |
| ALK6 | 16.7 | BMP | [1][2][3] |
| ALK2 (transcriptional activity) | 5 | BMP | [6][7] |
| ALK3 (transcriptional activity) | 30 | BMP | [6][7] |
| ALK4 | 101 | GDF8/Myostatin | [8] |
| ActRIIA | 210 | GDF8/Myostatin | [8] |
Table 2: Common Small Molecule Combinations with LDN193189 and Their Applications
| Combination | Target Pathways | Primary Application | Cell Type |
| LDN193189 + SB431542 | BMP & TGF-β/Activin/Nodal | Neural Induction / Neuronal Conversion | Human Pluripotent Stem Cells (hPSCs) |
| LDN193189 + CHIR99021 | BMP & Wnt/β-catenin | Myogenic Progenitor Induction | Induced Pluripotent Stem Cells (iPSCs) |
| LDN193189 + CHIR99021 + IWR-1 | BMP, Wnt/β-catenin (Activation then Inhibition) | Cardiac Differentiation | Human Pluripotent Stem Cells (hPSCs) |
| LDN193189 + A-83-01 | BMP & TGF-β/Activin/Nodal | Anterior Foregut Endoderm (AFE) Induction | Human Pluripotent Stem Cells (hPSCs) |
| LDN193189 + Multi-Component Cocktail | BMP, Wnt, SHH, Notch, etc. | Pancreatic β-cell Differentiation | Human Pluripotent Stem Cells (hPSCs) |
Signaling Pathways and Experimental Workflows
Dual SMAD Inhibition for Neural Induction
The combination of LDN193189 and a TGF-β inhibitor like SB431542 provides a robust method for neural induction known as "dual SMAD inhibition".[9] LDN193189 blocks the BMP pathway (Smad1/5/8), while SB431542 blocks the TGF-β/Activin pathway (Smad2/3). This synergistic inhibition is often sufficient to rapidly convert hPSCs into neural cells.[9]
References
- 1. LDN193189 (HCl) | Small Molecules | BMP inhibitor in tetrahydrochloride form [captivatebio.com]
- 2. LDN193189 GMP | LDN193189 (DM-3189) | ALK2/3 Inhibitor | Small Molecules | Captivate Bio [captivatebio.com]
- 3. stemcell.com [stemcell.com]
- 4. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Bone Morphogenetic Protein Signaling Inhibitor, LDN193189, Converts Ischemia-Induced Multipotent Stem Cells into Neural Stem/Progenitor Cell-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Small Molecules Dorsomorphin and LDN-193189 Inhibit Myostatin/GDF8 Signaling and Promote Functional Myoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Application Notes and Protocols: LDN193189 in Developmental Biology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of LDN193189, a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway, in developmental biology research. Detailed protocols for key applications and quantitative data are presented to facilitate experimental design and execution.
Introduction
LDN193189 is a derivative of Dorsomorphin and acts as a highly selective inhibitor of BMP type I receptors, specifically ALK1, ALK2, ALK3, and ALK6.[1][2] By competitively binding to the ATP pocket of these serine/threonine kinases, LDN193189 effectively blocks the phosphorylation of downstream mediators, primarily Smad1/5/8, thereby inhibiting the canonical BMP signaling pathway.[3][4] It also demonstrates inhibitory effects on non-Smad pathways, including p38 MAPK and Akt signaling.[3][4] This targeted inhibition makes LDN193189 an invaluable tool for elucidating the multifaceted roles of BMP signaling in embryonic development, tissue homeostasis, and disease. Its applications range from directing stem cell differentiation to studying organogenesis and investigating the pathology of developmental disorders.
Mechanism of Action
The BMP signaling cascade is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors. This leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then phosphorylates receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8. These phosphorylated R-Smads form a complex with a common-mediator Smad (Co-Smad), Smad4, and translocate to the nucleus to regulate the transcription of target genes. LDN193189 selectively inhibits the kinase activity of BMP type I receptors, preventing the initial phosphorylation of R-Smads and thus blocking the entire downstream signaling cascade.
References
Troubleshooting & Optimization
LDN193189 Tetrahydrochloride solubility issues and solutions.
Welcome to the technical support center for LDN193189 Tetrahydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: LDN193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1] Its tetrahydrochloride salt is a common formulation. It primarily functions by inhibiting the BMP type I receptors ALK1, ALK2, ALK3, and ALK6.[1][2] This inhibition prevents the phosphorylation of downstream mediators Smad1, Smad5, and Smad8, thereby blocking both the canonical Smad-dependent and non-canonical (e.g., p38, Akt) BMP signaling pathways.[3][4]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound has variable solubility depending on the specific salt form and the solvent. While some dihydrochloride (B599025) forms are reported to be soluble in water, the tetrahydrochloride form shows good solubility in water and moderate solubility in DMSO, often requiring sonication for complete dissolution.[5] It is sparingly soluble in aqueous buffers.[6] For cell culture experiments, preparing a concentrated stock solution in DMSO is a common practice.[7][8]
Q3: What is the stability of this compound solutions?
A3: Stock solutions of LDN193189 in DMSO are stable for up to 6 months when stored in aliquots at -20°C.[9] Some sources suggest stability for at least one year at -80°C.[10] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.[11] Aqueous solutions of LDN193189 are not recommended for storage for more than one day.[6]
Q4: Can I expect precipitation when diluting my DMSO stock of LDN193189 into aqueous cell culture media?
A4: Yes, precipitation can be a significant issue. This is due to the lower solubility of the compound in aqueous solutions compared to DMSO.[12] To minimize precipitation, it is crucial to follow proper dilution protocols.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
Issue 1: Precipitate formation in the stock solution.
-
Possible Cause: The compound has come out of solution upon storage, especially after freeze-thaw cycles. Moisture absorption by DMSO can also reduce solubility.[10]
-
Solution:
Issue 2: Precipitate forms immediately upon diluting the DMSO stock into cell culture medium.
-
Possible Cause: Localized high concentration of the compound upon addition to the aqueous medium, leading to supersaturation and precipitation. The final concentration in the medium may exceed its aqueous solubility limit.
-
Solution:
-
Pre-warm the cell culture medium to 37°C before adding the compound.[14]
-
Use rapid mixing: Add the DMSO stock solution drop-wise into the vortexing or swirling culture medium. This ensures rapid dispersion and avoids localized high concentrations.[12][14]
-
Stepwise Dilution: Consider performing a serial dilution in pre-warmed medium to gradually decrease the solvent concentration.[12]
-
Lower the final concentration: If precipitation persists, try using a lower final concentration of LDN193189 if your experimental design permits.
-
Maintain a low final DMSO concentration: Ensure the final DMSO concentration in your cell culture medium is below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced toxicity.[11][14]
-
Issue 3: Inconsistent or unexpected experimental results.
-
Possible Cause: Inaccurate dosing due to incomplete dissolution or precipitation of the compound. The actual concentration of the active compound in the medium is lower than intended.
-
Solution:
-
Visually inspect for precipitation: Before adding the medium to your cells, hold it up to a light source to check for any visible precipitate or cloudiness.
-
Prepare fresh dilutions for each experiment: Avoid storing diluted LDN193189 in aqueous solutions, as precipitation can occur over time.[14]
-
Filter sterilization: After diluting the compound in the medium, you can filter-sterilize it using a 0.2 µM low-protein binding filter.[9] However, be aware that this may remove some of the precipitated compound, altering the final concentration. It is better to prevent precipitation in the first place.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Recommendations |
| Water | 33.33 mg/mL (60.34 mM)[5] | Requires sonication.[5] Some dihydrochloride forms are soluble up to 50 mM.[11][15] Ready-to-use 10 mM solutions are available.[16] |
| DMSO | 4.17 mg/mL (7.55 mM)[5] | Requires sonication.[5] Use fresh, anhydrous DMSO.[10] Other sources report solubility of ~2 mg/mL[6] and ≥16.4 mg/mL.[17] |
| 0.01M HCl | 1.67 mg/mL (4.11 mM)[13] | Sonication is recommended.[13] |
| Dimethyl formamide | ~1 mg/mL[6] | - |
Table 2: IC₅₀ Values of LDN193189 for BMP Type I Receptors
| Receptor | IC₅₀ (nM) |
| ALK1 | 0.8[1][10] |
| ALK2 | 0.8[1][10], 5[13][17] |
| ALK3 | 5.3[1][10], 30[13][17] |
| ALK6 | 16.7[1][10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the required mass: Based on the molecular weight of this compound (552.33 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution.
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of fresh, anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube vigorously. If a precipitate is observed, warm the solution to 37°C for 2-5 minutes and sonicate until the compound is completely dissolved.[5][9]
-
Aliquot and Store: Aliquot the stock solution into single-use, light-protected sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[9][11]
Protocol 2: Dilution of DMSO Stock into Cell Culture Medium
-
Pre-warm the medium: Place the required volume of cell culture medium in a 37°C water bath or incubator until it reaches temperature.
-
Prepare for mixing: Place the tube or flask of pre-warmed medium on a vortexer at a medium speed or swirl it gently.
-
Add the stock solution: While the medium is being mixed, add the required volume of the LDN193189 DMSO stock solution drop-wise directly into the medium.
-
Mix thoroughly: Continue to mix for a few seconds to ensure the compound is evenly dispersed.
-
Final concentration check: Ensure the final concentration of DMSO is within the tolerated range for your specific cell line (typically ≤ 0.1%).[11]
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Filter Sterilization (Optional): If necessary, filter the final medium using a 0.2 µM low-protein binding sterile filter.[9]
Visualizations
Caption: Canonical and non-canonical BMP signaling pathways and the inhibitory action of LDN193189.
Caption: Recommended workflow for preparing and using LDN193189 solutions in cell culture experiments.
References
- 1. stemcell.com [stemcell.com]
- 2. LDN193189 (HCl) | Small Molecules | BMP inhibitor in tetrahydrochloride form [captivatebio.com]
- 3. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. LDN-193189 - Small Molecules Products StemRD [stemrd.com]
- 8. reagentsdirect.com [reagentsdirect.com]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. selleckchem.com [selleckchem.com]
- 11. cdn.stemcell.com [cdn.stemcell.com]
- 12. benchchem.com [benchchem.com]
- 13. LDN193189 | DM-3189 | ALK2 and ALK3 inhibitor | TargetMol [targetmol.com]
- 14. benchchem.com [benchchem.com]
- 15. rndsystems.com [rndsystems.com]
- 16. rndsystems.com [rndsystems.com]
- 17. apexbt.com [apexbt.com]
Technical Support Center: Optimizing LDN193189 Concentration for Chondrogenesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of LDN193189 in chondrogenesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of LDN193189 for promoting chondrogenesis?
A1: The optimal concentration of LDN193189 can vary depending on the cell type and experimental conditions. For human bone marrow-derived stromal cells (BMSCs), concentrations between 0.1 nM and 10 nM generally permit chondrogenesis without significant negative effects on microtissue size or chondrogenic gene expression.[1][2] Higher concentrations (≥100 nM) have been shown to reduce microtissue diameter and may decrease the expression of key chondrogenic markers like COL2A1 (Collagen Type II Alpha 1 Chain).[1][2]
Q2: What is the mechanism of action of LDN193189 in the context of chondrogenesis?
A2: LDN193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors, specifically Activin Receptor-Like Kinase 2 (ALK2) and ALK3.[1][2] By inhibiting these receptors, LDN193189 blocks the downstream phosphorylation of Smad1/5/8, which are key mediators of BMP signaling. While BMP signaling is involved in chondrogenesis, excessive signaling can lead to hypertrophic differentiation, an undesirable outcome in cartilage engineering. The goal of using LDN193189 is often to modulate, rather than completely ablate, BMP signaling to favor a stable chondrogenic phenotype.
Q3: Is LDN193189 cytotoxic to cells used in chondrogenesis assays?
A3: LDN193189 can exhibit cytotoxicity at higher concentrations. In 3D microtissue cultures of BMSCs, a concentration of 1000 nM was found to be cytotoxic, leading to a significant reduction in microtissue size, glycosaminoglycan (GAG) content, and DNA content.[1] However, in 2D monolayer cultures, no significant cytotoxicity was observed up to 1000 nM. This suggests that the culture system plays a crucial role in the cytotoxic effects of the compound. It is recommended to perform a dose-response analysis for your specific cell type and culture system to determine the cytotoxic threshold.
Q4: Can LDN193189 be used with other cell types besides BMSCs?
A4: While the most detailed studies on LDN193189 concentration for chondrogenesis have been conducted using BMSCs, the inhibitor can, in principle, be used with other mesenchymal stem cells (e.g., adipose-derived stem cells - ADSCs) or chondrocytes. However, the optimal concentration is likely to be cell-type specific. It is advisable to perform a titration experiment to determine the optimal concentration for your chosen cell type.
Q5: How should I prepare and store LDN193189?
A5: LDN193189 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is important to note that the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Stock solutions should be aliquoted and stored at -20°C to prevent repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low expression of chondrogenic markers (e.g., SOX9, ACAN, COL2A1) | LDN193189 concentration is too high: Excessive inhibition of BMP signaling can interfere with early chondrogenic commitment. At concentrations of 100 nM and 1000 nM, a reduction in COL2A1 expression has been observed in BMSCs.[1][2] | Titrate LDN193189 to a lower concentration range (e.g., 0.1-10 nM). Consider a time-of-addition experiment, where the inhibitor is added after the initial chondrogenic induction phase. |
| Suboptimal chondrogenic medium: The basal medium composition is critical for successful differentiation. | Ensure your chondrogenic medium contains essential components like TGF-β1 (e.g., 10 ng/mL), dexamethasone, ascorbic acid, and ITS supplement.[1] | |
| High cell death or reduced pellet/microtissue size | LDN193189 concentration is cytotoxic: Concentrations of 1000 nM have been shown to be cytotoxic in BMSC microtissue cultures.[1] | Perform a cell viability assay (e.g., Live/Dead staining, MTS assay) with a range of LDN193189 concentrations to determine the cytotoxic threshold for your specific cell type and culture system. Reduce the concentration to a non-toxic level. |
| Poor cell aggregation: Inadequate cell-cell contact will inhibit chondrogenesis. | Ensure a sufficient cell seeding density to promote robust pellet or micromass formation. | |
| Inconsistent results between experiments | Variability in LDN193189 stock solution: Improper storage or multiple freeze-thaw cycles can degrade the compound. | Aliquot the LDN193189 stock solution upon preparation and store at -20°C. Use a fresh aliquot for each experiment. |
| Donor-to-donor variability in primary cells: Primary cells, such as BMSCs, can exhibit significant biological variability. | If possible, use cells from multiple donors to ensure the observed effects are not donor-specific. Standardize cell passage number and culture conditions. | |
| Evidence of hypertrophic differentiation (e.g., high COL10A1 expression) | Insufficient BMP signaling inhibition: The concentration of LDN193189 may be too low to effectively suppress the hypertrophic pathway. | While one major study found that LDN193189 did not prevent hypertrophy in BMSC chondrogenesis, you can try carefully increasing the concentration of LDN193189 within the non-toxic range (e.g., up to 100 nM) and assess hypertrophic markers.[1] |
| Basal medium components promoting hypertrophy: Certain factors in the chondrogenic medium can inadvertently promote hypertrophy. | Review the composition of your differentiation medium. Some studies suggest that continuous high-dose TGF-β1 can contribute to hypertrophy. |
Data Summary
Table 1: Effect of LDN193189 Concentration on BMSC Chondrogenesis (14-day microtissue culture)
| LDN193189 Concentration | Microtissue Diameter | COL2A1 Expression | ACAN Expression | SOX9 Expression | Cytotoxicity |
| 0 nM (Control) | Baseline | Baseline | Baseline | Baseline | None |
| 0.1 nM | No significant change | No significant change | No significant change | No significant change | None |
| 1 nM | No significant change | No significant change | No significant change | No significant change | None |
| 10 nM | No significant change | No significant change | No significant change | No significant change | None |
| 100 nM | Significantly reduced | Reduced (in some donors) | No significant change | No significant change | None observed |
| 1000 nM | Significantly reduced | Reduced (in some donors) | No significant change | No significant change | Observed |
Data summarized from a study on human bone marrow-derived stromal cells (BMSCs).[1][2]
Experimental Protocols
Chondrogenic Differentiation of BMSCs in Microtissue Culture with LDN193189
This protocol is adapted from a published study on the optimization of LDN193189 for BMSC chondrogenesis.[1]
1. Cell Seeding and Microtissue Formation:
- Culture human BMSCs to passage 3-4.
- Prepare a single-cell suspension of BMSCs in chondrogenic induction medium.
- Seed the cells into a microwell platform to allow for the formation of uniform microtissues.
2. Chondrogenic Induction Medium:
- Basal Medium: High-glucose DMEM.
- Supplements:
- 1% Penicillin-Streptomycin
- 1% Sodium Pyruvate
- 1% Insulin-Transferrin-Selenium (ITS)
- 40 µg/mL L-proline
- 200 µM L-ascorbic acid-2-phosphate
- 100 nM Dexamethasone
- 10 ng/mL TGF-β1
3. LDN193189 Treatment:
- Prepare a stock solution of LDN193189 in DMSO.
- On the day of the experiment, dilute the LDN193189 stock solution in the chondrogenic induction medium to final concentrations ranging from 0.1 nM to 1000 nM.
- Include a vehicle control with the same final concentration of DMSO as the highest LDN193189 concentration.
- Culture the microtissues in the LDN193189-containing medium for 14 days.
- Perform a full medium change every 2-3 days.
4. Assessment of Chondrogenesis:
- Morphology: Monitor microtissue size and morphology throughout the culture period using brightfield microscopy.
- Histology: At the end of the culture period, fix the microtissues, embed them in paraffin, and section them. Stain with Alcian Blue for glycosaminoglycans (GAGs) and perform immunohistochemistry for Collagen Type II.
- Biochemical Analysis: Digest a subset of microtissues to quantify GAG and DNA content.
- Gene Expression: Lyse a subset of microtissues to extract RNA. Perform RT-qPCR to analyze the expression of chondrogenic marker genes (SOX9, ACAN, COL2A1) and hypertrophic markers (COL10A1, RUNX2).
Visualizations
References
- 1. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
LDN193189 off-target effects on kinases.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LDN193189. The information focuses on potential off-target effects on kinases to aid in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary and off-target kinases of LDN193189?
A1: LDN193189 is a potent inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. Its primary targets are the BMP type I receptors ALK1, ALK2, ALK3, and ALK6.[1][2][3][4] However, like many kinase inhibitors, it can exhibit off-target effects, particularly at higher concentrations. Known off-targets include other members of the TGF-β superfamily, such as ALK4, ALK5, ALK7, and the activin type II receptors ActRIIA and ActRIIB.[5] Kinome-wide screening has shown that at a concentration of 1 µM, LDN-193189 can inhibit over 20 different kinases with greater than 50% inhibition.[6] Therefore, using the lowest effective concentration is crucial to minimize off-target effects.
Q2: I am observing unexpected phenotypes in my cell-based assay after LDN193189 treatment. Could this be due to off-target effects?
A2: Yes, unexpected cellular phenotypes can arise from the inhibition of off-target kinases. LDN193189 is known to affect signaling pathways beyond the canonical BMP-Smad1/5/8 axis, including the p38 MAPK and Akt signaling pathways.[7][8][9][10] If your experimental system is sensitive to alterations in these pathways, you may observe phenotypes that are not directly related to BMP signaling inhibition. It is recommended to perform control experiments, such as using a structurally different BMP inhibitor or performing target knockdown/knockout experiments, to validate that the observed phenotype is due to the inhibition of the intended target.
Q3: How can I minimize the off-target effects of LDN193189 in my experiments?
A3: To minimize off-target effects, it is critical to perform a dose-response experiment to determine the lowest concentration of LDN193189 that effectively inhibits your target of interest without causing widespread off-target inhibition. It is also advisable to use multiple, structurally distinct inhibitors targeting the same pathway to ensure the observed biological effect is not due to a specific off-target activity of a single compound. Furthermore, be cautious when interpreting data from experiments where high concentrations of the inhibitor are used.
Q4: What are some common issues when performing in vitro kinase assays with LDN193189?
A4: Common issues include inhibitor precipitation, variability in ATP concentration, and inconsistent enzyme activity. LDN193189 has poor solubility in aqueous solutions, so ensure it is fully dissolved in a suitable solvent like DMSO before diluting it in your assay buffer.[4] ATP concentration should be kept consistent and ideally close to the Km value for the kinase, as IC50 values of ATP-competitive inhibitors are sensitive to ATP levels. Finally, use a consistent source and concentration of active kinase to ensure reproducibility.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Kinase Assays
| Potential Cause | Troubleshooting Steps |
| Inhibitor Precipitation | Visually inspect for precipitate after diluting the stock solution. Test the solubility of LDN193189 in your specific assay buffer. Consider using a different solvent or adding a small percentage of a solubilizing agent if compatible with your assay. |
| Variable ATP Concentration | Standardize the ATP concentration across all assays. The IC50 value of an ATP-competitive inhibitor like LDN193189 will increase with higher ATP concentrations. It is recommended to use an ATP concentration at or near the Km value for the specific kinase. |
| Enzyme Activity Variation | Use a fresh aliquot of the kinase for each experiment to avoid degradation from multiple freeze-thaw cycles. Ensure the enzyme concentration is consistent across all wells and experiments. |
| Assay Plate Inconsistencies | Use high-quality, low-binding plates to prevent the inhibitor from adsorbing to the plastic. Ensure proper and consistent mixing in all wells. |
Guide 2: Discrepancy Between Biochemical and Cell-Based Assay Results
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | The inhibitor may not efficiently cross the cell membrane to reach its intracellular target. Consider using a different compound or performing permeabilization experiments if the target is intracellular. |
| Inhibitor Efflux | Cells may actively pump the inhibitor out through efflux pumps. This can be tested by co-incubating with known efflux pump inhibitors. |
| Inhibitor Metabolism | The cells may metabolize and inactivate the inhibitor over time. Time-course experiments can help determine the stability of the compound in your cell culture conditions. |
| Off-Target Effects in Cellular Context | The inhibitor may have off-target effects in the complex cellular environment that are not apparent in a purified biochemical assay. These off-target effects could mask or alter the expected phenotype. |
Quantitative Data on LDN193189 Kinase Inhibition
The following table summarizes the inhibitory activity of LDN193189 against its primary targets and known off-targets.
| Kinase | IC50 (nM) | Assay Type |
| Primary Targets | ||
| ALK1 | 0.8 | Kinase Assay |
| ALK2 | 0.8 - 5 | Kinase Assay |
| ALK3 | 5.3 - 30 | Kinase Assay |
| ALK6 | 16.7 | Kinase Assay |
| Known Off-Targets | ||
| ALK4 | 101 | Kinase Assay |
| ActRIIA | 210 | Kinase Assay |
| ALK5 | ≥ 500 | Transcriptional Activity Assay |
| ALK7 | ≥ 500 | Transcriptional Activity Assay |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.[2][4][5][11]
Experimental Protocols
Key Experiment 1: In Vitro Kinase Assay (Luminescence-Based)
This protocol outlines a general procedure for determining the IC50 of LDN193189 against a target kinase using an ADP-Glo™ or similar luminescence-based assay that measures ADP production.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
LDN193189 stock solution (e.g., 10 mM in DMSO)
-
Kinase assay buffer (varies by kinase, typically contains Tris-HCl, MgCl2, DTT, and BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette or liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Serial Dilutions of LDN193189:
-
Perform a serial dilution of the LDN193189 stock solution in kinase assay buffer to generate a range of concentrations (e.g., 10-point, 3-fold serial dilution). Also, prepare a vehicle control (DMSO in assay buffer).
-
-
Reaction Setup:
-
Add a small volume (e.g., 2.5 µL) of each inhibitor dilution or vehicle control to the wells of the microplate.
-
Add the kinase and substrate solution to each well.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Start the reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the kinase.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Detect ADP Production:
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP and measures the newly synthesized ATP via a luciferase reaction.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor or no ATP control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Key Experiment 2: Cellular Assay for BMP Signaling Inhibition (Alkaline Phosphatase Activity in C2C12 cells)
This protocol describes a common method to assess the inhibitory effect of LDN193189 on BMP-induced differentiation of C2C12 myoblast cells into osteoblasts, measured by alkaline phosphatase (ALP) activity.[2][11]
Materials:
-
C2C12 cells
-
DMEM supplemented with FBS and antibiotics
-
Recombinant BMP4 (or other BMP ligand)
-
LDN193189 stock solution
-
96-well cell culture plates
-
Cell lysis buffer (e.g., Tris-buffered saline with 1% Triton X-100)
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Seeding:
-
Seed C2C12 cells into a 96-well plate at a density that will not lead to over-confluence during the experiment (e.g., 2,000 cells/well).
-
Allow the cells to attach overnight.
-
-
Treatment:
-
The next day, replace the medium with low-serum medium (e.g., DMEM with 2% FBS).
-
Add serial dilutions of LDN193189 or vehicle control to the wells.
-
Add a fixed concentration of BMP4 to induce differentiation (e.g., 50 ng/mL). Include a control group with no BMP4.
-
-
Incubation:
-
Incubate the cells for 3-6 days, replacing the medium with fresh medium and treatments every 2-3 days.
-
-
Cell Lysis:
-
After the incubation period, wash the cells with PBS.
-
Lyse the cells by adding lysis buffer to each well and incubating for a short period.
-
-
Alkaline Phosphatase Assay:
-
Transfer the cell lysates to a new 96-well plate.
-
Add the pNPP substrate solution to each well.
-
Incubate at 37°C for 15-60 minutes, or until a yellow color develops.
-
Stop the reaction by adding a stop solution (e.g., 3 M NaOH).
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Normalize the ALP activity to the total protein content or cell number in each well to account for differences in cell proliferation.
-
Plot the normalized ALP activity versus the inhibitor concentration to determine the inhibitory effect of LDN193189.
-
Visualizations
Caption: LDN193189 primarily inhibits BMP type I receptors, blocking Smad1/5/8 signaling. It can also weakly inhibit other TGF-β superfamily receptors at higher concentrations.
Caption: A typical workflow for characterizing a kinase inhibitor involves both biochemical assays to determine direct enzyme inhibition (IC50) and cell-based assays to assess cellular potency.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. In vitro kinase assay [protocols.io]
- 6. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states | Semantic Scholar [semanticscholar.org]
- 9. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
preventing degradation of LDN193189 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of LDN193189 to prevent its degradation in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of LDN193189?
A1: LDN193189 is most commonly dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[1][2][3] To ensure complete dissolution, you can warm the solution to 37°C for 10-15 minutes and vortex or sonicate it.[4] For cell culture experiments, the final concentration of DMSO should not exceed 0.5% to avoid cellular toxicity.[5][6]
Q2: What are the recommended storage conditions for LDN193189 solutions?
A2: For long-term storage, LDN193189 stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[5][7][8] Protect the solutions from light.[2][5]
Q3: How long can I store LDN193189 solutions?
A3: The stability of LDN193189 in solution depends on the storage temperature. The following table summarizes the recommended storage durations based on available data.
| Storage Temperature | Solvent | Duration | Citations |
| -20°C | DMSO | Up to 1 month | [7][8] |
| -80°C | DMSO | Up to 6 months to 1 year | [7][8] |
| 4°C | DMSO | Up to 1 month | [2] |
| Room Temperature | Solid Powder | Stable | [1][7] |
| -20°C | Solid Powder | ≥ 2-4 years | [2][9] |
Q4: Is it advisable to store LDN193189 in aqueous solutions?
A4: It is not recommended to store LDN193189 in aqueous solutions for more than one day due to its limited stability.[9] If you need to use an aqueous buffer for your experiment, it is best to dilute the DMSO stock solution into the aqueous buffer immediately before use.[9]
Q5: My LDN193189 solution has precipitated. What should I do?
A5: Precipitation can occur, especially when adding a cold DMSO stock solution to warmer cell culture media. To avoid this, pre-warm the cell culture media to 37°C before adding the thawed LDN193189 stock solution.[3][5][6] If precipitation has already occurred, you can try warming the solution to 37°C and vortexing to redissolve the compound.[4]
Troubleshooting Guide: Degradation of LDN193189 in Solution
If you suspect that your LDN193189 solution has degraded, leading to inconsistent experimental results, this guide will help you troubleshoot potential causes and solutions. The primary suspected degradation pathways for LDN193189 are oxidation and, to a lesser extent, hydrolysis, based on its chemical structure containing piperazine (B1678402), quinoline (B57606), and pyrazolo[1,5-a]pyrimidine (B1248293) moieties.
Issue 1: Loss of Activity Over Time
Potential Cause: Oxidation of the piperazine moiety. The piperazine ring is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), elevated temperatures, and the presence of metal ions.
Troubleshooting Steps:
-
Review Storage Protocol:
-
Confirm that stock solutions were stored at -20°C or -80°C.
-
Ensure that aliquots are single-use to minimize exposure to air and prevent repeated freeze-thaw cycles.
-
Verify that solutions were protected from light.
-
-
Solvent Quality:
-
Use high-purity, anhydrous DMSO. Moisture in DMSO can affect the stability of dissolved compounds.
-
-
Experimental Conditions:
-
Prepare fresh dilutions from a new stock aliquot for each experiment.
-
Minimize the time the compound spends in aqueous solutions at physiological temperatures before use.
-
Preventative Measures:
-
Inert Gas: When preparing stock solutions, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing and freezing.
-
Chelating Agents: If metal ion contamination is suspected in your experimental system, the addition of a small amount of a chelating agent like EDTA might be considered, though its compatibility with the specific assay must be validated.
Issue 2: Inconsistent Results Between Batches
Potential Cause: Hydrolysis of the quinoline or pyrazolo[1,5-a]pyrimidine rings. While generally stable, these ring systems can be susceptible to hydrolysis under strongly acidic or basic conditions.
Troubleshooting Steps:
-
Check pH of Solutions:
-
Ensure the pH of your buffers and media is within the optimal range for your experiment and for the stability of the compound. Avoid extreme pH values.
-
-
Evaluate Purity of New Batches:
-
If possible, use an analytical method like High-Performance Liquid Chromatography (HPLC) to compare the purity of a new batch of LDN193189 with a previous, well-performing batch.
-
Preventative Measures:
-
Buffer Selection: Use well-buffered solutions to maintain a stable pH throughout your experiments.
Visualizing Potential Degradation and Experimental Workflow
Caption: Potential degradation pathways of LDN193189.
Experimental Protocols
Protocol 1: Preparation of LDN193189 Stock Solution
-
Allow the vial of solid LDN193189 to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
To aid dissolution, gently warm the vial to 37°C for 10-15 minutes and vortex thoroughly. Sonication can also be used if necessary.
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of LDN193189 Stability by HPLC
This protocol provides a general framework for assessing the stability of LDN193189 under various conditions. Specific parameters such as the mobile phase composition and gradient may need to be optimized.
Objective: To quantify the degradation of LDN193189 over time under specific storage conditions.
Materials:
-
LDN193189 stock solution in DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 HPLC column
Procedure:
-
Sample Preparation:
-
Prepare several aliquots of your LDN193189 stock solution.
-
Designate a "Time 0" sample, which will be analyzed immediately.
-
Store the remaining aliquots under the conditions you wish to test (e.g., -20°C, 4°C, room temperature, exposed to light, etc.).
-
-
HPLC Analysis:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical starting point would be a linear gradient from 5-95% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1 mL/min
-
Detection Wavelength: Based on the UV-Vis absorbance maxima of LDN193189.
-
Injection Volume: 10 µL
-
-
Data Collection:
-
Inject the "Time 0" sample to obtain the initial peak area of the intact LDN193189.
-
At specified time points (e.g., 1 week, 2 weeks, 1 month), analyze one of the stored aliquots.
-
-
Data Analysis:
-
Calculate the percentage of remaining LDN193189 at each time point relative to the "Time 0" sample.
-
Plot the percentage of intact LDN193189 versus time for each storage condition.
-
Caption: Experimental workflow for HPLC stability testing.
LDN193189 Signaling Pathway
LDN193189 is a potent inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It specifically targets the BMP type I receptors ALK2 and ALK3, thereby preventing the phosphorylation of downstream SMAD proteins (SMAD1/5/8).
Caption: LDN193189 inhibits the BMP signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. [Piperazines as model substrate for oxidations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
LDN193189-Mediated Differentiation Protocols: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LDN193189 in cellular differentiation protocols. The information is tailored for scientists and drug development professionals to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for LDN193189?
LDN193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3] It specifically targets the ATP-binding pocket of the intracellular kinase domain of BMP type I receptors, primarily ALK2 (Activin receptor-like kinase 2) and ALK3 (also known as BMPR1A), with high affinity.[4][5][6] By inhibiting these receptors, LDN193189 prevents the phosphorylation and activation of downstream mediators, including the canonical Smad1/5/8 pathway and non-canonical pathways like p38 MAPK and Akt.[4][7][8][9] This blockade of BMP signaling is crucial for directing cell fate in various differentiation protocols, particularly towards neural lineages.[1][2][10][11][12]
Q2: What are the optimal concentration and treatment duration for LDN193189?
The optimal concentration and duration of LDN193189 treatment are highly dependent on the specific cell type and the desired differentiation outcome. However, a general effective concentration range is between 100 nM and 500 nM. For neuronal induction from pluripotent stem cells, concentrations around 100-200 nM are commonly used.[13] It's crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. Treatment duration can range from a few days to several weeks, depending on the differentiation protocol.[14]
Q3: How should I prepare and store LDN193189 stock solutions?
LDN193189 is typically supplied as a powder (hydrochloride salt or free base).[15][16] For cell culture applications, it is recommended to prepare a concentrated stock solution in a suitable solvent, most commonly dimethyl sulfoxide (B87167) (DMSO).[1][3][15] To prepare a 10 mM stock solution, for example, you would dissolve the appropriate amount of LDN193189 powder in DMSO.[15] If precipitation is observed, warming the solution to 37°C for a few minutes can help with dissolution.[3][15] Stock solutions should be aliquoted into working volumes to avoid repeated freeze-thaw cycles and stored at -20°C, protected from light.[1][3][15][16] When adding to your culture medium, ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.[1][3]
Q4: I am observing high levels of cell death after LDN193189 treatment. What could be the cause?
High concentrations of LDN193189 can lead to cytotoxicity. One study noted a sharp drop in cell viability in bone marrow stromal cell adipogenic cultures at a concentration of 1000 nM (1 µM).[7] It is also important to consider potential "off-target" effects, especially at higher concentrations, which could contribute to cell stress and death.[8] Ensure that your LDN193189 stock solution is properly dissolved and that the final concentration in your culture medium is optimized for your cell type. Additionally, verify that the final DMSO concentration is not exceeding toxic levels (typically >0.1%).
Q5: My cells are not differentiating as expected. What are some potential reasons?
Several factors could contribute to inefficient differentiation:
-
Suboptimal LDN193189 Concentration: The concentration of LDN193189 is critical. Too low a concentration may not sufficiently inhibit the BMP pathway, while too high a concentration could have off-target effects or be toxic.[7] A thorough dose-response experiment is recommended.
-
Timing of Treatment: The developmental stage at which LDN193189 is introduced is crucial for directing cell fate.
-
Cell Density: The initial seeding density of your cells can influence their differentiation potential.
-
Basal Media and Supplements: The composition of the differentiation medium, including growth factors and other small molecules used in conjunction with LDN193189, plays a significant role. For instance, in some neuronal differentiation protocols, LDN193189 is used alongside a TGF-β inhibitor like SB431542 for dual SMAD inhibition.[12][13]
-
Quality of Starting Cells: The health, passage number, and pluripotency state of your starting cell population are critical for successful differentiation.
Troubleshooting Guides
Issue 1: Low Differentiation Efficiency
| Potential Cause | Troubleshooting Step |
| Incorrect LDN193189 Concentration | Perform a titration experiment to determine the optimal concentration (e.g., 50 nM, 100 nM, 250 nM, 500 nM, 1 µM). Analyze differentiation markers at each concentration. |
| Inappropriate Timing of Treatment | Consult established protocols for your desired lineage. The timing of BMP inhibition is critical for proper germ layer specification and subsequent differentiation. |
| Suboptimal Cell Culture Conditions | Optimize cell seeding density. Ensure the use of appropriate basal media and supplements as dictated by the specific differentiation protocol. |
| Reagent Quality | Ensure the LDN193189 powder and solvent are of high quality and stored correctly. Prepare fresh stock solutions if degradation is suspected. |
Issue 2: High Cell Toxicity/Apoptosis
| Potential Cause | Troubleshooting Step |
| LDN193189 Concentration Too High | Reduce the concentration of LDN193189. Even though it is potent, high concentrations can have off-target effects.[8] A study on bone marrow stromal cells showed toxicity at 1µM.[7] |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in the culture medium is below 0.1%.[1][3] Prepare a vehicle control with the same DMSO concentration to assess solvent effects. |
| Poor Cell Health | Ensure the starting cell population is healthy and not stressed before initiating differentiation. |
| Contamination | Check for microbial contamination in your cell cultures. |
Issue 3: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step |
| Variability in Reagent Preparation | Prepare a large batch of LDN193189 stock solution, aliquot, and store at -20°C to ensure consistency across multiple experiments. Avoid repeated freeze-thaw cycles.[1][3] |
| Inconsistent Cell Culture Practices | Standardize cell passage number, seeding density, and media changes. |
| Lot-to-Lot Variability of Reagents | If possible, purchase larger batches of critical reagents like fetal bovine serum and small molecules to minimize lot-to-lot variation. |
| Biological Variability | When working with primary cells or iPSCs from different donors, expect some inherent biological variability.[7] |
Quantitative Data Summary
Table 1: Inhibitory Concentrations (IC50) of LDN193189
| Target | IC50 (nM) | Assay Type |
| ALK1 | 0.8 | Kinase Assay |
| ALK2 | 0.8 - 5 | Kinase Assay[1][5][6] |
| ALK3 | 5.3 - 30 | Kinase Assay[1][5][6] |
| ALK6 | 16.7 | Kinase Assay |
| ALK4 | 101 | Kinase Assay[5] |
| ALK5 | >10,000 | Kinase Assay |
| ALK7 | >10,000 | Kinase Assay |
Table 2: Effective Concentrations of LDN193189 in Differentiation Protocols
| Cell Type | Differentiation Lineage | Effective Concentration |
| Human Pluripotent Stem Cells | Neural Progenitors | 100 - 200 nM[13] |
| Human Pluripotent Stem Cells | Nociceptors | Not specified |
| Human Pluripotent Stem Cells | Neural Crest Cells | Not specified |
| Mouse Embryonic Stem Cells | Inner Ear Sensory Epithelia | Not specified |
| Bone Marrow Stromal Cells | Chondrogenesis | 0.1 - 1000 nM (tested range)[7] |
| Bone Marrow Stromal Cells | Osteogenesis (inhibition) | ≥100 nM[7] |
| Ischemia-induced Multipotent Stem Cells | Neural Stem/Progenitor-like Cells | Not specified |
Experimental Protocols
Protocol 1: General Preparation of LDN193189 for Cell Culture
-
Reconstitution of LDN193189 Powder:
-
Storage of Stock Solution:
-
Preparation of Working Solution:
Protocol 2: Dual SMAD Inhibition for Neuronal Induction of Human Pluripotent Stem Cells (hPSCs)
This protocol is a generalized method based on common dual SMAD inhibition strategies.
-
Cell Plating:
-
Plate hPSCs on a suitable matrix (e.g., Matrigel) in their maintenance medium.
-
Allow the cells to reach the desired confluency for starting differentiation (this can vary between protocols).
-
-
Initiation of Differentiation:
-
Aspirate the maintenance medium.
-
Add the neural induction medium. A common basal medium is a 1:1 mixture of DMEM/F12 and Neurobasal medium, supplemented with N2 and B27 supplements.
-
To the neural induction medium, add LDN193189 to a final concentration of 100-200 nM and a TGF-β inhibitor (e.g., SB431542) to a final concentration of 10 µM.
-
-
Maintenance of Differentiation:
-
Perform a full media change daily for the first 5-7 days.
-
Monitor the cells for morphological changes indicative of neural rosette formation.
-
-
Further Patterning and Maturation:
-
After the initial induction period, the medium can be changed to a neural maturation medium, and other small molecules or growth factors can be added to direct the differentiation towards specific neuronal subtypes.
-
Visualizations
Caption: LDN193189 inhibits BMP signaling by blocking ALK2/3 phosphorylation of Smad1/5/8.
Caption: A generalized experimental workflow for LDN193189-mediated cellular differentiation.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. stemcell.com [stemcell.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. cellgs.com [cellgs.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LDN193189 GMP | LDN193189 (DM-3189) | ALK2/3 Inhibitor | Small Molecules | Captivate Bio [captivatebio.com]
- 11. A Bone Morphogenetic Protein Signaling Inhibitor, LDN193189, Converts Ischemia-Induced Multipotent Stem Cells into Neural Stem/Progenitor Cell-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuronal Cell Differentiation of iPSCs for the Clinical Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted Differentiation of Regional Ventral Neuroprogenitors and Related Neuronal Subtypes from Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2011019092A1 - Method for inducing differentiation of pluripotent stem cells into neural precursor cells - Google Patents [patents.google.com]
- 15. resources.amsbio.com [resources.amsbio.com]
- 16. reprocell.com [reprocell.com]
LDN193189 stability in different culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the small molecule inhibitor LDN193189. The information provided addresses common challenges related to the stability and handling of LDN193189 in different cell culture media.
Troubleshooting Guide
Encountering issues during your experiments with LDN193189? This guide provides insights into common problems, their potential causes, and actionable solutions to get your research back on track.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reduced or inconsistent compound efficacy | Compound Degradation: LDN193189 may be unstable in the specific culture medium at 37°C over the course of the experiment.[1][2] Factors like pH, media components (e.g., amino acids, vitamins), and exposure to light can contribute to degradation.[1] Precipitation: The compound may have precipitated out of the solution, especially if the final concentration exceeds its solubility limit in the aqueous media.[1] | - Perform a stability study in your specific cell culture medium to determine the half-life of LDN193189. - Test the compound's stability in a simpler, serum-free medium to identify potential interactions.[1] - Consider replenishing the compound at regular intervals during long-term experiments. - Optimize the dilution method by performing a serial dilution in pre-warmed (37°C) media.[3] - Ensure the final DMSO concentration does not exceed 0.5%.[3] |
| High variability between experimental replicates | Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or the culture medium.[2] Inconsistent Sample Handling: Variations in timing, pipetting, or storage of samples can introduce variability.[2] | - Visually inspect stock solutions for any precipitate. If present, gently warm the solution to 37°C and vortex to redissolve.[4] - Prepare fresh stock solutions frequently and avoid repeated freeze-thaw cycles.[3] - Use calibrated pipettes and ensure precise and consistent timing for sample collection and processing.[1][2] |
| Compound precipitation upon addition to culture medium | Poor Aqueous Solubility: LDN193189 has low solubility in aqueous solutions.[5][6] Adding a concentrated DMSO stock to cold media can cause it to precipitate.[1] | - Pre-warm the cell culture media to 37°C before adding the reconstituted compound.[3] - Add the compound dropwise while gently vortexing the media.[1] - Consider using the dihydrochloride (B599025) or tetrahydrochloride salt forms of LDN193189, which may have improved aqueous solubility.[7][8] - Filter the supplemented media through a 0.2 µM low-protein binding filter.[3] |
| Disappearance of the compound from the media without detectable degradation products | Binding to Plasticware: The compound may be adsorbing to the surface of cell culture plates or pipette tips.[2] Cellular Uptake: If cells are present, the compound could be rapidly internalized.[2] | - Use low-protein-binding plates and pipette tips.[2] - Include a control group without cells to assess non-specific binding to the plasticware.[2] - Analyze cell lysates to determine the extent of cellular uptake.[2] |
Frequently Asked Questions (FAQs)
1. How should I prepare a stock solution of LDN193189?
LDN193189 is soluble in DMSO.[3] To prepare a stock solution, for example, a 10 mM stock, you can reconstitute the entire contents of the vial with the appropriate volume of pure DMSO.[3] It is recommended to warm the solution to 37°C for 3-5 minutes to aid in solubilization.[3]
2. What are the recommended storage conditions for LDN193189?
The powder form of LDN193189 should be stored at -20°C, protected from light.[3] After reconstitution in DMSO, the stock solution should be stored in aliquots at -20°C to avoid repeated freeze-thaw cycles.[3] While some suppliers suggest stock solutions are stable for up to 2 years at -20°C, it is generally recommended to use freshly prepared solutions.[9] Aqueous solutions of LDN193189 are not recommended for storage for more than one day.[5]
3. What is the recommended working concentration of LDN193189 in cell culture?
The effective concentration of LDN193189 in cell culture applications typically ranges from 0.01 µM to 1 µM.[3] However, the optimal concentration will depend on the specific cell type and experimental conditions. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your system.
4. What are the signs of LDN193189 degradation or precipitation in my culture?
Visual signs of precipitation include the appearance of a cloudy or hazy solution, or the formation of visible particles in the culture medium. Degradation may not be visually apparent. The most common indicator of degradation is a loss of the expected biological effect or inconsistent results.[1]
5. What factors can influence the stability of LDN193189 in my cell culture medium?
Several factors can affect the stability of small molecules like LDN193189 in cell culture media:
-
pH: The typical pH of culture media (7.2-7.4) can promote hydrolysis.[1]
-
Temperature: Incubation at 37°C can accelerate chemical degradation.[1]
-
Media Components: Certain amino acids (like cysteine), vitamins, and metal ions can interact with and degrade the compound.[1]
-
Enzymatic Degradation: If the medium is supplemented with serum, enzymes such as esterases and proteases can metabolize the compound.[1]
-
Light: Exposure to light can cause photodegradation of light-sensitive compounds.[1]
-
Oxygen: Dissolved oxygen can lead to oxidative degradation.[1]
Physicochemical Properties of LDN193189
| Property | Value |
| Molecular Formula | C₂₅H₂₂N₆ |
| Molecular Weight | 406.48 g/mol |
| Solubility | Soluble in DMSO.[3][9] Sparingly soluble in aqueous solutions.[5] |
| Storage | Powder: -20°C, protected from light.[3] Stock Solution (in DMSO): -20°C in aliquots.[3] |
| Mechanism of Action | Potent and selective inhibitor of BMP type I receptors ALK2 (IC₅₀ = 5 nM) and ALK3 (IC₅₀ = 30 nM).[3] |
Experimental Protocol: Assessing the Stability of LDN193189 in Cell Culture Medium
This protocol provides a general framework for determining the stability of LDN193189 in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
LDN193189
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum supplementation
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
-
Appropriate solvents for mobile phase (e.g., acetonitrile, water with 0.1% formic acid)
-
Internal standard (a stable compound with similar properties to LDN193189)
Procedure:
-
Prepare a stock solution of LDN193189 in DMSO at a high concentration (e.g., 10 mM).
-
Spike the culture medium: Add the LDN193189 stock solution to the pre-warmed (37°C) cell culture medium to achieve the desired final concentration (e.g., 1 µM). Prepare separate batches for medium with and without serum. Also, prepare a control sample in PBS.
-
Incubate the samples: Place the prepared media in a cell culture incubator at 37°C with 5% CO₂.
-
Collect samples at different time points: Withdraw aliquots from each condition at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Sample processing:
-
Add an internal standard to each sample to control for variations in sample processing and analysis.
-
Precipitate proteins from the samples (especially those with serum) by adding a cold organic solvent like acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins and other debris.
-
Transfer the supernatant to a clean tube for analysis.
-
-
HPLC/LC-MS analysis:
-
Develop an analytical method to separate LDN193189 from media components and the internal standard.[2]
-
Inject the processed samples into the HPLC or LC-MS system.
-
-
Data analysis:
-
Calculate the peak area ratio of LDN193189 to the internal standard for each time point.[2]
-
Plot the percentage of LDN193189 remaining versus time.
-
Determine the half-life (t₁/₂) of LDN193189 in each condition.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 4. apexbt.com [apexbt.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. reagentsdirect.com [reagentsdirect.com]
Technical Support Center: Minimizing Cytotoxicity of LDN193189 in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cytotoxicity of LDN193189 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of LDN193189 and how does it relate to potential cytotoxicity?
A1: LDN193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It primarily targets the ATP-binding site of the intracellular kinase domains of BMP type I receptors, specifically ALK1, ALK2, ALK3, and ALK6. By inhibiting these kinases, LDN193189 blocks the phosphorylation of downstream SMAD proteins (SMAD1/5/8), preventing their translocation to the nucleus and subsequent regulation of target gene expression. While this targeted inhibition is crucial for its intended biological effects, high concentrations or prolonged exposure can lead to off-target effects or excessive pathway inhibition, which may result in cytotoxicity.
Q2: At what concentrations does LDN193189 typically exhibit cytotoxicity?
A2: The cytotoxic concentration of LDN193189 is highly cell-type dependent. For instance, in some cancer cell lines like EOC216, cytotoxic effects are observed in the micromolar range (0.1-10 µM) with prolonged exposure (2-10 days). In contrast, for bone marrow-derived stromal cells (BMSCs), a concentration of 1,000 nM (1 µM) was found to be cytotoxic, leading to reduced cell number and viability, while concentrations up to 100 nM showed minimal to no cytotoxic effects in osteogenic or adipogenic differentiation assays. It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal non-toxic working concentration.
Q3: Can the solvent used to dissolve LDN193189 contribute to cytotoxicity?
A3: Yes, the solvent, typically Dimethyl Sulfoxide (DMSO), can be toxic to cells, especially at higher concentrations. It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.1% to avoid solvent-induced cytotoxicity. Always include a vehicle control (cells treated with the same concentration of DMSO as the highest concentration of LDN193189) in your experiments to differentiate between the effects of the compound and the solvent.
Q4: What are the known off-target effects of LDN193189 that might contribute to cytotoxicity?
A4: While LDN193189 is highly selective for BMP type I receptors, at higher concentrations, it may exhibit off-target activities. For example, at 10 µM, LDN193189 has been shown to induce ligand-independent phosphorylation of p38 and Akt in C2C12 cells. Such off-target effects can contribute to unexpected cellular responses and cytotoxicity. Therefore, using the lowest effective concentration is critical to minimize these effects.
Q5: How can I improve the solubility and stability of LDN193189 in my cell culture medium?
A5: LDN193189 has low solubility in aqueous media. To improve its solubility and stability, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C to avoid repeated freeze-thaw cycles. When preparing your working concentration, dilute the stock solution in pre-warmed culture medium immediately before use. If you observe precipitation upon dilution, gentle warming to 37°C and vortexing may help. Using the hydrochloride salt form of LDN193189 can also improve aqueous solubility.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| High levels of cell death, even at low concentrations. | 1. High sensitivity of the cell line: Some cell lines are inherently more sensitive to BMP pathway inhibition. 2. Solvent toxicity: The final DMSO concentration may be too high. 3. Compound degradation: The compound may be unstable in the culture medium over long incubation times. | 1. Perform a dose-response experiment starting from a very low concentration range (e.g., 0.1 nM) to determine the IC50 and the maximum non-toxic concentration. 2. Ensure the final DMSO concentration in the culture medium is ≤ 0.1%. Include a vehicle control. 3. For long-term experiments, consider replenishing the medium with freshly diluted LDN193189 every 24-48 hours. |
| Cells are rounding up and detaching from the culture plate. | 1. Cytotoxic effect: The concentration of LDN193189 is too high. 2. On-target effect: Inhibition of BMP signaling can affect cell adhesion in some cell types. | 1. Lower the concentration of LDN193189. 2. If the effect persists at lower, non-toxic concentrations, it may be an on-target effect. Consider using a different endpoint to measure the biological activity that is not dependent on cell attachment. |
| Inconsistent results between experiments. | 1. Variable compound activity: Improper storage of the stock solution leading to degradation. 2. Inconsistent cell conditions: Variations in cell passage number, confluency, or health. 3. Precipitation of the compound: Poor solubility in the culture medium. | 1. Aliquot the stock solution and store it at -20°C. Avoid repeated freeze-thaw cycles. 2. Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase when seeding for experiments. 3. Prepare fresh dilutions from the stock for each experiment and visually inspect for any precipitation. |
| Unexpected phenotypic changes not related to BMP signaling. | 1. Off-target effects: The concentration of LDN193189 is too high, leading to inhibition of other kinases. | 1. Use the lowest effective concentration possible. 2. If possible, use a structurally different inhibitor of the BMP pathway to confirm that the observed phenotype is due to on-target inhibition. |
Quantitative Data
Table 1: Inhibitory Concentration (IC50) of LDN193189 on Target Kinases
| Target Kinase | IC50 (nM) |
| ALK1 | 0.8 |
| ALK2 | 0.8 |
| ALK3 | 5.3 |
| ALK6 | 16.7 |
Table 2: Cytotoxic Concentration (IC50) of LDN193189 in Various Cell Lines
| Cell Line | Tissue Type | IC50 (µM) |
| Hs-633T | Soft Tissue (Fibrosarcoma) | 0.299 |
| EW-13 | Bone (Ewing Sarcoma) | 0.388 |
| ALL-SIL | Blood (T-cell lymphoblastic leukaemia) | 0.460 |
| MLMA | Blood (Hairy cell leukaemia) | 0.460 |
| SU-DHL-16 | Blood (B_cell_lymphoma) | 0.479 |
| RCC-JF | Kidney | 0.497 |
| NOS-1 | Bone (Osteosarcoma) | 0.499 |
| Hs-939-T | Skin (Melanoma) | 0.515 |
| U-2-OS | Bone (Osteosarcoma) | 0.515 |
| EOC216 | Ovarian Cancer | Induces cell death in a dose-dependent manner (0.1-10 µM) |
| OVAC429 | Ovarian Cancer | Decreases percentage of cells in S phase at 2/5 µM |
Note: IC50 values for cytotoxicity can vary depending on the assay conditions and duration of exposure.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of LDN193189 using MTT Assay
Objective: To determine the concentration of LDN193189 that reduces cell viability by 50% (IC50) in a specific cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
LDN193189 stock solution (10 mM in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of LDN193189 in complete culture medium. A common starting range is from 10 µM down to 0.01 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest LDN193189 concentration).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of LDN193189 or the vehicle control.
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Four hours before the end of the incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the LDN193189 concentration to determine the IC50 value.
Protocol 2: Assessing Membrane Integrity using Lactate (B86563) Dehydrogenase (LDH) Assay
Objective: To quantify cytotoxicity by measuring the release of lactate dehydrogenase from damaged cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
LDN193189 stock solution (10 mM in DMSO)
-
96-well flat-bottom tissue culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with the lysis buffer provided in the kit).
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 10 minutes) to pellet any detached cells. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration according to the manufacturer's formula, which typically involves subtracting the background and normalizing to the maximum LDH release control.
Visualizations
Caption: Simplified BMP signaling pathway and the inhibitory action of LDN193189.
Caption: Experimental workflow for determining and minimizing LDN193189 cytotoxicity.
Caption: Logical workflow for troubleshooting LDN193189-induced cytotoxicity.
addressing variability in LDN193189 experimental results
Welcome to the technical support center for LDN193189, a potent and selective inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. This guide is designed for researchers, scientists, and drug development professionals to address common sources of variability and provide troubleshooting assistance for experiments involving LDN193189.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for LDN193189?
LDN193189 is a small molecule inhibitor that selectively targets the ATP-binding site of BMP type I receptors.[1] It potently inhibits Activin receptor-like kinase 1 (ALK1), ALK2, ALK3, and ALK6.[2][3] This inhibition prevents the phosphorylation of downstream signaling molecules, primarily Smad1, Smad5, and Smad8, thereby blocking the canonical BMP signaling pathway.[4][5] LDN193189 also inhibits BMP-mediated activation of non-Smad pathways, including the p38 MAPK, ERK1/2, and Akt pathways.[1][6] It exhibits significantly greater specificity for BMP receptors compared to its predecessor, Dorsomorphin, and has minimal effect on the TGF-β type I receptors ALK4, ALK5, and ALK7.[3][5]
Q2: What are the common research applications of LDN193189?
LDN193189 is widely used in various research areas, including:
-
Stem Cell Differentiation: It is frequently used to direct the differentiation of pluripotent stem cells (PSCs) into various lineages, such as neural progenitor cells, nociceptors, and anterior foregut endoderm.[2][7]
-
Cancer Research: Studies have shown that LDN193189 can inhibit the growth of prostate and breast cancer tumors and prevent proliferation in ovarian cancer cells.[2][7]
-
Developmental Biology: It is used to study the role of BMP signaling in embryonic development and tissue homeostasis.[1][6]
-
Disease Modeling: LDN193189 is a valuable tool for investigating diseases associated with dysregulated BMP signaling, such as Fibrodysplasia Ossificans Progressiva (FOP).[8]
Q3: How should I prepare and store LDN193189 stock solutions?
For optimal results and to minimize variability, proper handling of LDN193189 is crucial.
-
Reconstitution: LDN193189 is commonly supplied as a powder (often as a dihydrochloride (B599025) salt).[2][7] It can be dissolved in sterile Dimethyl Sulfoxide (DMSO) or water.[7][9] To prepare a stock solution, for example, a 10 mM stock, you can reconstitute the powder in the appropriate volume of solvent.[10][11] It may be necessary to warm the solution to 37°C for a few minutes to ensure it is fully dissolved.[10]
-
Storage: The powder form is stable for at least two years when stored at -20°C, protected from light.[9][11] Once dissolved, it is recommended to prepare single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles.[9][10] While some sources suggest dissolved solutions are stable for at least a month at -20°C, it is best practice to use freshly prepared solutions or recently thawed aliquots for your experiments.[9] Aqueous solutions are not recommended for storage for more than one day.[12]
-
Final Concentration: When diluting the stock solution into your cell culture medium, ensure the final DMSO concentration is kept low, typically below 0.1% to 0.5%, to avoid solvent-induced cytotoxicity.[7][10]
Troubleshooting Guide
Problem 1: Inconsistent or No Inhibition of BMP Signaling
Possible Cause 1: Reagent Instability or Degradation.
-
Troubleshooting:
Possible Cause 2: Suboptimal Concentration.
-
Troubleshooting:
-
The effective concentration of LDN193189 can vary significantly depending on the cell type and the specific BMP ligand being used.
-
Perform a dose-response experiment to determine the optimal concentration for your specific experimental system. Effective concentrations in cell culture typically range from 0.01 µM to 1 µM.[10]
-
Refer to the quantitative data tables below for reported IC50 values and effective concentrations in various cell lines.
-
Possible Cause 3: Issues with Experimental Protocol.
-
Troubleshooting:
-
Ensure that the pre-incubation time with LDN193189 is sufficient before adding the BMP ligand. A 30-minute pre-incubation is often used.[1]
-
Verify the activity of your BMP ligand to confirm it is effectively stimulating the signaling pathway.
-
Problem 2: Observed Off-Target Effects
Possible Cause 1: High Concentration of LDN193189.
-
Troubleshooting:
-
While LDN193189 is more selective than Dorsomorphin, high concentrations can still lead to off-target effects.[1][4]
-
Reduce the concentration of LDN193189 to the lowest effective dose determined from your dose-response experiments.
-
At high concentrations, ligand-independent effects on p38 and Akt phosphorylation have been observed.[14]
-
Possible Cause 2: Inhibition of Other Kinases.
-
Troubleshooting:
-
LDN193189 has been shown to inhibit other kinases at higher concentrations, such as ALK4 and ActRIIA, albeit with lower potency.[15]
-
If you suspect off-target effects, consider using structurally different BMP inhibitors as controls to confirm that the observed phenotype is due to the inhibition of the intended target.
-
Problem 3: High Variability Between Experimental Replicates, Especially with Primary Cells
Possible Cause 1: Donor-to-Donor Variability.
-
Troubleshooting:
-
When working with primary cells, such as bone marrow-derived stromal cells (BMSCs), significant donor-to-donor variability in response to LDN193189 has been reported.[4]
-
It is crucial to use cells from multiple donors to ensure that the observed effects are not donor-specific.
-
Report the characteristics of the cell donors (e.g., age, sex) as this may influence the experimental outcome.[4]
-
Possible Cause 2: Solubility and Precipitation Issues.
-
Troubleshooting:
-
LDN193189, particularly the free base form, has poor solubility in aqueous solutions and can even be challenging to dissolve in DMSO.[3] The dihydrochloride salt form is more water-soluble.[7]
-
Ensure the compound is fully dissolved in your stock solution. Gentle warming and vortexing can aid dissolution.[10][11]
-
When diluting the stock into your culture medium, pre-warm the medium and add the LDN193189 solution slowly while mixing to prevent precipitation.[10][13]
-
Visually inspect your culture medium for any signs of precipitation after adding the inhibitor.
-
Quantitative Data
Table 1: IC50 Values of LDN193189 for Various Receptors
| Target Receptor | IC50 (nM) | Cell Line / Assay Type | Reference |
| ALK1 | 0.8 | Kinase Assay | [2][3] |
| ALK2 | 0.8 - 5 | Kinase Assay / C2C12 cells | [2][3][5][10][16][17] |
| ALK3 | 5.3 - 30 | Kinase Assay / C2C12 cells | [2][3][5][10][16][17] |
| ALK6 | 16.7 | Kinase Assay | [2][3] |
| ALK4 | >101 | Kinase Assay | [3][5][15] |
| ALK5 | >350 | Kinase Assay | [5][12] |
| ALK7 | >500 | Kinase Assay | [5] |
| ActRIIA | 210 | Kinase Assay | [15] |
Table 2: Effective Concentrations of LDN193189 in Cell Culture Experiments
| Cell Line | Application | Concentration Range (nM) | Reference |
| Bone Marrow Stromal Cells (BMSCs) | Chondrogenic, Osteogenic, and Adipogenic Differentiation | 0.1 - 1000 | [4] |
| C2C12 Cells | Inhibition of Smad1/5/8 Phosphorylation | 500 | [1] |
| C2C12 Cells | Alkaline Phosphatase Activity Assay | 5 - 30 (IC50) | [3][16] |
| Human Pluripotent Stem Cells (hPSCs) | Neural Induction | 100 |
Experimental Protocols
Protocol 1: General Protocol for LDN193189 Treatment in Cell Culture
-
Prepare Stock Solution:
-
Cell Seeding:
-
Plate your cells at the desired density in a suitable culture vessel and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
The following day, starve the cells in a low-serum or serum-free medium for a few hours (e.g., 3-5 hours) if required for your assay.[1][15]
-
Pre-warm the cell culture medium to 37°C.[10]
-
Dilute the LDN193189 stock solution to the desired final concentration in the pre-warmed medium. Ensure the final DMSO concentration is below cytotoxic levels (typically <0.1%).[7]
-
Remove the old medium from the cells and replace it with the medium containing LDN193189.
-
Pre-incubate the cells with LDN193189 for at least 30 minutes before adding the BMP ligand or other treatments.[1]
-
-
BMP Stimulation and Incubation:
-
Add the BMP ligand (e.g., BMP2, BMP4, BMP6) to the culture medium at the desired concentration.[1]
-
Include appropriate controls, such as a vehicle control (medium with the same concentration of DMSO) and a positive control (cells treated with the BMP ligand only).
-
Incubate the cells for the desired period, depending on the endpoint being measured (e.g., 60 minutes for phosphorylation studies, several days for differentiation assays).[1][3]
-
-
Downstream Analysis:
Visualizations
Caption: Canonical BMP signaling pathway and the inhibitory action of LDN193189.
Caption: A logical workflow for troubleshooting inconsistent experimental results with LDN193189.
References
- 1. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellagentech.com [cellagentech.com]
- 6. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. A New Class of Small Molecule Inhibitor of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LDN-193189 - Small Molecules Products StemRD [stemrd.com]
- 10. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 11. reagentsdirect.com [reagentsdirect.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 14. researchgate.net [researchgate.net]
- 15. Small Molecules Dorsomorphin and LDN-193189 Inhibit Myostatin/GDF8 Signaling and Promote Functional Myoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. axonmedchem.com [axonmedchem.com]
Technical Support Center: LDN193189 and Non-Smad Signaling Pathways
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LDN193189 to study its impact on non-Smad signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is LDN193189 and what is its primary mechanism of action?
LDN193189 is a potent, small-molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1] It is a derivative of Dorsomorphin, but is approximately 100-fold more potent.[1] Its primary mechanism of action is the inhibition of the kinase activity of BMP type I receptors, specifically ALK1, ALK2, ALK3, and ALK6.[1][2] By binding to the ATP-binding site of these receptors, LDN193189 prevents the phosphorylation and activation of downstream signaling molecules.[3]
Q2: Which non-Smad signaling pathways are affected by LDN193189?
LDN193189 has been demonstrated to inhibit the activation of several non-Smad signaling pathways that are induced by BMP ligands.[3][4] These include:
-
p38 Mitogen-Activated Protein Kinase (MAPK) pathway [3][4][5]
-
Extracellular signal-regulated kinase (ERK1/2) pathway [3][4][6]
Inhibition of these pathways occurs downstream of BMP receptor inhibition.[3]
Q3: What are the recommended working concentrations for LDN193189 in cell culture experiments?
The effective concentration of LDN193189 can vary depending on the cell type and the specific BMP ligand used. However, based on published studies, a concentration range of 0.1 µM to 1 µM is typically effective for inhibiting BMP-induced Smad and non-Smad signaling in cell culture.[3] For instance, a concentration of 0.5 µM has been shown to almost completely abolish the phosphorylation of Smad1/5/8.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store LDN193189?
For cell culture experiments, it is recommended to use the water-soluble dihydrochloride (B599025) form of LDN193189.[2][7] Stock solutions are typically prepared in sterile DMSO or water. It is crucial to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5] Protect the compound from light.[6]
Q5: What are the key differences between LDN193189 and its parent compound, Dorsomorphin?
LDN193189 is a derivative of Dorsomorphin and is a more potent and selective inhibitor of BMP type I receptors.[1][3] LDN193189 is typically used at approximately 100-fold lower concentrations than Dorsomorphin.[1] While both compounds inhibit BMP-mediated Smad and non-Smad signaling, Dorsomorphin is known to have more "off-target" effects, including the inhibition of AMP-activated kinase (AMPK).[3]
Troubleshooting Guides
Issue 1: No inhibition of non-Smad pathway activation (e.g., p-p38, p-ERK, p-Akt) is observed after LDN193189 treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal LDN193189 Concentration | Perform a dose-response experiment with a range of LDN193189 concentrations (e.g., 0.01 µM to 5 µM) to determine the IC50 for your specific cell line and BMP ligand. |
| Inactive Compound | Ensure proper storage of LDN193189 (aliquoted at -20°C or -80°C, protected from light). Prepare fresh dilutions from a stock solution for each experiment. Consider purchasing a new batch of the compound from a reputable supplier. |
| Insufficient Pre-incubation Time | Pre-incubate cells with LDN193189 for at least 30-60 minutes before adding the BMP ligand to allow for cellular uptake and target engagement.[3] |
| Cell Line Insensitivity | Confirm that your cell line expresses the target BMP receptors (ALK1, ALK2, ALK3, ALK6) and responds to the specific BMP ligand you are using. |
| Experimental Error | Verify the accuracy of your pipetting and dilutions. Ensure that your Western blot or other detection method is optimized and that your antibodies are specific and working correctly. |
Issue 2: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Cell Culture | Standardize cell culture conditions, including cell passage number, confluency at the time of treatment, and serum starvation period. |
| Inconsistent Reagent Preparation | Prepare fresh dilutions of LDN193189 and BMP ligands for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Timing of Stimulation and Lysis | Maintain a consistent timeline for pre-incubation, ligand stimulation, and cell lysis across all experiments. |
| Loading Inconsistencies in Western Blots | Use a reliable loading control (e.g., GAPDH, β-actin, or total protein stain) and ensure equal protein loading in all lanes. |
Issue 3: Observed "off-target" or unexpected effects.
| Possible Cause | Troubleshooting Step |
| High Concentration of LDN193189 | High concentrations of LDN193189 can sometimes lead to ligand-independent effects on signaling pathways.[3] Use the lowest effective concentration determined from your dose-response experiments. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is low (typically <0.1%) and consistent across all treatment groups, including the vehicle control. |
| Inhibition of Other Kinases | While more selective than Dorsomorphin, at higher concentrations, LDN193189 may inhibit other kinases. If you suspect off-target effects, consider using a structurally different BMP inhibitor as a control. |
Quantitative Data
Table 1: Inhibitory Potency (IC50) of LDN193189 against BMP Type I Receptors.
| Receptor | IC50 (nM) in Kinase Assay | IC50 (nM) in C2C12 Cell Transcriptional Activity Assay |
| ALK1 | 0.8[2][7] | - |
| ALK2 | 0.8[2][7] | 5[2][5][7] |
| ALK3 | 5.3[2][7] | 30[2][5][7] |
| ALK6 | 16.7[2][7] | - |
Experimental Protocols
Key Experiment: Western Blot Analysis of Non-Smad Pathway Inhibition
This protocol outlines the general steps for assessing the effect of LDN193189 on BMP-induced phosphorylation of non-Smad signaling proteins.
1. Cell Culture and Treatment:
- Plate C2C12 cells (or another appropriate cell line) and grow to 70-80% confluency.
- Serum-starve the cells for 4-6 hours prior to treatment.
- Pre-incubate the cells with the desired concentration of LDN193189 (or vehicle control) for 30-60 minutes.
- Stimulate the cells with a BMP ligand (e.g., 5 nM BMP2) for the desired time period (e.g., 15, 30, 60 minutes).[3]
2. Cell Lysis:
- Wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
3. Protein Quantification:
- Determine the protein concentration of the supernatant using a BCA or Bradford assay.
4. Western Blotting:
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against the phosphorylated forms of your target proteins (e.g., p-p38, p-ERK1/2, p-Akt) and a loading control (e.g., GAPDH, total p38) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Impact of LDN193189 on BMP-induced non-Smad signaling pathways.
Caption: A logical workflow for troubleshooting experiments with LDN193189.
References
- 1. stemcell.com [stemcell.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. cellgs.com [cellgs.com]
- 7. selleckchem.com [selleckchem.com]
Technical Support Center: LDN193189 Activity Confirmation
This guide provides researchers, scientists, and drug development professionals with comprehensive resources to confirm the cellular activity of LDN193189, a potent and selective inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for LDN193189?
A1: LDN193189 is a small molecule inhibitor that selectively targets the ATP-binding site of BMP type I receptors, specifically ALK2 (ACVR1) and ALK3 (BMPR1A).[1][2][3] This inhibition prevents the receptor from phosphorylating its downstream targets, the receptor-regulated SMADs (R-SMADs), which include SMAD1, SMAD5, and SMAD8.[3][4] Consequently, the formation of the SMAD1/5/8-SMAD4 complex and its translocation into the nucleus to regulate gene transcription are blocked.[5][6]
Figure 1. Canonical BMP signaling pathway and the inhibitory action of LDN193189.
Q2: What is the most direct way to confirm LDN193189 activity in my cells?
A2: The most direct and widely accepted method is to perform a Western blot to measure the phosphorylation levels of SMAD1/5/8. Upon stimulation with a BMP ligand (e.g., BMP2 or BMP4), responsive cells will show a marked increase in phosphorylated SMAD1/5/8 (pSMAD1/5/8). Pre-treatment with active LDN193189 should cause a dose-dependent decrease in this phosphorylation signal.[1][4][7]
Q3: What are alternative methods to verify LDN193189 activity?
A3: Besides Western blotting for pSMAD1/5/8, you can use:
-
Quantitative PCR (qPCR): Measure the mRNA expression of known BMP target genes. Treatment with a BMP ligand should increase the expression of genes like ID1, ID2, ID3, or RUNX2.[8] Co-treatment with LDN193189 should suppress this induction.
-
Reporter Assays: Utilize a cell line containing a luciferase or fluorescent reporter construct driven by a BMP-responsive element (BRE). LDN193189 should inhibit the signal produced upon BMP stimulation.
Q4: What is a typical effective concentration range for LDN193189?
A4: The effective concentration of LDN193189 is cell-type dependent, but typically falls within the nanomolar range. A dose-response experiment is crucial to determine the optimal concentration for your specific experimental setup. In many cell lines, concentrations from 5 nM to 500 nM are effective.[9]
| Receptor/Assay | Cell Line | Reported IC50 |
| ALK2 (ACVR1) Kinase Assay | - | ~0.8-5 nM[4][10][11] |
| ALK3 (BMPR1A) Kinase Assay | - | ~5.3-30 nM[4][10][11] |
| BMP4-mediated pSMAD1/5/8 | C2C12 | ~5 nM[4] |
| BMP-induced Alkaline Phosphatase | C2C12 | ~5-30 nM[4] |
Q5: What are the essential experimental controls?
A5: To ensure your results are valid and interpretable, the following controls are mandatory:
-
Vehicle Control: Cells treated with the solvent used to dissolve LDN193189 (typically DMSO) to control for any solvent effects.
-
Unstimulated Control: Cells that receive no treatment, establishing a baseline for pSMAD1/5/8 levels.
-
BMP-Stimulated Control: Cells treated only with the BMP ligand to demonstrate pathway activation and establish the maximum signal for inhibition comparison.
-
LDN193189 Only Control: Cells treated only with LDN193189 to assess any effects of the inhibitor in the absence of exogenous BMP stimulation.
Detailed Experimental Protocol: Western Blot for pSMAD1/5/8
This protocol outlines the key steps to assess LDN193189 activity by measuring the inhibition of BMP-induced SMAD1/5/8 phosphorylation.
Materials:
-
BMP-responsive cell line (e.g., C2C12, HEK293)
-
BMP ligand (e.g., BMP2, BMP4)
-
LDN193189
-
DMSO (vehicle)
-
Ice-cold PBS
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-pSMAD1/5/8, anti-Total SMAD1, and anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Seeding: Plate cells and grow to 70-80% confluency. For many cell types, serum starvation for 4-12 hours prior to treatment can reduce baseline signaling.
-
Pre-treatment: Treat cells with varying concentrations of LDN193189 or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Add the BMP ligand to the appropriate wells and incubate for 30-60 minutes. This time should be optimized.
-
Lysis: Place the plate on ice, wash cells twice with ice-cold PBS, and then add supplemented RIPA buffer to each well. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.[12]
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk for blocking, as its phosphoprotein (casein) content can increase background.[13]
-
Primary Antibody Incubation: Incubate the membrane with anti-pSMAD1/5/8 antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[14]
-
Washing & Secondary Antibody: Wash the membrane three times with TBST.[14] Then, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply a chemiluminescent substrate and capture the signal using an imaging system.[14]
-
Re-probing: To normalize the data, strip the membrane and re-probe with an antibody for Total SMAD1 or a housekeeping protein like GAPDH. This confirms equal protein loading across lanes.[15][16]
Figure 2. Standard experimental workflow for confirming LDN193189 activity via Western blot.
Troubleshooting Guide
Q1: I don't see any inhibition of pSMAD1/5/8 after LDN193189 treatment. What went wrong?
A1: This is a common issue with several potential causes. Follow this flowchart to diagnose the problem.
Figure 3. Troubleshooting flowchart for lack of pSMAD1/5/8 inhibition.
Q2: My pSMAD1/5/8 signal is weak or absent, even in my positive control.
A2:
-
Sample Integrity: Phosphorylation events are transient. Always keep samples on ice and use lysis buffers freshly supplemented with phosphatase inhibitors to prevent dephosphorylation.
-
Low Protein Abundance: The target protein may be of low abundance. Increase the amount of protein loaded onto the gel or consider enriching your sample via immunoprecipitation (IP) of the total SMAD1 protein first.[15]
-
Sub-optimal Stimulation: Your BMP ligand may be inactive or used at too low a concentration. Also, perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) to find the peak pSMAD response time.
-
Detection Sensitivity: Use a more sensitive chemiluminescent substrate to enhance signal detection for low-abundance proteins.
Q3: The background on my Western blot is very high, making the bands difficult to interpret.
A3:
-
Blocking Agent: Do not use non-fat milk as a blocking agent when detecting phosphoproteins. Milk contains casein, a phosphoprotein, which can cause high background. Use 3-5% BSA in TBST instead.[13]
-
Buffer Choice: Use Tris-Buffered Saline (TBS) instead of Phosphate-Buffered Saline (PBS) for wash buffers and antibody dilutions. Phosphate ions in PBS can interfere with the binding of some phospho-specific antibodies.[13][15]
-
Antibody Concentration: High primary or secondary antibody concentrations can lead to non-specific binding. Titrate your antibodies to find the optimal dilution that maximizes signal-to-noise ratio.
-
Washing Steps: Increase the duration and/or number of TBST washes after antibody incubations to remove non-specifically bound antibodies.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cellagentech.com [cellagentech.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Bone Morphogenetic Protein (BMP) signaling in development and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BMP Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. map-kinase-fragment.com [map-kinase-fragment.com]
- 10. stemcell.com [stemcell.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. benchchem.com [benchchem.com]
- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 16. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
Validation & Comparative
LDN193189 vs. Dorsomorphin: A Comparative Guide on Efficacy and Selectivity
For researchers and drug development professionals navigating the landscape of small molecule inhibitors of Bone Morphogenetic Protein (BMP) signaling, the choice between LDN193189 and its progenitor, Dorsomorphin, is a critical one. Both compounds are widely utilized to probe the intricate roles of the BMP pathway in various biological processes, from embryonic development to disease pathogenesis. However, their distinct profiles in terms of potency, selectivity, and off-target effects can significantly influence experimental outcomes and therapeutic potential. This guide provides an objective comparison of LDN193189 and Dorsomorphin, supported by experimental data, to aid in the selection of the most appropriate tool for specific research needs.
Efficacy and Selectivity: A Quantitative Comparison
The primary mechanism of action for both LDN193189 and Dorsomorphin is the inhibition of BMP type I receptors, also known as Activin receptor-like kinases (ALKs). By competing with ATP for binding to the kinase domain of these receptors, they effectively block the downstream phosphorylation of SMAD proteins (Smad1/5/8), thereby halting the propagation of the BMP signal.
LDN193189, a derivative of Dorsomorphin, was developed to improve upon the potency and selectivity of its predecessor.[1] In vitro kinase assays consistently demonstrate that LDN193189 is a more potent inhibitor of its primary targets, ALK2 and ALK3, as compared to Dorsomorphin.[2][3] Furthermore, LDN193189 exhibits a more favorable selectivity profile, with significantly less inhibition of other kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and AMP-activated protein kinase (AMPK), which are known off-targets of Dorsomorphin.[1][4][5][6]
The following table summarizes the inhibitory concentrations (IC50) of LDN193189 and Dorsomorphin against a panel of kinases, providing a clear quantitative comparison of their efficacy and selectivity.
| Target Kinase | LDN193189 IC50 (nM) | Dorsomorphin IC50 (nM) | Primary Pathway | Reference |
| ALK1 (BMPR1A) | 0.8 | - | BMP Signaling | [7][8] |
| ALK2 (ACVR1) | 0.8 - 5 | ~50 | BMP Signaling | [2][3][7][8][9][10] |
| ALK3 (BMPR1A) | 5.3 - 30 | - | BMP Signaling | [2][3][7][8][9] |
| ALK6 (BMPR1B) | 16.7 | - | BMP Signaling | [7][8] |
| ALK4 (ACVR1B) | 101 | - | TGF-β/Activin Signaling | [8][11] |
| ALK5 (TGFBR1) | 213 - 350 | - | TGF-β/Activin Signaling | [8][12] |
| AMPK | Weakly Inhibitory | 109 (Ki) | Cellular Metabolism | [10][13] |
| VEGFR2 (KDR) | 215 | 25 | Angiogenesis | [14] |
Signaling Pathway Inhibition
The diagram below illustrates the canonical BMP signaling pathway and the points of inhibition by both LDN193189 and Dorsomorphin. Both compounds target the BMP type I receptors (ALK1, ALK2, ALK3, ALK6), preventing the phosphorylation of R-SMADs (SMAD1/5/8). This, in turn, prevents the formation of the R-SMAD/Co-SMAD4 complex and its translocation to the nucleus, ultimately inhibiting the transcription of BMP target genes.
Experimental Protocol: In Vitro Kinase Assay
To determine the inhibitory activity of compounds like LDN193189 and Dorsomorphin, in vitro kinase assays are commonly employed. The following is a representative protocol for such an assay.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase (e.g., ALK2).
Materials:
-
Recombinant human ALK2 kinase domain
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a generic peptide substrate like Myelin Basic Protein or a specific peptide)
-
Test compounds (LDN193189, Dorsomorphin) dissolved in DMSO
-
Radiolabeled ATP ([(\gamma)-32P]ATP or [(\gamma)-33P]ATP)
-
Phosphocellulose paper or membrane
-
Scintillation counter
-
96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., 10 concentrations ranging from 1 nM to 100 µM) in DMSO. A control with DMSO alone is also prepared.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase buffer
-
Test compound dilution or DMSO control
-
Recombinant ALK2 kinase
-
Substrate
-
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of cold ATP and radiolabeled ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase, if known.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper or a membrane. The phosphorylated substrate will bind to the paper, while the unreacted ATP will not.
-
Washing: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove the unbound radiolabeled ATP.
-
Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
References
- 1. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cellagentech.com [cellagentech.com]
- 4. In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. apexbt.com [apexbt.com]
- 10. A New Class of Small Molecule Inhibitor of BMP Signaling | PLOS One [journals.plos.org]
- 11. Small Molecules Dorsomorphin and LDN-193189 Inhibit Myostatin/GDF8 Signaling and Promote Functional Myoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dorsomorphin | BML-275 | AMPK inhibitor | TargetMol [targetmol.com]
- 14. A New Class of Small Molecule Inhibitor of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BMP Inhibitors: LDN193189 vs. DMH1
In the realm of developmental biology and disease research, the ability to selectively modulate the Bone Morphogenetic Protein (BMP) signaling pathway is crucial. Among the arsenal (B13267) of small molecule inhibitors, LDN193189 and Dorsomorphin Homolog 1 (DMH1) have emerged as prominent tools. Both are derivatives of Dorsomorphin, the first-identified small molecule BMP inhibitor, but offer improved potency and selectivity.[1] This guide provides a comprehensive comparison of LDN193189 and DMH1, presenting key experimental data, detailed protocols, and visual aids to assist researchers in selecting the appropriate inhibitor for their specific needs.
Mechanism of Action: Targeting the BMP Type I Receptors
Both LDN193189 and DMH1 function by competitively inhibiting the ATP-binding site of the intracellular kinase domain of BMP type I receptors, also known as Activin receptor-like kinases (ALKs).[2] This inhibition prevents the phosphorylation and activation of downstream signaling mediators, primarily the Smad1/5/8 proteins.[2][3] The activated Smad complex then translocates to the nucleus to regulate the transcription of BMP target genes. By blocking this initial phosphorylation step, both inhibitors effectively shut down the canonical BMP signaling cascade.
Quantitative Comparison: Potency and Selectivity
The efficacy and specificity of an inhibitor are paramount for obtaining reliable experimental results. The following table summarizes the half-maximal inhibitory concentrations (IC50) of LDN193189 and DMH1 against various BMP type I receptors and other kinases.
| Target Kinase | LDN193189 IC50 (nM) | DMH1 IC50 (nM) | References |
| BMP Type I Receptors | |||
| ALK1 (ACVRL1) | 0.8 | 27 | [3][4] |
| ALK2 (ACVR1) | 0.8 | 13 - 108 | [3][5][6][7] |
| ALK3 (BMPR1A) | 5.3 | <5 | [3][4] |
| ALK6 (BMPR1B) | 16.7 | 47.6 | [3][4] |
| Other Kinases | |||
| ALK4 (ACVR1B) | 101 | No significant inhibition | [5][8] |
| ALK5 (TGFBR1) | ≥ 500 | No significant inhibition | [5][9] |
| VEGFR2 (KDR) | 214.7 | >30,000 | [5][10] |
| AMPK | Significant inhibition (not quantified) | No significant inhibition | [5][11] |
Key Takeaways from the Data:
-
Potency: LDN193189 generally exhibits higher potency towards ALK1, ALK2, and ALK6 compared to DMH1.[3] Conversely, DMH1 is a more potent inhibitor of ALK3.[4]
-
Selectivity: DMH1 is considered a more selective BMP inhibitor.[12][13] It shows negligible inhibition of the TGF-β receptor ALK5 and the VEGF receptor VEGFR2.[5][14] In contrast, LDN193189 has been shown to inhibit ALK5 at higher concentrations and also affects VEGFR2 signaling.[1][10] Furthermore, unlike LDN193189, DMH1 does not significantly inhibit AMP-activated protein kinase (AMPK).[11] One study noted that DMH1 does not inhibit the non-canonical p38/MAPK pathway, unlike LDN193189.[1]
Visualizing the Inhibition: BMP Signaling Pathway
To illustrate the point of intervention for these inhibitors, the following diagram outlines the canonical BMP signaling pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. DMH-1 | BMP and Other Activin Receptors | Tocris Bioscience [tocris.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Small Molecules Dorsomorphin and LDN-193189 Inhibit Myostatin/GDF8 Signaling and Promote Functional Myoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LDN193189 | DM-3189 | ALK2 and ALK3 inhibitor | TargetMol [targetmol.com]
- 10. In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DMH1, a Highly Selective Small Molecule BMP Inhibitor Promotes Neurogenesis of hiPSCs: Comparison of PAX6 and SOX1 Expression during Neural Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DMH1, a Novel BMP Small Molecule Inhibitor, Increases Cardiomyocyte Progenitors and Promotes Cardiac Differentiation in Mouse Embryonic Stem Cells | PLOS One [journals.plos.org]
- 13. journals.plos.org [journals.plos.org]
- 14. apexbt.com [apexbt.com]
Validating LDN193189 Specificity: A Comparative Guide for Researchers
For researchers investigating cellular signaling pathways, the specificity of chemical probes is paramount. LDN193189 is widely utilized as a potent inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. This guide provides a comparative analysis of its specificity for the BMP type I receptors, Activin receptor-like kinase 2 (ALK2) and ALK3, over the Transforming Growth Factor-β (TGF-β)/Activin branch receptors ALK4, ALK5, and ALK7.
Comparative Inhibitory Activity of LDN193189
LDN193189 demonstrates a high degree of selectivity for BMP type I receptors ALK2 and ALK3. Its inhibitory concentration (IC50) is significantly lower for these receptors compared to those in the TGF-β/Activin pathway, indicating potent and specific inhibition of BMP signaling. The compound exhibits over 200-fold selectivity for BMP signaling versus TGF-β signaling.
The table below summarizes the half-maximal inhibitory concentration (IC50) values of LDN193189 against various ALK receptors, compiled from multiple biochemical and cell-based assays.
| Receptor | Pathway Association | LDN193189 IC50 (nM) |
| ALK2 (ACVR1) | BMP | 5[1][2][3][4][5] |
| ALK3 (BMPR1A) | BMP | 30[1][2][3][4][5] |
| ALK1 (ACVRL1) | BMP / TGF-β | 0.8[2][5] |
| ALK6 (BMPR1B) | BMP | 16.7[2][5] |
| ALK4 (ACVR1B) | TGF-β / Activin | ≥ 500[1][4][5] |
| ALK5 (TGFBR1) | TGF-β / Activin | ≥ 500[1][4][5] |
| ALK7 (ACVR1C) | TGF-β / Activin | ≥ 500[1][4][5] |
Note: IC50 values can vary slightly depending on the specific assay conditions (e.g., cell-free biochemical assay vs. cell-based transcriptional activity assay).
Signaling Pathway Inhibition
The TGF-β superfamily of ligands signals through two distinct branches mediated by different sets of type I receptors. The BMP branch, activated by ligands like BMP2 and BMP4, primarily utilizes ALK1, ALK2, ALK3, and ALK6 to phosphorylate SMAD1, SMAD5, and SMAD8[6][7][8]. The TGF-β/Activin branch uses ALK4, ALK5, and ALK7 to phosphorylate SMAD2 and SMAD3[6][7]. LDN193189 selectively targets the former, effectively blocking BMP-mediated signaling cascades.
Experimental Protocols for Specificity Validation
The validation of LDN193189's specificity relies on a combination of biochemical and cell-based assays designed to measure its direct effect on kinase activity and its functional consequences on downstream signaling events.
Biochemical Kinase Assay
This in vitro assay directly measures the ability of LDN193189 to inhibit the enzymatic activity of purified ALK kinase domains.
-
Objective: To determine the IC50 of LDN193189 for individual, purified ALK kinases.
-
Principle: The assay quantifies the transfer of phosphate (B84403) from ATP to a generic or specific substrate by the kinase. The amount of product formed (phosphorylated substrate or ADP) is measured, often using luminescence or fluorescence-based detection methods.
-
General Protocol:
-
Reagents: Purified recombinant human ALK2, ALK3, ALK4, ALK5, and ALK7 kinase domains; a suitable kinase substrate (e.g., a generic peptide like Myelin Basic Protein or a specific substrate); ATP; assay buffer; and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Serially dilute LDN193189 in DMSO and add to microplate wells. b. Add the specific ALK enzyme and substrate to the wells. c. Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). d. Stop the reaction and add the detection reagent according to the manufacturer's instructions. e. Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of LDN193189 concentration. Fit the data to a dose-response curve to calculate the IC50 value.
-
Cell-Based SMAD Phosphorylation Assay (In-Cell Western)
This assay quantifies the inhibition of ligand-induced SMAD phosphorylation within a cellular context, providing a functional readout of receptor activity.
-
Objective: To measure the effect of LDN193189 on BMP-induced SMAD1/5/8 phosphorylation versus TGF-β-induced SMAD2/3 phosphorylation.
-
Principle: An "In-Cell Western" uses antibodies to simultaneously detect the phosphorylation of a target protein and a normalization protein (e.g., total protein or a housekeeping protein) in fixed cells within a microplate.[9][10]
-
General Protocol:
-
Cell Culture: Seed a suitable cell line (e.g., C2C12 myoblasts or HaCaT keratinocytes) in a 96-well plate and allow them to adhere.
-
Treatment: a. Pre-incubate the cells with a range of LDN193189 concentrations for 1-2 hours. b. Stimulate the cells with a specific ligand: BMP4 to activate the ALK2/3 pathway or TGF-β1 to activate the ALK5 pathway. Incubate for 30-60 minutes.
-
Fixation and Permeabilization: Fix the cells with formaldehyde, then permeabilize with Triton X-100 to allow antibody entry.
-
Immunostaining: a. Block non-specific binding sites. b. Incubate with two primary antibodies simultaneously: one specific for phosphorylated SMAD1/5/8 (or pSMAD2/3) and another for a normalization control. c. Incubate with two corresponding secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 680RD and IRDye® 800CW).
-
Detection: Scan the plate using a near-infrared imaging system.
-
Data Analysis: Quantify the fluorescence intensity for the phosphorylated SMAD and the normalization control. Calculate the normalized phosphorylation level and plot it against inhibitor concentration to determine the IC50.
-
BMP-Responsive Reporter Gene Assay
This assay measures the transcriptional output of the BMP signaling pathway.
-
Objective: To assess the ability of LDN193189 to inhibit BMP-induced gene transcription.
-
Principle: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a BMP-responsive element (BRE), which contains binding sites for SMAD complexes.[11] Activation of the BMP pathway leads to the expression of the reporter gene.
-
General Protocol:
-
Cell Culture & Transfection: Use a BMP-responsive cell line, such as C2C12, and transfect with a BRE-luciferase reporter plasmid.
-
Treatment: Pre-treat the transfected cells with various concentrations of LDN193189 before stimulating with a BMP ligand (e.g., BMP4).
-
Lysis & Detection: After an incubation period (e.g., 16-24 hours), lyse the cells and measure luciferase activity using a luminometer and a suitable substrate.
-
Data Analysis: Normalize luciferase activity to a co-transfected control or total protein concentration. Calculate the percentage of inhibition at each LDN193189 concentration and determine the IC50.
-
Experimental Workflow for Inhibitor Specificity Validation
A rigorous validation workflow combines multiple orthogonal assays to build a comprehensive picture of an inhibitor's potency and selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. cellagentech.com [cellagentech.com]
- 5. LDN193189 | DM-3189 | ALK2 and ALK3 inhibitor | TargetMol [targetmol.com]
- 6. Mechanism of TGFβ in Bone Metastases and its Potential Therapeutic Uses [gavinpublishers.com]
- 7. TGF-β uses a novel mode of receptor activation to phosphorylate SMAD1/5 and induce epithelial-to-mesenchymal transition | eLife [elifesciences.org]
- 8. BMP12 induces tenogenic differentiation of adipose-derived stromal cells | PLOS One [journals.plos.org]
- 9. Pharmacologic strategies for assaying BMP signaling function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacologic Strategies for Assaying BMP Signaling Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Unveiling the Selectivity of LDN193189 Tetrahydrochloride: A Comparative Guide for Researchers
For scientists and drug development professionals navigating the intricate landscape of cellular signaling, the choice of a potent and selective inhibitor is paramount. LDN193189 Tetrahydrochloride has emerged as a key small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. This guide provides an objective comparison of the cross-reactivity profile of this compound against other commonly used BMP inhibitors, supported by experimental data to inform your research decisions.
Performance Comparison: A Head-to-Head Look at Kinase Inhibition
The efficacy and specificity of a kinase inhibitor are best understood through its inhibitory concentration (IC50) against a panel of kinases. LDN193189 is a potent inhibitor of several BMP type I receptors, particularly ALK1, ALK2, ALK3, and ALK6.[1][2][3][4] Its high potency, with IC50 values in the low nanomolar range, makes it a valuable tool for dissecting BMP-mediated cellular processes.[1][2][3]
To provide a clear perspective, the following table summarizes the IC50 values of LDN193189 and its common alternatives—Dorsomorphin, DMH1, and K02288—against key kinases in the BMP and related signaling pathways.
| Target Kinase | LDN193189 IC50 (nM) | Dorsomorphin IC50/Ki (nM) | DMH1 IC50 (nM) | K02288 IC50 (nM) |
| ALK1 | 0.8[1][2][3] | - | Inhibits at nM concentrations | 1.8[5][6] |
| ALK2 | 0.8[1][2][3] | Selectively inhibits | 13 - 108[7][8] | 1.1[5][6] |
| ALK3 | 5.3[1][2][3] | Selectively inhibits | Inhibits at nM concentrations | 34.4[6] |
| ALK6 | 16.7[1][2][3] | Selectively inhibits | - | 6.4[5][6] |
| ALK4 | ≥500 | - | No detectable inhibition[7][8] | 302[6] |
| ALK5 | ≥500 | - | No detectable inhibition[7][8] | 321[6] |
| AMPK | Selectivity over | Ki = 109 | No detectable inhibition[7][8] | - |
| VEGFR2 (KDR) | Lower selectivity against | "Off-target" effects | No detectable inhibition[7][8] | - |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is compiled from multiple sources for comparative purposes.
As the data indicates, LDN193189 exhibits high potency against its primary targets, the BMP type I receptors ALK1, ALK2, ALK3, and ALK6.[1][2][3][4] Notably, it shows significantly less activity against the TGF-β type I receptors ALK4 and ALK5, demonstrating a 200-fold selectivity for BMP over TGF-β signaling.[1][2][3] In contrast, Dorsomorphin, an earlier generation inhibitor, also targets AMPK, which can lead to off-target effects in certain experimental contexts. DMH1, a derivative of Dorsomorphin, was developed to be more selective for BMP receptors over VEGFR and AMPK signaling. K02288 is another potent and selective inhibitor of BMP type I receptors, showing a comparable in vitro potency to LDN193189 against ALK2.
Visualizing the Molecular Interactions
To better understand the context in which these inhibitors function, the following diagrams illustrate the BMP signaling pathway and a typical workflow for assessing kinase inhibitor specificity.
Caption: BMP Signaling Pathway and the inhibitory action of LDN193189.
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
Experimental Methodologies
The determination of inhibitor potency and selectivity relies on robust and reproducible experimental protocols. Below are detailed methodologies for key experiments cited in the comparison of LDN193189 and its alternatives.
In Vitro Kinase Inhibition Assay (for IC50 Determination)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. This is often performed using luminescence-based assays that measure ATP consumption (as ADP production).
Materials:
-
Recombinant Kinase (e.g., ALK2)
-
Kinase-specific substrate
-
ATP
-
Test Inhibitor (e.g., LDN193189) serially diluted in DMSO
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Plating: Prepare serial dilutions of the test inhibitor in DMSO. Typically, a 10-point, 3-fold serial dilution is performed. Dispense a small volume (e.g., 1 µL) of each inhibitor concentration into the wells of the assay plate. Include wells with DMSO only as a no-inhibitor control.
-
Kinase Reaction Mixture Preparation: Prepare a master mix containing the kinase assay buffer, the specific kinase, and its substrate.
-
Kinase Reaction Initiation: Add the kinase reaction mixture to each well of the assay plate. Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This incubation period should be within the linear range of the kinase reaction.
-
Reaction Termination and Signal Detection: Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit. This typically involves a two-step process:
-
Addition of ADP-Glo™ Reagent to deplete the remaining ATP.
-
Addition of Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the no-inhibitor (DMSO) control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Cellular Assays for BMP Pathway Inhibition
To confirm the activity of the inhibitor in a cellular context, downstream effects of BMP signaling are measured. A common method is to assess the inhibition of BMP-induced alkaline phosphatase activity in C2C12 cells.
Materials:
-
C2C12 myoblast cell line
-
DMEM supplemented with FBS and antibiotics
-
Recombinant BMP4
-
Test Inhibitor (e.g., LDN193189)
-
Alkaline Phosphatase Assay Kit (e.g., using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate)
-
Cell lysis buffer
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed C2C12 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the test inhibitor in the presence of a constant concentration of BMP4. Include controls for untreated cells and cells treated with BMP4 alone.
-
Incubation: Incubate the cells for a period sufficient to induce alkaline phosphatase expression (e.g., 72 hours).
-
Cell Lysis: Wash the cells with PBS and then lyse the cells using a suitable lysis buffer.
-
Alkaline Phosphatase Assay:
-
Transfer the cell lysates to a new 96-well plate.
-
Add the pNPP substrate solution to each well.
-
Incubate at 37°C until a yellow color develops.
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis:
-
Normalize the alkaline phosphatase activity to the total protein concentration in each well.
-
Calculate the percentage of inhibition of BMP4-induced alkaline phosphatase activity for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the cellular IC50.
-
By providing a clear comparison of inhibitory activities and detailed experimental context, this guide aims to equip researchers with the necessary information to select the most appropriate BMP inhibitor for their specific research needs, ultimately advancing our understanding of the critical roles of BMP signaling in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. BMP Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A New Class of Small Molecule Inhibitor of BMP Signaling | PLOS One [journals.plos.org]
A Comparative Analysis of LDN193189 and Other BMP Inhibitors: An Efficacy Guide
Bone Morphogenetic Proteins (BMPs) are a group of growth factors that play crucial roles in a wide array of biological processes, including embryonic development and tissue homeostasis.[1][2] The signaling cascade initiated by BMPs is tightly regulated, and its dysregulation is implicated in various diseases.[3] Consequently, inhibitors of the BMP pathway are invaluable tools for both basic research and therapeutic development. Among these, the small molecule LDN193189 has emerged as a potent and selective inhibitor of BMP type I receptors. This guide provides a detailed comparison of the efficacy of LDN193189 against other prominent BMP inhibitors, supported by experimental data and protocols.
Mechanism of Action: Targeting the BMP Signaling Pathway
BMP ligands initiate signaling by binding to a complex of type I and type II serine/threonine kinase receptors on the cell surface.[2] This leads to the phosphorylation and activation of the type I receptors (ALKs), which in turn phosphorylate intracellular effector proteins, primarily Smads 1, 5, and 8.[1][2] These activated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes.[4] Small molecule inhibitors like LDN193189 and its precursor, Dorsomorphin, act as ATP-competitive inhibitors of the type I receptor kinases, thereby blocking the downstream signaling cascade.[4][5] In contrast, natural antagonists like Noggin function by directly binding to BMP ligands, preventing them from interacting with their receptors.[1][6]
Quantitative Comparison of Inhibitor Potency and Selectivity
The efficacy of a small molecule inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity for the target receptor over other kinases. LDN193189 was developed as a derivative of Dorsomorphin to improve both of these parameters.[4][7]
Table 1: Inhibitory Potency (IC50) of Small Molecule BMP Inhibitors against Type I Receptors (ALKs)
| Inhibitor | ALK1 (nM) | ALK2 (nM) | ALK3 (nM) | ALK6 (nM) | Reference(s) |
| LDN193189 | 0.8 | 0.8 - 5 | 5.3 - 30 | 16.7 | [8][9][10][11] |
| Dorsomorphin | ~119 | ~108 | ~22 | ~173 | [12] |
| DMH1 | >1000 | 19 | 107 | >1000 | [13] |
| K02288 | ~1-2 | ~1-2 | ~5-34 | ~5-34 | [14] |
Table 2: Selectivity Profile of BMP Inhibitors against Other Kinases
| Inhibitor | TGF-β Receptor (ALK5) (IC50, nM) | VEGFR2 (KDR) (IC50, nM) | AMPK (IC50, µM) | Key Selectivity Notes | Reference(s) |
| LDN193189 | ~500 | 215 | >10 | Over 200-fold more selective for BMP vs. TGF-β signaling.[9] Minimal effect on AMPK. | [14][15] |
| Dorsomorphin | ~1100 | 25 | 1.2 | Inhibits AMPK and VEGFR2, leading to potential off-target effects. | [12][14] |
| DMH1 | >10,000 | >10,000 | >100 | Highly selective for ALK2/3; no significant inhibition of VEGFR or AMPK signaling.[13] | [13] |
| K02288 | 321 | >10,000 | Not reported | Favorable kinome-wide selectivity profile with few off-targets.[14] No inhibition of KDR.[14] | [14] |
As the data indicates, LDN193189 is significantly more potent than its predecessor, Dorsomorphin, and exhibits high selectivity for BMP type I receptors over TGF-β receptors and other kinases like AMPK.[7][15] While DMH1 and K02288 also show high selectivity, LDN193189's potent inhibition across multiple BMP type I receptors (ALK1, 2, 3, and 6) makes it a broad and effective tool for general BMP pathway blockade.[11]
Comparison with Natural BMP Antagonists
Beyond small molecules, naturally occurring protein antagonists like Noggin are widely used to inhibit BMP signaling.
Table 3: Comparison of Small Molecule Inhibitors vs. Natural Antagonists
| Feature | Small Molecules (e.g., LDN193189) | Natural Antagonists (e.g., Noggin) |
| Mechanism | Inhibit intracellular kinase domain of type I receptors. | Extracellularly sequester BMP ligands.[1] |
| Specificity | Can be broad (LDN193189) or highly specific (DMH1) for certain ALK receptors. Less specific against different BMP ligands due to receptor promiscuity.[6] | Specificity varies; Noggin inhibits BMP2, BMP4, BMP5, BMP7, etc., but not BMP9.[6][16] |
| Delivery | Cell-permeable, effective for in vitro and in vivo applications.[15] | Recombinant proteins, primarily used in cell culture. In vivo use can be challenging. |
| Cost & Consistency | Generally lower cost, high purity, and lot-to-lot consistency.[17] | Higher cost, potential for variability between batches. |
| Off-Target Effects | Dependent on the molecule's kinome-wide selectivity profile. | Generally considered to have fewer off-target effects outside of the BMP family. |
The choice between a small molecule and a natural antagonist depends on the experimental context. Small molecules like LDN193189 offer cost-effectiveness, consistency, and ease of use, particularly for in vivo studies.[17][18]
Experimental Protocols for Efficacy Assessment
The efficacy of BMP inhibitors is commonly assessed by measuring the inhibition of Smad phosphorylation or the expression of a BMP-responsive reporter gene.
Key Experiment: Inhibition of BMP-induced Smad1/5/8 Phosphorylation in C2C12 cells
This experiment quantifies the ability of an inhibitor to block the primary downstream event in the canonical BMP signaling pathway.
Experimental Protocol:
-
Cell Culture: Mouse C2C12 myoblast cells are cultured in DMEM supplemented with 10% FBS until they reach 80-90% confluency.
-
Serum Starvation: Cells are serum-starved for 4-6 hours to reduce basal signaling activity.
-
Inhibitor Pre-treatment: Cells are pre-incubated with varying concentrations of LDN193189 or another BMP inhibitor (e.g., 0.1 to 1 µM) for 30-60 minutes.[4] A vehicle control (e.g., DMSO) is also included.
-
BMP Stimulation: Recombinant BMP ligand (e.g., 5 nM BMP2 or 1 nM BMP6) is added to the culture medium, and cells are incubated for 60 minutes.[4]
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated Smad1/5/8 (p-Smad1/5/8) and total Smad1. A loading control like tubulin is used to ensure equal protein loading.[4]
-
Quantification: The intensity of the p-Smad1/5/8 bands is quantified and normalized to the total Smad1 and loading control bands to determine the dose-dependent inhibitory effect.
In Vivo Applications
LDN193189 has been utilized in numerous in vivo studies. For example, it has been shown to reduce heterotopic ossification in animal models, a condition characterized by abnormal bone formation.[8] In mouse models of fibrodysplasia ossificans progressiva (FOP), a disease driven by mutations in ALK2, treatment with LDN193189 prevented ectopic bone formation and preserved joint mobility.[8] However, it's important to note that the effects of BMP inhibition can be context-dependent, with some studies showing that LDN193189 may enhance metastasis development in certain cancer models.[18]
Conclusion
LDN193189 stands out as a highly potent and selective small molecule inhibitor of the BMP signaling pathway. Compared to its precursor Dorsomorphin, it offers significantly improved potency and a cleaner selectivity profile, with minimal off-target effects on AMPK and VEGFR2.[7][12] While other selective inhibitors like DMH1 and K02288 are available, LDN193189's broad activity against multiple BMP type I receptors makes it a robust tool for general inhibition of the canonical BMP-Smad pathway.[11] Its cell permeability and proven in vivo efficacy further solidify its position as a preferred choice for researchers investigating the multifaceted roles of BMP signaling in health and disease.
References
- 1. Applications of small molecule BMP inhibitors in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Novel Inhibitors of Bone Morphogenetic Proteins | FDA [fda.gov]
- 4. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecules Dorsomorphin and LDN-193189 Inhibit Myostatin/GDF8 Signaling and Promote Functional Myoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of newly developed anti-bone morphogenetic protein 4 llama-derived antibodies with commercially available BMP4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. stemcell.com [stemcell.com]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. A New Class of Small Molecule Inhibitor of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 17. Chemical Replacement of Noggin with Dorsomorphin Homolog 1 for Cost-Effective Direct Neuronal Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Bone Morphogenetic Protein Signaling Inhibitor LDN-193189 Enhances Metastasis Development in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of LDN193189 in the Inhibition of Smad Phosphorylation
This guide provides a detailed comparison of LDN193189 with other small molecule inhibitors targeting the Bone Morphogenetic Protein (BMP) signaling pathway, with a specific focus on the inhibition of Smad phosphorylation. The content is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and detailed protocols.
Introduction to BMP/Smad Signaling and LDN193189
The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial regulator of a wide array of cellular processes, including embryonic development, tissue homeostasis, and cell fate determination.[1][2] Dysregulation of this pathway is implicated in various diseases. BMPs initiate signaling by binding to a complex of type I and type II transmembrane serine/threonine kinase receptors.[1][2] This binding event leads to the phosphorylation and activation of the type I receptors (such as ALK1, ALK2, ALK3, and ALK6), which in turn phosphorylate the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8 (Smad1/5/8).[1][3][4] Phosphorylated Smad1/5/8 then forms a complex with the common-mediator Smad (Co-Smad), Smad4, and translocates to the nucleus to regulate the transcription of target genes.[4]
LDN193189 is a potent and selective small molecule inhibitor of BMP type I receptors.[3][5] It was developed from a structure-activity relationship study of Dorsomorphin.[1] By competitively binding to the ATP-binding pocket of ALK2 and ALK3, LDN193189 effectively blocks the phosphorylation of downstream Smad1/5/8, thereby inhibiting the canonical BMP signaling pathway.[3] This guide will compare the efficacy and specificity of LDN193189 with other known inhibitors of this pathway.
Mechanism of Action of LDN193189
LDN193189 exerts its inhibitory effect by targeting the kinase activity of BMP type I receptors. It shows high potency against ALK2 and ALK3, and also inhibits ALK1 and ALK6 at low nanomolar concentrations.[5][6] This selectivity makes it a valuable tool for distinguishing BMP signaling from other pathways within the Transforming Growth Factor-β (TGF-β) superfamily, as it has significantly lower activity against TGF-β type I receptor ALK5.[6][7] The inhibition of ALK1/2/3/6 prevents the subsequent phosphorylation of Smad1/5/8, which is a key step in the activation of the canonical BMP pathway.[1][3] Studies have demonstrated that LDN193189 not only inhibits the canonical Smad pathway but also affects non-Smad pathways, such as the p38 MAPK and Akt signaling cascades, that can be induced by BMPs.[1][2][3]
Comparative Inhibitor Performance
LDN193189 is often compared to its parent compound, Dorsomorphin, and other selective BMP inhibitors like K02288. The following table summarizes the quantitative data for these inhibitors.
| Inhibitor | Target(s) | IC50 (Kinase Assay) | IC50 (Cell-based Assay) | Selectivity | Reference(s) |
| LDN193189 | ALK1, ALK2, ALK3, ALK6 | ALK1: 0.8 nM, ALK2: 0.8 nM, ALK3: 5.3 nM, ALK6: 16.7 nM | ALK2: 5 nM, ALK3: 30 nM (BMP4-induced activity in C2C12 cells) | >200-fold for BMP vs. TGF-β type I receptors | [5],[6] |
| Dorsomorphin (DM) | ALK2, ALK3, ALK6 | Not specified in provided results | 5 µM for efficient inhibition of Smad1/5/8 phosphorylation in C2C12 cells | Less selective than LDN193189 | [1] |
| K02288 | ALK1, ALK2, ALK6 | ALK1: 1.8 nM, ALK2: 1.1 nM, ALK6: 6.4 nM | ~100 nM (BMP4-induced Smad1/5/8 phosphorylation in C2C12 cells) | Selective for BMP-Smad pathway over TGF-β signaling | [7],[6] |
| LDN-212854 | ALK2 | 1.3 nM | Not specified | High selectivity for ALK2 over other ALK receptors | [6],[8] |
| SB-431542 | ALK4, ALK5, ALK7 | ALK5: 94 nM | Not specified | Selective for TGF-β pathway, does not inhibit BMP pathway | [7],[8] |
As shown in the table, LDN193189 exhibits potent, low-nanomolar inhibition of BMP type I receptors, making it significantly more efficient than Dorsomorphin.[1] K02288 also shows high potency, comparable to LDN193189, and represents a different chemical class of BMP inhibitors.[7]
Experimental Protocols
Accurate assessment of Smad phosphorylation is critical for evaluating inhibitor efficacy. Western blotting and immunofluorescence are two common methods used for this purpose.
Protocol 1: Western Blot for Phospho-Smad1/5/8
This protocol details the steps for detecting the inhibition of BMP-induced Smad1/5/8 phosphorylation in a cell line such as C2C12.[1][7]
1. Cell Culture and Treatment: a. Seed C2C12 cells in 6-well plates and grow to 80-90% confluency. b. Serum-starve the cells for 4-6 hours to reduce basal phosphorylation levels. c. Pre-incubate the cells with various concentrations of LDN193189 (e.g., 0.1, 0.5, 1 µM) or a vehicle control (DMSO) for 30 minutes to 1 hour.[1] d. Stimulate the cells with a BMP ligand (e.g., 5 nM BMP2, 1 nM BMP6, or 10 nM GDF5) for 1 hour to induce Smad1/5/8 phosphorylation.[1] Include an untreated negative control and a BMP-only positive control.
2. Cell Lysis: a. Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[9] b. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[9][10] c. Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and sonicate briefly on ice to ensure complete lysis.[9] d. Centrifuge the lysate at ~14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[9][10] e. Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.[10]
3. SDS-PAGE and Protein Transfer: a. Add 4x SDS-PAGE sample buffer to the protein samples to a final concentration of 1x and heat at 95°C for 5 minutes.[11] b. Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.[10] c. Perform electrophoresis until the dye front reaches the bottom of the gel. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9][10]
4. Immunodetection: a. Block the membrane with 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[10] (Note: BSA is recommended over milk for phospho-specific antibodies to reduce background). b. Incubate the membrane with a primary antibody specific for phospho-Smad1/5/8 (e.g., Cell Signaling Technology #13820) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST.[10] d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10] e. Wash the membrane again as in step 4c. f. To confirm equal protein loading, strip the membrane and re-probe with an antibody for total Smad1 or a loading control like GAPDH or tubulin.[1]
5. Detection and Analysis: a. Prepare a chemiluminescent HRP substrate (ECL) according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate and capture the signal using a digital imager or X-ray film.[9] c. Quantify the band intensities using densitometry software. Normalize the phospho-Smad1/5/8 signal to the total Smad1 or loading control signal.
Protocol 2: Immunofluorescence for Phospho-Smad1/5/9
This protocol provides a method for visualizing and quantifying the nuclear translocation of phosphorylated Smad proteins upon BMP stimulation and its inhibition by LDN193189.[12][13][14]
1. Cell Culture and Treatment: a. Seed C2C12 cells on glass coverslips or in 96-well imaging plates. b. Perform serum starvation, inhibitor pre-incubation, and BMP stimulation as described in the Western Blot protocol (steps 1b-1d).
2. Fixation and Permeabilization: a. After treatment, wash the cells with PBS. b. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[13][14] c. Wash three times with PBS. d. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[15]
3. Immunostaining: a. Block non-specific binding by incubating the cells in a blocking solution (e.g., 3% BSA in PBS) for 1 hour at room temperature.[13] b. Dilute the primary antibody against phospho-Smad1/5/8 in the blocking solution (e.g., 1:800 dilution) and incubate with the cells overnight at 4°C.[13][14] c. Wash the cells three times with PBS for 5 minutes each. d. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated, diluted 1:500) and a nuclear counterstain (e.g., DAPI or Hoechst) in blocking solution for 1-2 hours at room temperature in the dark.[13][14][15] e. Wash three times with PBS.
4. Imaging and Analysis: a. Mount the coverslips onto glass slides using an anti-fade mounting medium. b. Acquire images using a confocal or high-content imaging system.[12][13] c. Quantify the fluorescence intensity of phospho-Smad in the nucleus. The nuclear translocation can be expressed as the ratio of nuclear to cytoplasmic fluorescence intensity.
Conclusion
LDN193189 is a highly potent and selective inhibitor of the canonical BMP signaling pathway. Experimental data consistently demonstrates its ability to robustly inhibit the phosphorylation of Smad1/5/8 by targeting the BMP type I receptors ALK2 and ALK3.[1][3][7] Its superior potency and selectivity compared to earlier inhibitors like Dorsomorphin make it an invaluable pharmacological tool for dissecting the complex roles of BMP signaling in various biological and pathological processes.[1] The provided protocols for Western blotting and immunofluorescence offer reliable methods for researchers to confirm and quantify the inhibitory effects of LDN193189 and other related compounds on Smad phosphorylation.
References
- 1. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. map-kinase-fragment.com [map-kinase-fragment.com]
- 4. Phospho-Smad Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. A New Class of Small Molecule Inhibitor of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Measuring the Absolute Abundance of the Smad Transcription Factors Using Quantitative Immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of an automated high-content immunofluorescence assay of pSmads quantification: Proof-of-concept with drugs inhibiting the BMP/TGF-β pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. biorxiv.org [biorxiv.org]
- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
A Comparative Guide to In Vivo Effects of LDN193189 and Other BMP Signaling Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo effects of LDN193189, a potent and selective small molecule inhibitor of Bone Morphogenetic Protein (BMP) type I receptors, with other commonly used BMP signaling inhibitors, Dorsomorphin and Noggin. The information presented is collated from preclinical studies, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Executive Summary
LDN193189 has emerged as a highly selective inhibitor of BMP type I receptors ALK2 and ALK3, demonstrating greater potency and specificity compared to its parent compound, Dorsomorphin. In vivo studies have validated its efficacy in preventing heterotopic ossification. However, its role in cancer progression is more complex, with some studies suggesting it may enhance metastasis in certain contexts. Noggin, an endogenous secreted protein, acts as a direct antagonist of BMP ligands and has been shown to play a crucial role in regulating bone formation. This guide provides a detailed side-by-side comparison of these three inhibitors to aid researchers in selecting the most appropriate tool for their in vivo studies.
Comparative Data of BMP Inhibitors
The following tables summarize the key characteristics and in vivo efficacy of LDN193189, Dorsomorphin, and Noggin based on available preclinical data.
Table 1: General Properties and In Vitro Potency
| Feature | LDN193189 | Dorsomorphin (Compound C) | Noggin |
| Type | Small Molecule | Small Molecule | Secreted Protein (Glycoprotein) |
| Primary Target(s) | ALK2, ALK3 (BMP Type I Receptors) | ALK2, ALK3, ALK6 (BMP Type I Receptors), AMPK | BMP2, BMP4, BMP7 (BMP Ligands) |
| IC50 (ALK2) | ~5 nM[1] | ~109 nM (Ki for AMPK) | N/A (Ligand Antagonist) |
| IC50 (ALK3) | ~30 nM[1] | N/A | N/A |
| Selectivity | High for BMP type I receptors over TGF-β receptors and other kinases.[1] | Less selective; also inhibits AMPK and VEGF receptor 2. | Highly specific for certain BMP ligands. |
Table 2: In Vivo Efficacy in Heterotopic Ossification Models
| Parameter | LDN193189 | Dorsomorphin | Noggin |
| Animal Model | Inducible caALK2 transgenic mice (FOP model)[2] | Genetically engineered mouse models of FOP. | Mouse model of BMP4-induced HO[3] |
| Dosing Regimen | 3 mg/kg, intraperitoneally, every 12 hours[2] | Not specified in detail for direct comparison. | Local or systemic delivery via adenoviral vector.[3] |
| Observed Effect | Significant reduction in ectopic bone formation and preservation of joint function.[2] | Shown to block BMP signaling. | Local delivery inhibited HO; systemic administration of a modified Noggin was also effective.[3] |
| Quantitative Data | Prevented radiographic lesions at P15.[2] | N/A | Reduction in heterotopic bone volume. |
Table 3: In Vivo Effects in Cancer Models
| Parameter | LDN193189 | Dorsomorphin | Noggin |
| Animal Model | Nude mice with intracardiac injection of human breast cancer cells (MDA-MB-231-ZNF217)[4] | Nude mouse xenograft model of prostate cancer.[5] | N/A |
| Dosing Regimen | 3 mg/kg, intraperitoneally, daily for 35 days.[4] | 10 mg/kg/day.[5] | N/A |
| Observed Effect | Increased number and size of bone metastases.[4] | Reduced tumor weight.[5] | N/A |
| Quantitative Data | Significant increase in total metastases load (bioluminescence).[6] | Significant reduction in tumor weight.[5] | N/A |
Detailed Experimental Protocols
Prevention of Heterotopic Ossification with LDN193189
-
Animal Model: Conditional constitutively active ALK2 (caALK2) transgenic mice (a model for Fibrodysplasia Ossificans Progressiva).
-
Induction of Heterotopic Ossification: Intramuscular injection of an adenovirus expressing Cre recombinase (Ad.Cre) into the hindlimb of P7 pups to induce caALK2 expression.
-
Inhibitor Preparation and Administration: LDN193189 was dissolved in a vehicle of 5% N,N-dimethylacetamide, 10% Solutol HS 15, and 85% sterile water. Mice were treated with 3 mg/kg of LDN193189 via intraperitoneal injection every 12 hours.[2]
-
Outcome Assessment:
-
Radiography: Serial radiographs of the hindlimbs were taken to visualize ectopic bone formation.
-
Micro-computed Tomography (µCT): High-resolution imaging was used to quantify the volume and density of heterotopic bone.
-
Histology: Hindlimb tissues were harvested, sectioned, and stained with Hematoxylin and Eosin (H&E) and Alcian Blue/Sirius Red to visualize cartilage and bone formation.
-
Immunohistochemistry: Staining for phosphorylated SMAD1/5/8 was performed to confirm inhibition of BMP signaling in vivo.
-
Evaluation of LDN193189 in a Breast Cancer Metastasis Model
-
Animal Model: 6-week-old female athymic nude mice.
-
Tumor Cell Inoculation: 2.5 x 10^5 MDA-MB-231-revLuc-ZNF217 human breast cancer cells were injected into the left cardiac ventricle.
-
Inhibitor Administration: Mice were treated with LDN193189 at a dose of 3 mg/kg via intraperitoneal injection daily for 35 days.[4]
-
Outcome Assessment:
-
Bioluminescence Imaging (BLI): Whole-body BLI was performed weekly to monitor the location and growth of metastatic tumors. The total photon flux was quantified to measure tumor burden.[6]
-
Micro-computed Tomography (µCT): µCT scans of the hindlimbs were performed to assess bone integrity and the presence of osteolytic lesions.
-
Histology: Tibias were harvested, decalcified, and sectioned for H&E staining to visualize tumor cells within the bone marrow.
-
Inhibition of Heterotopic Ossification with Noggin
-
Animal Model: Mice with BMP4-induced heterotopic ossification.
-
Induction of Heterotopic Ossification: Local administration of an adenovirus encoding BMP4.
-
Inhibitor Administration:
-
Local Delivery: Co-administration of an adenovirus encoding wild-type Noggin with the BMP4-encoding adenovirus.
-
Systemic Delivery: Systemic administration of an adenovirus encoding an engineered, more stable Noggin mutein (hNOGΔB2).[3]
-
-
Outcome Assessment:
-
Radiography and µCT: Imaging was used to detect and quantify the volume of ectopic bone formation.
-
Histology: Tissue sections were analyzed for the presence of cartilage and bone.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by these inhibitors and a typical experimental workflow for in vivo studies.
Discussion
The choice of a BMP signaling inhibitor for in vivo studies depends critically on the specific research question and the experimental context.
LDN193189 offers high potency and selectivity for ALK2 and ALK3, making it a valuable tool for studies where precise targeting of these receptors is desired. Its efficacy in preventing heterotopic ossification in a clinically relevant mouse model is well-documented.[2] However, the unexpected finding that it may promote breast cancer metastasis to the bone highlights the complexity of BMP signaling in cancer and warrants caution in its application in oncology research.[4]
Dorsomorphin , the parent compound of LDN193189, is less potent and less selective, with known off-target effects on AMPK and VEGFR2.[7] While it has been instrumental in initial studies of BMP signaling, its use in vivo may be confounded by these off-target effects. Nevertheless, it has demonstrated anti-tumor effects in some cancer models.[5]
Noggin provides a different modality of BMP inhibition by directly sequestering BMP ligands. This can be advantageous for studies aiming to broadly inhibit the activity of specific BMPs. In vivo studies have shown its effectiveness in inhibiting bone formation.[3] However, as a protein, its delivery and pharmacokinetics in vivo differ significantly from small molecules and often require genetic methods for sustained expression.
References
- 1. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BMP type I receptor inhibition reduces heterotopic ossification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo somatic cell gene transfer of an engineered Noggin mutein prevents BMP4-induced heterotopic ossification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Bone Morphogenetic Protein Signaling Inhibitor LDN-193189 Enhances Metastasis Development in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dorsomorphin Suppresses EMT to Reduce AR-Negative Prostate Cancer Metastasis by Synergistically Antagonizing JAK2/STAT3 and Gli2-Independent Shh Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agscientific.com [agscientific.com]
A Researcher's Guide to Comparing LDN193189 from Different Suppliers
For researchers and drug development professionals, ensuring the quality and consistency of small molecule inhibitors is paramount to the reliability and reproducibility of experimental results. LDN193189, a potent and selective inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors ALK2 and ALK3, is a critical tool in studying a variety of cellular processes, including cell differentiation, development, and disease.[1][2] However, the performance of LDN193189 can vary between suppliers due to differences in purity, formulation, and the presence of impurities.
This guide provides a framework for objectively comparing the outcomes of LDN193189 from different commercial sources. It includes recommended experimental protocols, data presentation guidelines, and visualizations to aid in the selection of the most suitable product for your research needs.
Key Performance Indicators for Comparison
When evaluating LDN193189 from various suppliers, it is essential to assess several key performance indicators. The following table outlines the critical parameters and the rationale for their comparison.
| Parameter | Description | Rationale for Comparison | Typical Specification |
| Purity | The percentage of the active compound (LDN193189) in the provided sample. | Impurities can lead to off-target effects, altering experimental outcomes and leading to misinterpretation of data. | >98% (as assessed by HPLC)[3] |
| Potency (IC50) | The concentration of LDN193189 required to inhibit 50% of the target's activity (e.g., ALK2/3 kinase activity or downstream signaling). | A direct measure of the compound's functional activity. Significant variations can affect the required dosage and the therapeutic window. | ALK2: ~5 nM, ALK3: ~30 nM[2][4][5][6] |
| Solubility | The ability of the compound to dissolve in a given solvent to form a homogenous solution. | Poor solubility can lead to inaccurate dosing and precipitation in cell culture media or in vivo, affecting bioavailability. | Soluble in DMSO and water (as dihydrochloride (B599025) salt)[4] |
| Formulation | The chemical form of the compound provided (e.g., free base, hydrochloride salt). | Different salt forms can have different solubility and stability profiles. | Often supplied as a dihydrochloride salt for improved water solubility. |
| Consistency | The batch-to-batch variation in the performance of the compound from the same supplier. | Lack of consistency can compromise the reproducibility of long-term studies. | Requires testing of multiple batches. |
| GMP Grade | Availability of the product manufactured under Good Manufacturing Practices. | Critical for translational research and clinical applications, ensuring the highest level of quality control and documentation.[7] | Supplier specific. |
Experimental Protocols for Comparative Analysis
To empirically compare LDN193189 from different suppliers, a series of well-defined experiments should be conducted in parallel. The following protocols are recommended:
Purity and Identity Verification
While most suppliers provide a Certificate of Analysis (CoA) with purity data (typically from HPLC and NMR), independent verification is recommended, especially for critical applications.
-
High-Performance Liquid Chromatography (HPLC): To confirm the purity of the compound and identify any potential impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound, verifying its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of LDN193189.
In Vitro Potency Assessment: Alkaline Phosphatase (AP) Assay in C2C12 Cells
This assay is a well-established method to quantify the inhibitory effect of LDN193189 on BMP signaling.[4][8]
-
Cell Line: Murine C2C12 myoblast cell line, which differentiates into osteoblasts in response to BMP stimulation.[4][9]
-
Protocol:
-
Seed C2C12 cells in 96-well plates at a density of 2,000 cells/well in DMEM with 2% FBS.[4][8]
-
After 24 hours, treat the cells with a BMP ligand (e.g., 50 ng/mL BMP2 or BMP4) and a serial dilution of LDN193189 from each supplier (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO).
-
Culture the cells for 3-6 days.[4]
-
Lyse the cells and measure the alkaline phosphatase activity using a colorimetric substrate such as p-nitrophenyl phosphate (B84403) (pNPP). Read the absorbance at 405 nm.[4][8]
-
Normalize the AP activity to cell viability, which can be measured in parallel using an assay like MTT or CellTiter-Glo.
-
-
Data Analysis: Plot the normalized AP activity against the logarithm of the LDN193189 concentration. Fit a dose-response curve to determine the IC50 value for each supplier's compound.
Assessment of Downstream Signaling Inhibition: Western Blotting
This experiment directly measures the ability of LDN193189 to inhibit the phosphorylation of Smad proteins, the canonical downstream effectors of BMP signaling.[2][9]
-
Cell Line: C2C12 cells or another BMP-responsive cell line.
-
Protocol:
-
Plate cells and starve them in serum-free media for 4-6 hours.
-
Pre-treat the cells with different concentrations of LDN193189 from each supplier for 1 hour.
-
Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP4) for 1 hour.
-
Lyse the cells and perform Western blotting using antibodies against phosphorylated Smad1/5/8 (pSmad1/5/8) and total Smad1.
-
-
Data Analysis: Quantify the band intensities for pSmad1/5/8 and normalize to total Smad1. Compare the extent of inhibition at equivalent concentrations of LDN193189 from different suppliers.
Data Presentation
To facilitate a clear comparison, all quantitative data should be summarized in tables.
Table 1: Comparison of Supplier-Provided Specifications
| Supplier | Lot Number | Purity (HPLC, %) | Formulation | Solubility | Price per mg |
| Supplier A | XXXXX | ||||
| Supplier B | YYYYY | ||||
| Supplier C | ZZZZZ |
Table 2: Experimentally Determined Potency of LDN193189 from Different Suppliers
| Supplier | IC50 (nM) in AP Assay | Standard Deviation | p-value (vs. Supplier A) |
| Supplier A | N/A | ||
| Supplier B | |||
| Supplier C |
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are crucial for understanding the experimental logic and the biological context of the study.
Caption: Workflow for comparing LDN193189 from different suppliers.
Caption: BMP signaling pathway and the inhibitory action of LDN193189.
Conclusion
While suppliers' specifications provide a useful starting point, empirical testing is crucial for ensuring the quality and consistency of LDN193189. By following a systematic approach of chemical analysis and in vitro functional assays, researchers can confidently select a supplier that provides a reliable and reproducible product. This diligence is a critical step in generating high-quality, translatable scientific data.
References
- 1. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. stemcell.com [stemcell.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cellagentech.com [cellagentech.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. LDN193189 GMP | LDN193189 (DM-3189) | ALK2/3 Inhibitor | Small Molecules | Captivate Bio [captivatebio.com]
- 8. LDN193189 | DM-3189 | ALK2 and ALK3 inhibitor | TargetMol [targetmol.com]
- 9. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
LDN193189: A Comparative Analysis of a Potent BMP Signaling Inhibitor
LDN193189 is a small molecule inhibitor of Bone Morphogenetic Protein (BMP) signaling, recognized for its high potency and selectivity. Developed as a derivative of Dorsomorphin, LDN193189 offers significant improvements in inhibiting the BMP type I receptors, Activin receptor-like kinase 2 (ALK2) and ALK3. This guide provides a comparative overview of LDN193189 against other common BMP inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action: Targeting the BMP Signaling Pathway
BMPs are a group of growth factors belonging to the transforming growth factor-beta (TGF-β) superfamily that play crucial roles in embryonic development and tissue homeostasis. They signal through transmembrane serine/threonine kinase receptors, specifically type I and type II receptors. Ligand binding brings the two receptor types together, allowing the type II receptor to phosphorylate and activate the type I receptor. The activated type I receptor then phosphorylates downstream signaling molecules, primarily Smad1, Smad5, and Smad8 (Smad1/5/8). These activated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes.
LDN193189 and other related small molecules function by competitively binding to the ATP-binding pocket of the type I receptor kinase domain, preventing the phosphorylation of Smad1/5/8 and thereby inhibiting the downstream signaling cascade.
Comparative Efficacy and Selectivity
LDN193189 was developed from Dorsomorphin to improve potency and selectivity. While Dorsomorphin was the first-identified small molecule inhibitor of BMP signaling, it is known to have significant off-target effects, notably on AMP-activated protein kinase (AMPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-II). Structure-activity relationship (SAR) studies led to the creation of derivatives like LDN193189 and DMH1, which exhibit enhanced specificity for BMP receptors.
| Inhibitor | Target ALK IC50 (nM) | Key Off-Targets | Notes |
| LDN193189 | ALK1: ~1-2ALK2: 5ALK3: 30ALK6: ~17-34 | VEGFR-II (KDR), ABL, SIK2 | More potent and specific than Dorsomorphin. Exhibits over 200-fold selectivity for BMP vs. TGF-β signaling. |
| Dorsomorphin | ALK2, ALK3, ALK6 | AMPK, VEGFR-II (KDR) | First-generation inhibitor with known off-target effects. Less potent than LDN193189. |
| DMH1 | ALK2, ALK3 | Minimal | Second-generation inhibitor, more selective than LDN193189. Does not inhibit p38/MAPK, VEGF, or AMPK signaling. |
| K02288 | ALK1: ~1-2ALK2: ~1-2 | ABL, ARG (ABL2) | A highly selective inhibitor from a different chemical series (2-aminopyridine). More favorable kinome selectivity profile than LDN193189. |
| Noggin | BMP2, BMP4, BMP5, BMP6, BMP7 | N/A (Protein) | Natural protein antagonist of BMP ligands. Less selective across BMP ligands compared to some small molecules. |
Impact on Canonical and Non-Canonical Signaling
BMP signaling is not limited to the canonical Smad pathway. Non-canonical pathways, including the p38 MAP kinase (MAPK), ERK1/2, and Akt pathways, are also activated by BMP receptors and play a role in cellular responses.
A key point of comparison is how different inhibitors affect these pathways. Studies in C2C12 myoblast cells have shown that both Dorsomorphin and, more efficiently, LDN193189 inhibit not only Smad1/5/8 phosphorylation but also the BMP-induced activation of p38, ERK1/2, and Akt. In contrast, DMH1 is reported to selectively inhibit the canonical Smad pathway without affecting the non-canonical p38/MAPK pathway. This makes DMH1 a more specific tool for dissecting the distinct roles of Smad-dependent signaling.
Experimental Protocols
The following are generalized protocols for common assays used to compare BMP inhibitors. Researchers should refer to the specific cited literature for detailed parameters.
Alkaline Phosphatase (ALP) Activity Assay in C2C12 Cells
This assay is a common method to quantify BMP-induced osteogenic differentiation, which is inhibited by compounds like LDN193189.
-
Cell Seeding: Plate C2C12 cells in 96-well plates at a density of 2,000 cells per well in DMEM with 2% Fetal Bovine Serum (FBS).
-
Treatment: Add BMP ligands (e.g., BMP2, BMP4, BMP6) and varying concentrations of the inhibitor (e.g., LDN193189) or vehicle control to the wells.
-
Incubation: Culture the cells for a defined period, typically 3 to 6 days.
-
Lysis: Lyse the cells using a buffer such as Tris-buffered saline with 1% Triton X-100.
-
ALP Measurement: Add the cell lysate to a p-nitro-phenylphosphate (pNPP) reagent. Measure the absorbance at 405 nm after a 1-hour incubation to determine ALP activity.
-
Normalization: In parallel wells, measure cell viability using an assay like Cell Titer Aqueous One (MTS assay) to normalize ALP activity to cell number.
Western Blot for Smad Phosphorylation
This protocol assesses the direct inhibitory effect of the compounds on the BMP signaling pathway.
-
Cell Culture and Starvation: Culture cells (e.g., C2C12) to sub-confluency. Serum-starve the cells for several hours to reduce basal signaling activity.
-
Inhibitor Pre-treatment: Pre-treat the cells with the BMP inhibitor (e.g., Dorsomorphin, LDN193189) at various concentrations for 30-60 minutes.
-
Ligand Stimulation: Stimulate the cells with a BMP ligand (e.g., 5 nM BMP2) for 60 minutes.
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate protein lysates via SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated Smad1/5/8 (p-Smad1/5/8). Subsequently, probe for total Smad1/5/8 or a housekeeping protein (e.g., tubulin) as a loading control.
-
Detection: Use a secondary antibody conjugated to HRP and an enhanced chemiluminescence (ECL) substrate for detection. Quantify band intensity using densitometry.
Conclusion
LDN193189 is a potent and relatively selective small molecule inhibitor of BMP type I receptors ALK2 and ALK3. It represents a significant improvement over the first-generation inhibitor, Dorsomorphin, offering higher potency and reduced off-target effects. However, for studies requiring the specific isolation of the canonical Smad pathway, newer-generation inhibitors like DMH1, which show less activity on non-canonical pathways, may be more suitable. The choice of inhibitor should be guided by the specific experimental context, considering the required potency, the potential influence of off-target effects, and the specific signaling pathways under investigation.
A Comparative Guide to the Potency of LDN193189 in Diverse Cell Lines
For researchers, scientists, and drug development professionals navigating the complexities of cellular signaling, the selection of a potent and selective inhibitor is paramount. This guide provides an objective comparison of LDN193189, a small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway, with other commonly used alternatives. The information presented herein, supported by experimental data, aims to facilitate informed decisions in research and development.
Unveiling the Potency: A Quantitative Comparison
LDN193189 is a highly potent inhibitor of BMP type I receptors, specifically targeting Activin Receptor-Like Kinase 2 (ALK2) and ALK3.[1][2] Its efficacy has been documented in various cell lines, demonstrating its utility in diverse research applications from developmental biology to cancer research.[3][4] The following tables summarize the half-maximal inhibitory concentration (IC50) values of LDN193189 and its alternatives, providing a clear quantitative comparison of their performance.
Table 1: Inhibitory Potency (IC50) of LDN193189 and Alternatives Against BMP Type I Receptors (Kinase Assays)
| Compound | ALK1 (nM) | ALK2 (nM) | ALK3 (nM) | ALK6 (nM) |
| LDN193189 | 0.8[3][5] | 0.8[3][5] | 5.3[3][5] | 16.7[3][5] |
| Dorsomorphin | - | ~50 | - | - |
| DMH1 | - | 13 - 108[6][7] | Inhibits at nM concentrations[7] | - |
| K02288 | ~1-2[8] | ~1-2[8] | ~5-34[8] | ~5-34[8] |
Table 2: Potency of LDN193189 and Alternatives in Cell-Based Assays
| Compound | Cell Line | Assay | IC50 |
| LDN193189 | C2C12 | BMP4-mediated Smad1/5/8 activation | 5 nM[9] |
| LDN193189 | C2C12 | ALK2 transcriptional activity | 5 nM[1][9][10] |
| LDN193189 | C2C12 | ALK3 transcriptional activity | 30 nM[1][9][10] |
| LDN193189 | Bovine Aortic Endothelial Cells (BAEC) | BMP9-mediated SMAD1/5/8 phosphorylation | - |
| Dorsomorphin | C2C12 | BMP6 signaling | ~0.5 µM[8] |
| K02288 | C2C12 | BMP6 signaling | <50 nM[8] |
| K02288 | C2C12 | BMP4-induced Smad1/5/8 phosphorylation | 100 nM[8] |
| DMH1 | Prostate Cancer Cells (DU145-TxR, PC3-TxR) | Sensitization to Docetaxel | Effective at 0.5 - 5 µM[11] |
Delving into the Mechanism: The BMP/SMAD Signaling Pathway
LDN193189 exerts its inhibitory effects by targeting the BMP arm of the Transforming Growth Factor-β (TGF-β) superfamily signaling pathway. This pathway is crucial for a myriad of cellular processes, including proliferation, differentiation, and apoptosis. The diagram below illustrates the canonical BMP/SMAD signaling cascade and the point of inhibition by LDN193189.
References
- 1. apexbt.com [apexbt.com]
- 2. abmole.com [abmole.com]
- 3. stemcell.com [stemcell.com]
- 4. The Bone Morphogenetic Protein Signaling Inhibitor LDN-193189 Enhances Metastasis Development in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LDN193189 GMP | LDN193189 (DM-3189) | ALK2/3 Inhibitor | Small Molecules | Captivate Bio [captivatebio.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. caymanchem.com [caymanchem.com]
- 8. A New Class of Small Molecule Inhibitor of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. BMP signaling inhibition overcomes chemoresistance of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling LDN193189 Tetrahydrochloride
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with LDN193189 Tetrahydrochloride. The following procedural guidance outlines essential personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Precautions
This compound should be handled with care as its toxicological properties have not been thoroughly investigated.[1] The substance may be irritating to the mucous membranes and upper respiratory tract.[1] Potential routes of exposure include inhalation, ingestion, and skin absorption, which may cause eye, skin, or respiratory system irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles. | To prevent eye contact with the powder or solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. It is recommended to use two pairs of chemotherapy gloves when handling hazardous drugs.[2] |
| Body Protection | A lab coat or a protective gown resistant to chemical permeation.[3] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use a NIOSH-approved respirator or a full-face respirator with appropriate cartridges if working with the powder outside of a certified fume hood or biological safety cabinet, or if there is a risk of aerosolization.[4] | To prevent inhalation of the powder. |
Handling and Storage Protocols
Handling:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[3]
-
Procedural Guidelines:
-
Avoid creating dust when handling the solid form.
-
Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[5]
-
Prepare stock solutions in a fume hood. The compound is soluble in organic solvents like DMSO.[5] Aqueous solutions are sparingly soluble and it is not recommended to store them for more than one day.[5]
-
Storage:
-
Store the solid compound in a tightly sealed container in a dry and well-ventilated place.[6]
-
The recommended long-term storage temperature is -20°C.[7][8] For short-term storage, 2-8°C is acceptable.[6]
First Aid Measures
Immediate action is crucial in case of accidental exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse.[1][6] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | If the person is conscious, wash out their mouth with water. Do NOT induce vomiting unless directed by medical personnel. Seek medical attention.[1] |
Disposal Plan
All waste materials, including empty containers, contaminated PPE, and unused compounds, should be disposed of as hazardous waste. Follow all federal, state, and local environmental regulations for chemical waste disposal. Smaller quantities may potentially be disposed of with household waste, but it is imperative to adhere to official regulations.
Experimental Context: Signaling Pathway
LDN193189 is a potent and selective inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[7][10] It specifically targets the BMP type I receptors ALK1, ALK2, ALK3, and ALK6, thereby inhibiting the phosphorylation of SMAD1, SMAD5, and SMAD8.[9][11][12] This inhibition blocks the downstream signaling cascade that regulates various cellular processes, including differentiation of pluripotent stem cells.[7][11]
Caption: BMP signaling pathway inhibition by this compound.
References
- 1. cn.canbipharm.com [cn.canbipharm.com]
- 2. pogo.ca [pogo.ca]
- 3. gerpac.eu [gerpac.eu]
- 4. store.reprocell.com [store.reprocell.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. biocrick.com [biocrick.com]
- 7. LDN193189 (HCl) | Small Molecules | BMP inhibitor in tetrahydrochloride form [captivatebio.com]
- 8. Stemolecule LDN-193189 - ALK2,3 Inhibitor | Stemgent REPROCELL [store.reprocell.com]
- 9. reprocell.com [reprocell.com]
- 10. stemcell.com [stemcell.com]
- 11. LDN193189 GMP | LDN193189 (DM-3189) | ALK2/3 Inhibitor | Small Molecules | Captivate Bio [captivatebio.com]
- 12. selleckchem.com [selleckchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
